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Core Science & Biosynthesis

Foundational

Synthesis of 4-Methyl-1H-indole-7-carbaldehyde: De Novo Annulation and Late-Stage Functionalization Strategies

Executive Summary The functionalization of the indole core at the C7 position remains a notoriously difficult challenge in synthetic organic chemistry due to the inherent electronic bias favoring electrophilic attack at...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indole core at the C7 position remains a notoriously difficult challenge in synthetic organic chemistry due to the inherent electronic bias favoring electrophilic attack at C3 and metalation at C2. However, C7-substituted indoles, particularly 4-methyl-1H-indole-7-carbaldehyde (CAS No. 1934433-13-2)[1], are highly prized as rigid bicyclic scaffolds in the development of kinase inhibitors and GPCR ligands.

As a Senior Application Scientist, I have structured this technical guide to detail two distinct, self-validating synthetic workflows for this target: a De Novo Annulation utilizing the Bartoli reaction, and a Late-Stage Functionalization leveraging steric-override Directed Ortho-Metalation (DoM). Rather than merely listing reagents, this whitepaper dissects the mechanistic causality behind each protocol to ensure robust reproducibility and scale-up success.

Pathway 1: De Novo Synthesis via Bartoli Indole Annulation

The is an exceptionally powerful method for constructing indoles substituted at the carbocyclic ring. By starting with a properly substituted nitroarene, the indole core is built from scratch, ensuring absolute regiocontrol over the C4 and C7 positions.

Bartoli A 4-methyl-2-nitrobenzaldehyde B 2-(4-methyl-2-nitrophenyl) -1,3-dioxolane A->B Ethylene glycol, p-TsOH PhMe, Dean-Stark, 110°C C 7-(1,3-dioxolan-2-yl) -4-methyl-1H-indole B->C VinylMgBr (3.2 eq) THF, -40°C to rt D 4-methyl-1H-indole -7-carbaldehyde C->D 2M HCl (aq) THF, rt, 2h

Figure 1: De novo synthesis of 4-methyl-1H-indole-7-carbaldehyde via Bartoli annulation.
Step-by-Step Methodology & Causality

Step 1.1: Acetal Protection of 4-Methyl-2-nitrobenzaldehyde

  • Protocol: Suspend 4-methyl-2-nitrobenzaldehyde (1.0 eq) in toluene. Add ethylene glycol (3.0 eq) and p-toluenesulfonic acid (0.05 eq). Reflux under a Dean-Stark trap for 12 hours. Wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Causality: The highly electrophilic formyl group must be masked to prevent competitive nucleophilic addition by the Grignard reagent in the subsequent step.

  • Validation Checkpoint: ¹H NMR (CDCl₃) will show the disappearance of the aldehyde proton (~10.3 ppm) and the emergence of a dioxolane methine singlet at ~6.1 ppm.

Step 1.2: Bartoli Annulation

  • Protocol: Dissolve the protected nitroarene (1.0 eq) in anhydrous THF and cool to -40 °C under argon. Add vinylmagnesium bromide (1.0 M in THF, 3.2 eq) dropwise over 30 minutes. Stir for 1 hour at -40 °C, then allow to warm to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc and purify via silica gel chromatography.

  • Causality: The addition of exactly 3.2 equivalents of Grignard is a mechanistic absolute. The first equivalent forms a magnesium alkoxide with the nitro group; the second drives the expulsion of magnesium oxide to form a nitroso intermediate; the third attacks the nitroso nitrogen, initiating the [3,3]-sigmatropic rearrangement that constructs the pyrrole ring. The ortho-acetal group provides the necessary steric bulk to force the nitro group out of the aromatic plane, a stereoelectronic prerequisite for this cascade.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) will show a new fluorescent spot (UV 254 nm). The indole NH will appear as a broad singlet at ~8.5 ppm in ¹H NMR.

Step 1.3: Acidic Deprotection

  • Protocol: Dissolve the indole intermediate in THF. Add 2M aqueous HCl and stir at room temperature for 2 hours. Neutralize with NaHCO₃, extract with CH₂Cl₂, and concentrate.

  • Causality: Mild aqueous acid hydrolyzes the acetal while preserving the electron-rich indole core, avoiding acid-catalyzed polymerization.

  • Validation Checkpoint (Final Product): ¹H NMR (CDCl₃) confirms the target: a sharp aldehyde singlet at ~10.2 ppm, an NH broad singlet at ~10.8 ppm (shifted downfield due to intramolecular hydrogen bonding with the C7 carbonyl), and the C4 methyl singlet at ~2.5 ppm.

Pathway 2: Late-Stage Functionalization via Directed Ortho-Metalation (DoM)

When building the indole core is not viable, late-stage functionalization of commercially available 4-methyl-1H-indole is required. Standard directing groups (e.g., Boc, Ts) direct lithiation exclusively to the C2 position. To achieve C7-lithiation, we must employ a steric override strategy using the di-tert-butylphosphinoyl (DTBP) group[2][3].

DoM E 4-methyl-1H-indole F N-(di-tert-butylphosphinoyl) -4-methylindole E->F NaH, t-Bu2P(O)Cl THF, 0°C to rt G N-(di-tert-butylphosphinoyl) -4-methyl-1H-indole -7-carbaldehyde F->G 1. n-BuLi (2.2 eq), -40°C 2. DMF, -40°C to rt H 4-methyl-1H-indole -7-carbaldehyde G->H 6M HCl / MeOH Reflux, 12h

Figure 2: Late-stage C7-formylation via directed ortho-metalation (DoM) steric override.
Step-by-Step Methodology & Causality

Step 2.1: N-Phosphinoylation

  • Protocol: Cool a solution of 4-methyl-1H-indole (1.0 eq) in anhydrous THF to 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes. Add di-tert-butylphosphinic chloride (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours. Quench with water and extract with EtOAc.

  • Causality: The DTBP group is chosen specifically for its extreme steric bulk. This is the foundational requirement for the subsequent regioselective metalation.

  • Validation Checkpoint: ³¹P NMR will show a characteristic singlet at ~65 ppm.

Step 2.2: Regioselective C7-Lithiation and Formylation

  • Protocol: Dissolve the protected indole (1.0 eq) in anhydrous THF and cool to -40 °C. Add n-BuLi (2.5 M in hexanes, 2.2 eq) dropwise. Stir at -40 °C for 2 hours[2]. Add anhydrous DMF (3.0 eq) and allow the mixture to slowly warm to room temperature. Quench with sat. NH₄Cl.

  • Causality: The bulky tert-butyl groups of the DTBP moiety physically block the C2 trajectory. This steric shielding kinetically drives the alkyllithium base to deprotonate the C7 position, entirely overriding the innate thermodynamic preference for C2 lithiation[3][4].

  • Validation Checkpoint: LC-MS will show the expected [M+H]⁺ mass shift (+28 Da relative to the starting material).

Step 2.3: Cleavage of the Directing Group

  • Protocol: Dissolve the intermediate in methanol. Add 6M aqueous HCl and heat to reflux for 12 hours. Cool, neutralize carefully with NaOH, and extract with EtOAc.

  • Causality: The robust DTBP group requires harsh acidic conditions for cleavage. The formyl group is stable under these conditions; any transient acetal formation in methanol reverts to the aldehyde upon aqueous workup.

  • Validation Checkpoint: Complete disappearance of the ³¹P NMR signal and restoration of the indole NH signal in ¹H NMR.

Quantitative Data & Route Comparison

To assist in route selection for scale-up campaigns, the quantitative metrics of both pathways are summarized below.

MetricPathway 1: Bartoli Annulation (De Novo)Pathway 2: DoM (Late-Stage)
Overall Yield 50 - 55% (over 3 steps)40 - 45% (over 3 steps)
Regioselectivity Absolute (determined by starting material)>95% (C7 vs C2)
Key Reagent Cost Low (Vinylmagnesium bromide)High (Di-tert-butylphosphinic chloride)
Scalability Excellent (Kilogram scale proven)Moderate (Cryogenic -40°C conditions required)
Atom Economy Moderate (Sacrificial equivalents of Grignard)Low (Heavy directing group discarded)

Scientist's Recommendation: For quantities exceeding 10 grams, Pathway 1 is vastly superior due to reagent economics and the avoidance of cryogenic metalation. Pathway 2 is reserved for discovery-scale analog generation where the indole core is already intact.

References

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.[Link]

  • Snieckus, V., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 5(18), 3273-3276.[Link]

  • Pelkey, E. T. (2010). Metalation of Indole. In: Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Topics in Heterocyclic Chemistry, vol 26. Springer, Berlin, Heidelberg.[Link]

Sources

Exploratory

Whitepaper: Reactivity Dynamics of 4-Methylindole in Electrophilic Aromatic Substitution

Executive Summary The indole scaffold is a privileged pharmacophore in drug development, characterized by its electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). While the C-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged pharmacophore in drug development, characterized by its electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). While the C-3 position is the universally preferred site of nucleophilic attack due to the thermodynamic stability of the resulting Wheland intermediate, introducing substituents on the benzenoid ring fundamentally alters this reactivity.

This technical guide explores the specific reactivity of 4-methylindole . By synthesizing empirical data and mechanistic theory, we analyze how the C-4 methyl group acts as a dual-edged sword: electronically activating the ring via inductive (+I) and hyperconjugative effects, while simultaneously imposing a severe steric penalty on the adjacent C-3 position. Understanding this delicate balance is critical for synthetic chemists and drug development professionals aiming to functionalize this core for pharmaceutical applications.

Mechanistic Foundations: Electronic Activation vs. Steric Shielding

In an unsubstituted indole, the highest occupied molecular orbital (HOMO) coefficient is localized at the C-3 position. When an electrophile attacks C-3, the positive charge in the transition state is delocalized onto the nitrogen atom, preserving the aromaticity of the adjacent benzene ring.

The introduction of a methyl group at the C-4 position introduces a profound mechanistic divergence:

  • Electronic Contribution: The methyl group is electron-donating. Through hyperconjugation, it slightly increases the overall electron density of the indole core, theoretically enhancing its nucleophilicity.

  • Steric Trajectory Blockade: The spatial proximity of the C-4 methyl group to the C-3 carbon creates a physical barrier. As the electrophile approaches the C-3 position, it experiences van der Waals repulsion (steric clash) from the methyl protons. This significantly raises the activation energy ( Ea​ ) of the transition state[1].

Consequently, while C-3 remains the electronically favored site, the steric bulk at C-4 can suppress reaction yields, slow down reaction kinetics, or even redirect highly bulky electrophiles to the less favored C-2 position[2].

Mechanism Indole 4-Methylindole (Nucleophilic Core) PiComplex π-Complex Formation Indole->PiComplex Electrophile Electrophile (E+) Electrophile->PiComplex C3Attack C-3 Attack (Electronic Preference) PiComplex->C3Attack Favored Pathway C2Attack C-2 Attack (Steric Relief) PiComplex->C2Attack Minor Pathway StericClash Steric Hindrance (C-4 Methyl Shielding) C3Attack->StericClash Activation Energy Penalty WhelandC3 C-3 Wheland Intermediate (Resonance Stabilized) C3Attack->WhelandC3 WhelandC2 C-2 Wheland Intermediate (Less Stable) C2Attack->WhelandC2 StericClash->WhelandC3 ProductC3 3-Substituted 4-Methylindole (Major) WhelandC3->ProductC3 Deprotonation ProductC2 2-Substituted 4-Methylindole (Minor) WhelandC2->ProductC2 Deprotonation

Figure 1: Mechanistic divergence in 4-methylindole electrophilic substitution.

Quantitative Reactivity Profiles & Regioselectivity

The steric impact of the 4-methyl group is highly dependent on the size and nature of the electrophile. Table 1 summarizes the quantitative outcomes of various electrophilic substitutions on 4-methylindole compared to its unhindered counterparts.

Table 1: Comparative Reactivity of 4-Methylindole Across Various Electrophiles

Reaction TypeReagents / ElectrophileRegioselectivityYield Impact (vs. Unhindered Indoles)Mechanistic InsightSource
Nitration Trifluoroacetyl nitrate (Non-acidic)C-3 ExclusiveSevere Reduction (33% yield)The bulky trifluoroacetyl nitrate transition state clashes heavily with the C-4 methyl, drastically reducing conversion rates.[1]
Friedel-Crafts Alkylation Aryl/Aliphatic Epoxides (Nano MgO cat.)C-3 ExclusiveNegligible Impact (High yield)The highly reactive, compact nature of the epoxide ring-opening transition state overcomes the C-4 steric barrier.[3]
Intermolecular Addition AllenamidesC-3 Major, C-2 MinorModerate Impact (Good yield)Steric hindrance at C-3 forces a minor fraction of the reaction to occur at the less hindered C-2 position.[2]
Enzymatic Prenylation Dimethylallyl diphosphate (DMATS enzyme)C-3 Reverse & C-5 NormalComplete RedirectionThe C-4 methyl physically blocks the enzyme's normal C-4 prenylation active site, forcing alternative functionalization.[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include explicit causality for reagent selection and built-in analytical checkpoints.

Protocol Prep 1. Reagent Prep (Mild E+ Generation) Reaction 2. Substrate Addition (4-Methylindole) Prep->Reaction Incubation 3. Incubation (Temp/Time Control) Reaction->Incubation Validation 4. Self-Validation (TLC/NMR Check) Incubation->Validation Validation->Incubation Incomplete Workup 5. Quench & Workup (Aqueous Extraction) Validation->Workup Complete Purification 6. Purification (Chromatography) Workup->Purification

Figure 2: Self-validating experimental workflow for 4-methylindole functionalization.

Protocol A: Regioselective Non-Acidic Nitration of 4-Methylindole

Causality: Traditional nitration utilizing HNO3​/H2​SO4​ causes rapid polymerization of the electron-rich indole core. Utilizing ammonium tetramethylnitrate and trifluoroacetic anhydride generates trifluoroacetyl nitrate ( CF3​COONO2​ ) in situ. This acts as a mild, non-acidic electrophile that preserves the indole structure[1]. Due to the C-4 steric hindrance, expect lower yields (~33%) compared to 5-methylindole[1].

Step-by-Step Methodology:

  • Electrophile Generation: In a flame-dried Schlenk flask under Argon, dissolve ammonium tetramethylnitrate (1.5 equiv) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C.

  • Activation: Dropwise, add trifluoroacetic anhydride (1.5 equiv). Stir for 15 minutes at 0 °C to allow the complete formation of trifluoroacetyl nitrate[1].

  • Substrate Addition: Slowly add a solution of N-Boc-4-methylindole (1.0 equiv) in DCM. The N-Boc protection is critical to prevent N-nitration.

  • Incubation: Allow the reaction to warm to sub-room temperature and stir for 4 hours.

  • Validation Checkpoint (In-Process): Withdraw a 10 µL aliquot, quench in saturated NaHCO3​ , and analyze via TLC (Hexanes:EtOAc 4:1). The appearance of a distinct yellow spot (characteristic of nitroindoles) confirms the reaction is proceeding. If unreacted starting material remains dominant, extend incubation by 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography. Validate the final product via 1H NMR, specifically looking for the disappearance of the C-3 proton signal (typically ~6.5 ppm in the starting material).

Protocol B: Heterogeneous Friedel-Crafts Alkylation using Nano MgO

Causality: Standard Friedel-Crafts alkylations require harsh Lewis acids (e.g., AlCl3​ ) which coordinate to the indole nitrogen, deactivating the ring. Nano MgO acts as a highly efficient, heterogeneous basic catalyst. It activates the epoxide ring via surface polarization without deactivating the indole nucleophile, allowing 4-methylindole to react smoothly despite the C-4 steric bulk[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 4-methylindole (1.0 equiv) and the desired epoxide (1.2 equiv).

  • Catalyst Addition: Add Nano MgO (0.5 mmol per mmol of indole). Note: Using less than 0.5 mmol of Nano MgO will result in a drastic drop in catalytic efficacy[3].

  • Solvent-Free Reaction: Heat the mixture to 100 °C under solvent-free conditions. This increases the effective concentration of the reactants, forcing the reaction over the C-4 steric activation barrier[3].

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a Celite pad to remove the heterogeneous Nano MgO catalyst.

  • Purification: Concentrate the filtrate and purify via column chromatography. Validate regioselectivity via 1H NMR; the formation of a secondary alcohol (for aliphatic epoxides) or primary alcohol (for aryl epoxides) confirms the successful C-3 alkylation[3].

Implications for Drug Development and Biocatalysis

The unique reactivity profile of 4-methylindole has significant downstream effects in drug discovery, particularly in the synthesis of ergot alkaloids and specialized tryptophans.

For instance, the enzyme dimethylallyltryptophan synthase (DMATS) normally catalyzes the prenylation of tryptophan at the C-4 position. When presented with 4-methyltryptophan, the methyl group acts as a physical blockade within the active site. Rather than failing to react, the enzyme is forced into a dissociative electrophilic alkylation pathway, resulting in reverse prenylation at C-3 or normal prenylation at C-5[4]. This demonstrates how the steric parameters of the 4-methyl group can be strategically leveraged to force alternative regioselectivity in both synthetic and biocatalytic environments, opening pathways to novel, non-natural indole derivatives.

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Foundational

Regioselective C7-Formylation of 4-Methylindole: Overcoming Inherent Nucleophilicity via Directed ortho-Metalation

Executive Summary & Mechanistic Challenge The functionalization of the indole core is a cornerstone of medicinal chemistry and natural product synthesis. However, the inherent electronic distribution of the indole hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenge

The functionalization of the indole core is a cornerstone of medicinal chemistry and natural product synthesis. However, the inherent electronic distribution of the indole heterocycle presents a significant regiochemical challenge. Due to the enamine-like character of the pyrrole ring, electrophilic aromatic substitution (EAS)—such as the classic Vilsmeier-Haack formylation—occurs almost exclusively at the C3 position 1.

Directing functionalization to the benzenoid ring, specifically the C7 position of 4-methylindole, requires overriding this innate reactivity. Direct lithiation of N-protected indoles is similarly problematic; strong bases preferentially deprotonate the highly acidic C2 position (adjacent to the heteroatom) rather than the C7 position 2.

To achieve absolute C7 regioselectivity, the most robust, field-proven strategy is the Indoline-Directed ortho-Metalation (DoM) Sequence . By temporarily saturating the C2-C3 double bond, the acidity of the C2 proton is eliminated. An N-carbamate protecting group (such as Boc) can then act as a powerful directing group, coordinating a lithium base exclusively to the C7 position 3.

Mechanistic Rationale & Pathway Visualization

The success of the Indoline-DoM sequence relies on four distinct mechanistic phases:

  • Saturation (Reduction): Reduction of 4-methylindole to 4-methylindoline converts the sp2-hybridized C2 and C3 carbons to sp3. This abolishes both the C3 nucleophilicity and the C2-H acidity.

  • Directing Group Installation: The indoline nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. The carbonyl oxygen of the Boc group serves as a Lewis basic coordination site for lithium.

  • Directed ortho-Metalation (DoM): Treatment with sec-butyllithium (s-BuLi) and TMEDA results in coordination of the lithium cation to the Boc group, placing the basic carbanion in close proximity to the C7 proton. Deprotonation occurs exclusively at C7. The resulting organolithium species is quenched with anhydrous N,N-dimethylformamide (DMF) to install the formyl group.

  • Aromatization: A two-electron oxidation using DDQ restores the fully aromatic indole system, followed by acidic cleavage of the Boc group.

IndolineDoM A 4-Methylindole (EAS favors C3) B 4-Methylindoline (sp3 C2/C3) A->B NaCNBH3 AcOH C N-Boc-4-Methylindoline (DG Active) B->C Boc2O DMAP D N-Boc-7-Formyl- 4-methylindoline C->D 1. s-BuLi, TMEDA 2. DMF E 7-Formyl- 4-methylindole D->E 1. DDQ 2. TFA

Workflow for the regioselective C7-formylation of 4-methylindole via an indoline intermediate.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to maximize yield and prevent off-target reactions (such as over-reduction or incomplete metalation).

Reaction PhaseKey ReagentsEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Reduction NaCNBH₃ / AcOH3.0 eqGlacial AcOH15 → 252.088 - 92%
2. Protection Boc₂O / DMAP1.2 eq / 0.1 eqTHF254.090 - 95%
3. C7-DoM & Formylation s-BuLi / TMEDA / DMF1.2 eq / 1.2 eq / 2.0 eqMTBE-781.565 - 75%
4. Aromatization DDQ1.5 eqToluene25 → 803.080 - 85%
5. Deprotection TFA10.0 eqDCM0 → 252.095 - 98%

Step-by-Step Experimental Methodologies

Note: All glassware for Phase 3 must be oven-dried and purged with ultra-high purity Argon. Tetramethylethylenediamine (TMEDA) must be freshly distilled over CaH₂.

Phase 1: Synthesis of 4-Methylindoline

Causality Check: Glacial acetic acid serves a dual purpose: it acts as the solvent and protonates the C3 position of the indole, generating a highly electrophilic iminium ion that is rapidly trapped by the cyanoborohydride anion.

  • Dissolve 4-methylindole (10.0 g, 76.2 mmol) in glacial acetic acid (100 mL) in a round-bottom flask. Cool the mixture to 15 °C using a water bath.

  • Add sodium cyanoborohydride (NaCNBH₃, 14.3 g, 228 mmol) portion-wise over 30 minutes to manage the exothermic evolution of hydrogen gas.

  • Stir the reaction at room temperature for 2 hours.

  • Validation: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material (indole is UV active and stains pink with vanillin; indoline stains yellow/brown).

  • Neutralize the mixture carefully with 6M NaOH on ice until pH > 10. Extract with diethyl ether (3 × 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: N-Boc Protection
  • Dissolve the crude 4-methylindoline in anhydrous THF (150 mL). Add Di-tert-butyl dicarbonate (Boc₂O, 19.9 g, 91.4 mmol) and 4-Dimethylaminopyridine (DMAP, 0.93 g, 7.6 mmol).

  • Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (2 × 100 mL).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 95:5) to yield N-Boc-4-methylindoline as a pale oil.

Phase 3: Directed ortho-Metalation (DoM) and Formylation

Causality Check: Methyl tert-butyl ether (MTBE) is preferred over THF for this specific lithiation because it is less prone to competitive deprotonation by s-BuLi at -78 °C, ensuring a cleaner metalation profile 3.

  • Dissolve N-Boc-4-methylindoline (10.0 g, 42.8 mmol) and TMEDA (7.7 mL, 51.4 mmol) in anhydrous MTBE (120 mL) under an Argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sec-Butyllithium (1.4 M in cyclohexane, 36.7 mL, 51.4 mmol) dropwise via syringe pump over 30 minutes. Maintain the internal temperature below -70 °C. The solution will turn a deep yellow/orange, indicating the formation of the C7-lithio species.

  • Stir at -78 °C for 45 minutes to ensure complete metalation.

  • Add anhydrous DMF (6.6 mL, 85.6 mmol) rapidly in one portion. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench with 1M HCl (50 mL) to hydrolyze the hemiaminal intermediate. Extract with EtOAc, wash with brine, dry (MgSO₄), and concentrate. Purify via chromatography to isolate N-Boc-7-formyl-4-methylindoline.

Phase 4: Aromatization and Deprotection

Causality Check: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a highly efficient oxidant for indolines. The thermodynamic driving force is the rearomatization of the pyrrole ring coupled with the reduction of DDQ to its stable hydroquinone form.

  • Dissolve N-Boc-7-formyl-4-methylindoline (5.0 g, 19.1 mmol) in toluene (75 mL).

  • Add DDQ (6.5 g, 28.6 mmol). Stir at room temperature for 30 minutes, then heat to 80 °C for 2.5 hours.

  • Cool to room temperature. Filter the precipitated DDQ-hydroquinone through a pad of Celite. Concentrate the filtrate to yield the crude N-Boc-7-formyl-4-methylindole.

  • Deprotection: Dissolve the crude intermediate in DCM (40 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 14.6 mL, 191 mmol) dropwise. Stir for 2 hours at room temperature.

  • Concentrate the mixture to remove excess TFA. Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to yield the final product: 7-formyl-4-methyl-1H-indole .

Alternative Strategy: The Bartoli Indole Synthesis

If the target molecule is sensitive to the strong reducing or oxidizing conditions of the Indoline-DoM sequence, an alternative bottom-up approach is the Bartoli Indole Synthesis 4.

This method constructs the indole ring with the C7 functionality already in place (or masked). By starting with 2-bromo-5-methylnitrobenzene and reacting it with vinylmagnesium bromide (3.0 equivalents) at -40 °C, one obtains 7-bromo-4-methylindole. Subsequent protection of the indole nitrogen, followed by lithium-halogen exchange using tert-butyllithium at -78 °C and quenching with DMF, yields the desired 7-formyl-4-methylindole. While this avoids the indoline oxidation step, it requires the synthesis of the specific nitrobenzene precursor and the handling of highly pyrophoric t-BuLi.

References

  • "Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions" - PMC. URL:[Link]

  • "Synthetic Approaches to Indolo[6,7-a]pyrrolo[3,4-c]carbazoles: Potent Cyclin D1/CDK4 Inhibitors" - The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Exploratory

Literature Review and Technical Guide: Synthesis of 4-Methyl-1H-indole-7-carbaldehyde

Executive Summary The compound 4-methyl-1H-indole-7-carbaldehyde (CAS 1934433-13-2)[1] is a highly specialized heterocyclic building block utilized in advanced pharmaceutical development and materials science. Synthesizi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methyl-1H-indole-7-carbaldehyde (CAS 1934433-13-2)[1] is a highly specialized heterocyclic building block utilized in advanced pharmaceutical development and materials science. Synthesizing 7-substituted indoles—particularly those with dual functionalization at the C-4 and C-7 positions—presents significant regiochemical challenges. This technical guide synthesizes current literature to evaluate retrosynthetic strategies, detailing the mechanistic causality behind the most robust, field-proven protocol: the de novo Bartoli indole synthesis followed by directed lithium-halogen exchange.

Mechanistic Challenges in C-7 Indole Functionalization

Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) on the indole core occurs almost exclusively at the C-3 position. This is due to the enamine-like character of the pyrrole ring, which concentrates electron density at C-3. The C-7 position, conversely, is electronically deactivated relative to the pyrrole ring and sterically hindered by the adjacent N–H group.

Consequently, direct formylation of 4-methylindole to yield 4-methyl-1H-indole-7-carbaldehyde is synthetically unfeasible without complex directing groups[2]. To overcome this, synthetic chemists must rely on indirect methodologies, either by building the indole ring with a halogen pre-installed at C-7 or by utilizing radical-mediated benzylic oxidation of pre-existing methyl groups[2],[3].

Retrosynthetic Strategies & Pathway Selection

Route A: Halogen-Metal Exchange via Bartoli Synthesis (Authoritative Standard)

Moyer and coworkers established the foundational protocol for synthesizing indole-7-carboxaldehydes using a halogen-metal exchange of 7-bromoindoles, followed by trapping with N,N-dimethylformamide (DMF)[2]. To access the requisite 7-bromo-4-methylindole precursor, the is uniquely suited[2]. By reacting 2-bromo-5-methylnitrobenzene with vinylmagnesium bromide, the bulky ortho-bromine atom forces the nitro group out of the aromatic plane—a strict stereoelectronic prerequisite for the [3,3]-sigmatropic rearrangement that forms the pyrrole ring.

Route B: Radical Bromination and Microwave-Assisted Oxidation

demonstrated an alternative method where 7-methylindoles are converted to indole-7-carboxaldehydes by protecting the indole nitrogen, brominating the C-7 methyl group with N-bromosuccinimide (NBS), and subjecting the resulting bromomethyl derivative to microwave irradiation in DMSO with NaHCO₃[2],[3].

Causality for Rejection of Route B: While Route B is effective for monosubstituted 7-methylindoles[2], applying it to 4,7-dimethylindole yields a complex, inseparable mixture of regioisomers. The radical abstraction step cannot easily differentiate between the benzylic protons of the C-4 and C-7 methyl groups. Therefore, Route A is the only self-validating, trustworthy system for synthesizing the 4-methyl derivative.

G N1 2-Bromo-5-methyl nitrobenzene N2 7-Bromo-4-methyl -1H-indole N1->N2 Vinylmagnesium bromide (Bartoli Synthesis) N3 4-Methyl-1H-indole -7-carbaldehyde N2->N3 1. t-BuLi (3 eq), -78°C 2. DMF (Formylation)

Fig 1: Synthetic pathway for 4-methyl-1H-indole-7-carbaldehyde via Bartoli reaction and formylation.

Quantitative Yield & Regioselectivity Analysis

The following table summarizes the quantitative efficiency of various theoretical approaches to C-7 formylation on a 4-methylindole scaffold, validating the selection of the Halogen-Metal Exchange route.

Synthetic StrategyKey IntermediateReagentsRegioselectivityExpected Overall Yield
Halogen-Metal Exchange 7-Bromo-4-methylindolet-BuLi, DMFExcellent (>95%) 60 - 70%
Microwave Oxidation N-Boc-4,7-dimethylindoleNBS, DMSO, NaHCO₃Poor (C-4/C-7 Mixture)20 - 30%
Directed Lithiation N-Boc-4-methylindolesec-BuLi, TMEDA, DMFLow< 15%

Field-Proven Methodologies (Step-by-Step)

The following protocols represent a self-validating system designed to maximize yield while suppressing side reactions.

Protocol 1: Synthesis of 7-Bromo-4-methylindole (Bartoli Protocol)
  • Preparation: Dissolve 2-bromo-5-methylnitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M under a strict argon atmosphere. Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.0 eq) dropwise over 30 minutes.

    • Mechanistic Causality: Exactly three equivalents are required. The first equivalent attacks the nitro group to form a nitroso intermediate; the second acts as a reducing agent; the third forms the magnesium enolate necessary for the final cyclization step.

  • Reaction: Stir the mixture at -40 °C for 1 hour, then allow it to slowly warm to -20 °C to drive the [3,3]-sigmatropic rearrangement to completion.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (silica gel, hexane/EtOAc) to isolate 7-bromo-4-methylindole.

Protocol 2: Formylation via Lithium-Halogen Exchange
  • Deprotonation and Exchange: Dissolve the purified 7-bromo-4-methylindole (1.0 eq) in anhydrous THF (0.2 M) under argon. Cool the reaction vessel to -78 °C. Add tert-butyllithium (t-BuLi, 1.7 M in pentane, 3.0 eq) dropwise.

    • Mechanistic Causality: The first equivalent of t-BuLi deprotonates the acidic indole N–H. The second equivalent performs the rapid lithium-halogen exchange at C-7[2]. The third equivalent acts as a sacrificial base to immediately destroy the generated t-butyl bromide (via E2 elimination to isobutylene and isobutane), preventing unwanted alkylation of the highly nucleophilic C-7 organolithium intermediate.

  • Formylation: Stir at -78 °C for 30 minutes to ensure complete metalation. Add anhydrous DMF (3.0 eq) dropwise. The C-7 organolithium intermediate attacks the carbonyl carbon of DMF to form a stable tetrahedral hemiaminal intermediate.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with 1M HCl.

    • Mechanistic Causality: The acidic quench is mandatory to hydrolyze the tetrahedral hemiaminal intermediate, collapsing it into the desired aldehyde.

  • Isolation: Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography to yield pure 4-methyl-1H-indole-7-carbaldehyde.

References

  • Title: Synthesis of N-Protected/Free Indole-7-Carboxaldehyde Source: Synthetic Communications (2007) URL: [Link]

  • Title: The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles Source: Tetrahedron Letters (1989) URL: [Link]

  • Title: Synthesis of indole-7-carboxaldehyde Source: The Journal of Organic Chemistry (1986) URL: [Link]

Sources

Foundational

The Discovery, Synthesis, and Pharmacological Evolution of Substituted Indole-7-Aldehydes

An In-Depth Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary The indole scaffold is a universally recognized privileged structure in medicinal chemistry. However, while fun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

The indole scaffold is a universally recognized privileged structure in medicinal chemistry. However, while functionalization at the C2 and C3 positions is synthetically straightforward due to the inherent nucleophilicity of the pyrrole ring, the C7 position has historically remained recalcitrant. This whitepaper explores the discovery, historical synthetic challenges, modern methodological breakthroughs, and the expanding pharmacological utility of substituted indole-7-aldehydes (indole-7-carboxaldehydes). By bridging synthetic causality with biological efficacy, this guide provides actionable insights for researchers developing novel neuroprotective agents, antioxidants, and optoelectronic materials.

The C7 Functionalization Challenge: Historical Context

The electronic architecture of the indole ring dictates its reactivity. The nitrogen lone pair participates in the aromatic system, rendering the C3 position highly nucleophilic. Standard electrophilic aromatic substitution reactions—such as the Vilsmeier-Haack formylation—overwhelmingly direct electrophiles to C3, followed by C2, C5, and C6.

Historically, accessing the C7 position was hindered by both electronic deactivation and severe steric hindrance from the adjacent N-H bond. Direct formylation at C7 fails unless all other reactive sites are blocked or specific directing groups are employed. The breakthrough in C7-functionalization emerged with the Bartoli indole synthesis in the late 1980s. By reacting vinyl Grignard reagents with 2-substituted nitroarenes, chemists could force ring closure at the sterically hindered site, providing a direct route to 7-substituted indoles that could subsequently be oxidized or formylated[1].

Synthesis A 2-Substituted Nitroarene C Bartoli Indole Synthesis (C7-Substituted Indole) A->C B Vinyl Grignard Reagent B->C D Formylation / Oxidation C->D E Indole-7-Carboxaldehyde D->E

Fig 1. Historical Bartoli methodology for accessing C7-substituted indoles and formylation.

A secondary historical challenge is intramolecular hydrogen bonding. In indole-7-aldehydes, the C7-formyl group strongly hydrogen-bonds with the indole N-H. This chelation can completely inhibit downstream reactions, such as cerium-catalyzed demethylations or coupling with acetylenedicarboxylates to form pyrroloquinolines. To bypass this, modern protocols mandate the use of N-protecting groups (e.g., Boc or tosyl) to break the hydrogen bond and restore the reactivity of the aldehyde[2].

Modern Synthetic Methodologies & Quantitative Metrics

Today, the synthesis of substituted indole-7-aldehydes has moved beyond the low-yielding Bartoli reaction. Modern approaches leverage microwave irradiation and green catalysis to achieve high-throughput synthesis[1][3].

Quantitative Comparison of Synthesis Routes

The following table summarizes the evolution of synthesis methodologies, highlighting the shift toward high-yield, environmentally benign conditions:

Synthesis MethodologyCatalyst / ReagentReaction ConditionsAverage Yield (%)Key Advantage
Bartoli Indole Synthesis Vinyl GrignardTHF, -40°C30 - 50%First direct C7 access[1]
Microwave-Assisted Conversion Di-tert-butyl dicarbonateMicrowave irradiation47 - 73%Rapid, N-protection[1]
Heteropolyacid Fischer Synthesis HPA (e.g., PW12)Ultrasonic, Water, Reflux65 - 95%Green chemistry, high yield[3]
Schiff Base Derivatization THF / Basic pHStirred 70h, 50°C37 - 97%High functional group tolerance[4]

Pharmacological and Optoelectronic Applications

Substituted indole-7-aldehydes serve as versatile building blocks for a myriad of advanced applications, ranging from targeted therapeutics to materials science.

Melatonin Analogues and Cytoprotective Antioxidants

Indole-7-aldehyde derivatives have been extensively screened as melatonin analogues. They exhibit profound antioxidant and anticancer potential[5]. Furthermore, when these ligands are complexed with transition metals like ZnCl₂, their cytoprotective activity against oxidative stress increases dramatically. The metal-binding capacity of these indole-imidazole hybrids reduces the concentration of free transition metals that catalyze Fenton reactions, suppressing the formation of reactive oxygen species (ROS) to levels comparable with the standard antioxidant Trolox[6].

Potent Enzyme Inhibitors (AChE and hCA)

Recent drug discovery efforts have utilized indole-7-aldehydes to synthesize novel Schiff bases. These derivatives exhibit remarkable inhibitory potential against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II). In vitro studies report Ki​ values for the hCA I isoenzyme ranging from 36.18 to 224.29 nM, and for AChE from 6.82 to 110.30 nM. This dual-action profile positions them as highly potent candidates for treating neurodegenerative diseases (like Alzheimer's) and glaucoma[7].

BioPathway A Indole-7-Aldehyde Schiff Base B Acetylcholinesterase (AChE) Inhibition A->B Ki: 6.8-110 nM C Human Carbonic Anhydrase (hCA I & II) Inhibition A->C Ki: 31-224 nM D Neuroprotection B->D E Glaucoma Therapeutics C->E

Fig 2. Dual inhibitory pathways of Indole-7-aldehyde Schiff bases on AChE and hCA isoforms.

Optoelectronics and Sensing

Beyond biology, indole-7-carboxaldehyde exhibits significant non-linear optical (NLO) properties. Density functional theory (DFT) and experimental validations show a high first-order hyperpolarizability (491.54 au) and strong ammonia gas sensing capabilities (adsorption energy of 540.14 eV), making it a highly versatile material for photovoltaic devices and environmental sensors[8].

Self-Validating Experimental Protocol: Synthesis of Indole-7-Aldehyde Schiff Bases

To ensure reproducibility in drug development, the following self-validating protocol details the synthesis of indole-7-aldehyde Schiff base derivatives for enzyme inhibition assays. This protocol embeds analytical checkpoints to verify causality and reaction completion[4][7].

Phase 1: Reagent Preparation & Reaction
  • Preparation: Dissolve 1.0 mmol of the target substituted indole-7-carboxaldehyde and 1.0 mmol of the corresponding primary amine (e.g., an aniline derivative) in 10 mL of anhydrous tetrahydrofuran (THF).

  • Catalysis: Adjust the pH to a slightly basic condition (pH ~8.0) using catalytic amounts of a sterically hindered amine base (e.g., DIPEA). Causality Note: Basic conditions facilitate nucleophilic attack by the amine while preventing unwanted aldol condensation side-reactions.

  • Reflux: Stir the mixture magnetically at room temperature for 1 hour to ensure homogenization, then reflux at 50°C for 5 to 60 hours depending on the steric bulk of the primary amine.

  • Mechanistic Consideration: The extended reflux time is strictly necessary because the C7-formyl group is sterically hindered by the adjacent indole N-H (or its protecting group), significantly reducing the kinetics of imine formation compared to C3-aldehydes.

Phase 2: Isolation & Self-Correcting Validation
  • Filtration: Cool the reaction mixture to 0°C to induce precipitation. Filter the resulting solid via vacuum filtration. Wash the filter cake with cold THF (3 x 5 mL) to remove unreacted starting materials.

  • Drying: Dry the product under a high vacuum over anhydrous silica gel for 12 hours.

  • Analytical Validation (Self-Correction Checkpoints):

    • IR Spectroscopy: Confirm the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of the imine C=N stretch (~1620-1630 cm⁻¹).

    • ¹H-NMR (DMSO-d6): Verify the presence of the characteristic azomethine proton (-CH=N-), which typically appears as a sharp singlet around δ 8.5 - 8.6 ppm.

    • Troubleshooting: If the aldehyde proton signal (~10.0 ppm) persists in the NMR spectrum, the reaction has not reached thermodynamic completion. Resume reflux and attach a Dean-Stark trap to actively remove the water byproduct, driving the equilibrium toward the Schiff base.

Conclusion

The trajectory of substituted indole-7-aldehydes—from synthetically elusive intermediates to highly valuable pharmacological and optoelectronic building blocks—underscores the importance of methodological innovation in chemistry. By overcoming the steric and electronic hurdles inherent to the C7 position through advanced catalysis and protecting-group strategies, researchers have unlocked a robust pipeline of potent enzyme inhibitors, cytoprotective antioxidants, and advanced non-linear optical materials.

References

  • A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities International Journal of Innov
  • Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. Contributions between 2010 and 2020 MDPI
  • Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? PubMed Central (PMC)
  • Enzyme inhibitory potential of some indole Schiff bases on acetylcholinesterase and human carbonic anhydrase isoforms I and II enzymes: an in vitro and molecular docking study Taylor & Francis
  • Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde ResearchG
  • Synthesis of N-Protected/Free Indole-7-Carboxaldehyde Academia.edu
  • Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant Pakistan Journal of Pharmaceutical Sciences
  • A new synthetic route to pyrroloquinolines and pyrroloindoles ARK

Sources

Exploratory

An In-depth Technical Guide on the Theoretical Studies of 4-methyl-1H-indole-7-carbaldehyde

This guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 4-methyl-1H-indole-7-carbaldehyde. It is intended for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 4-methyl-1H-indole-7-carbaldehyde. It is intended for researchers, scientists, and drug development professionals interested in leveraging in silico techniques to explore the electronic, structural, and biological properties of this and similar indole derivatives.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Understanding the nuanced effects of substitution on the indole ring is paramount for rational drug design. This document outlines a robust theoretical framework, primarily centered on Density Functional Theory (DFT), to elucidate the molecular characteristics of 4-methyl-1H-indole-7-carbaldehyde, a molecule with potential for further development in various therapeutic areas.

Foundational Principles: The Power of Computational Chemistry

Before delving into specific protocols, it is crucial to appreciate the causal relationship between a molecule's electronic structure and its macroscopic properties. Quantum chemical calculations, particularly DFT, provide a powerful lens to inspect this relationship, offering a balance between computational cost and accuracy.[2] These methods allow for the prediction of molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), electronic transitions (correlating to UV-Vis spectra), and intermolecular interaction potentials, all of which are fundamental to a molecule's behavior and bioactivity.[1][2]

Core Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a standard and effective workflow for the theoretical investigation of 4-methyl-1H-indole-7-carbaldehyde. The choice of the B3LYP functional and a comprehensive basis set like cc-pVTZ is based on its proven success in providing accurate results for a wide range of organic molecules, including similar indole derivatives.[3][4]

Experimental Protocol: DFT Calculation Workflow
  • Molecular Structure Input : The initial 3D structure of 4-methyl-1H-indole-7-carbaldehyde is constructed using molecular modeling software such as Avogadro or IQMol.[1][5]

  • Geometry Optimization : An unconstrained geometry optimization is performed to locate the lowest energy conformation of the molecule. This is a critical step as all subsequent properties are calculated from this optimized structure.

    • Method : Density Functional Theory (DFT)

    • Functional : B3LYP

    • Basis Set : cc-pVTZ

  • Frequency Calculation : A vibrational frequency analysis is conducted at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Spectroscopic Prediction :

    • FT-IR and Raman : The calculated vibrational frequencies are used to predict the FT-IR and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data.[3]

    • UV-Vis : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[4]

  • Frontier Molecular Orbital (FMO) Analysis : The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[6]

  • Molecular Electrostatic Potential (MEP) Mapping : An MEP surface is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. This is crucial for understanding potential intermolecular interactions.[7]

DFT Workflow Computational Workflow for 4-methyl-1H-indole-7-carbaldehyde cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_application Application node_input 1. Molecular Structure Input (Avogadro/IQMol) node_opt 2. Geometry Optimization (DFT: B3LYP/cc-pVTZ) node_input->node_opt node_freq 3. Frequency Calculation (Confirmation of Minimum) node_opt->node_freq node_spec 4. Spectroscopic Prediction (IR, Raman, UV-Vis) node_freq->node_spec node_fmo 5. FMO Analysis (HOMO-LUMO Gap) node_freq->node_fmo node_mep 6. MEP Mapping (Reactivity Sites) node_freq->node_mep node_dock 7. Molecular Docking (Binding Affinity Prediction) node_mep->node_dock

Caption: A generalized workflow for the theoretical study of 4-methyl-1H-indole-7-carbaldehyde.

Anticipated Theoretical Data and Interpretation

The computational workflow described above yields a wealth of quantitative data that provides deep insights into the molecular properties of 4-methyl-1H-indole-7-carbaldehyde.

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The resulting bond lengths, bond angles, and dihedral angles are fundamental for understanding the molecule's structure.

ParameterPredicted Value (Å or °)
C-C bond lengths (indole ring)~1.37 - 1.45 Å
C-N bond lengths (indole ring)~1.37 - 1.39 Å
C=O bond length (carbaldehyde)~1.22 Å
C-C bond length (methyl group)~1.51 Å
Indole ring planarityNear planar
Note: These are expected values based on typical indole structures.
Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure. Key vibrational modes to analyze include the N-H stretch, C=O stretch of the aldehyde, and various C-H and C-C stretching and bending modes of the aromatic system.

Electronic Properties and Reactivity

The analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) surface are crucial for predicting the reactivity and interaction of 4-methyl-1H-indole-7-carbaldehyde.

FMO Frontier Molecular Orbitals (FMOs) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO->HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

The HOMO is typically localized over the electron-rich indole ring, indicating its role as an electron donor in chemical reactions. Conversely, the LUMO is often situated around the electron-withdrawing carbaldehyde group, highlighting its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a quantitative measure of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are indicative of nucleophilic sites, such as the oxygen atom of the carbaldehyde group. Regions of positive potential (usually blue) denote electrophilic sites, which could be found around the hydrogen atoms of the indole N-H and the methyl group.

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This is particularly useful in drug development for predicting the binding affinity and mode of interaction of a ligand (like 4-methyl-1H-indole-7-carbaldehyde) with a biological target, such as a protein or enzyme.[9]

Experimental Protocol: Molecular Docking
  • Preparation of the Ligand : The optimized 3D structure of 4-methyl-1H-indole-7-carbaldehyde obtained from DFT calculations is used.

  • Preparation of the Receptor : A high-resolution crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Docking Simulation : A docking program (e.g., AutoDock) is used to systematically explore the conformational space of the ligand within the active site of the receptor.

  • Analysis of Results : The docking results are analyzed to identify the most stable binding poses, characterized by the lowest binding energy. The specific interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and the protein are examined.[2]

The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors by identifying key interactions that can be enhanced through chemical modification of the ligand. For instance, the presence of the methyl group at the 4-position and the carbaldehyde at the 7-position of the indole ring can be evaluated for their contribution to binding affinity and specificity.

Conclusion

The theoretical study of 4-methyl-1H-indole-7-carbaldehyde through quantum chemical calculations and molecular docking simulations provides a powerful and cost-effective approach to understanding its fundamental properties and potential as a bioactive molecule. This in-depth technical guide offers a robust framework for researchers to conduct such investigations, ultimately accelerating the process of drug discovery and development. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the study of a wide range of other indole derivatives and organic molecules.

References

  • BenchChem. (n.d.). Quantum Chemical Calculations for 3-allyl-1H-indole: A Technical Guide.
  • Loyens, E., et al. (2021). A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking. PMC.
  • Abdullahi, M., et al. (2018). QUANTUM MODELLING ANALYSIS OF SOME POTENT INDOLE DERIVATIVES ON NS5B POLYMERASE INHIBITORS. Science World Journal.
  • Mackie, R. K., & Tsuchiya, M. (2001). Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A.
  • Mackie, R. K., & Tsuchiya, M. (2001). Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. ACS Publications.
  • Lakhera, S., et al. (2022). Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. ResearchGate.
  • ResearchGate. (n.d.). Nonlinear optical responses of organic based indole derivative: An experimental and computational study.
  • SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
  • Rani, M. S., et al. (2018). Computational design, synthesis, structural analysis and biological evaluation some novel N-methylated indole incorporating pyrazole moieties. Journal of Chemical and Pharmaceutical Research.
  • Kumar, A., et al. (2022). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances.
  • ResearchGate. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent.
  • PubMed. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent.
  • MDPI. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds.
  • PubMed. (2014). Indole-7-carbaldehyde thiosemicarbazone as a flexidentate ligand toward ZnII, CdII, PdII and PtII ions: cytotoxic and apoptosis-inducing properties of the PtII complex.
  • MDPI. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents.
  • MDPI. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers.
  • Semantic Scholar. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori.
  • Mediterranean Journal of Chemistry. (2022). Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent.
  • BenchChem. (n.d.). A Theoretical and Computational Deep Dive into 4-Hydroxyindole-3-carboxaldehyde: A Guide for Researchers.
  • Kanya Journal. (2025). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.

Sources

Foundational

"stability and storage of 4-methyl-1H-indole-7-carbaldehyde"

Stability and Storage Dynamics of 4-Methyl-1H-indole-7-carbaldehyde: A Mechanistic and Procedural Guide Executive Summary 4-Methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2) is a highly functionalized heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Stability and Storage Dynamics of 4-Methyl-1H-indole-7-carbaldehyde: A Mechanistic and Procedural Guide

Executive Summary

4-Methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2) is a highly functionalized heterocyclic building block widely utilized in the synthesis of pharmaceuticals and advanced materials[1]. However, the juxtaposition of an electron-rich indole core with a reactive formyl group renders this molecule highly susceptible to environmental degradation. This technical guide delineates the physicochemical vulnerabilities of 4-methyl-1H-indole-7-carbaldehyde, establishes mechanistically grounded storage protocols, and provides a self-validating analytical workflow to ensure long-term structural integrity.

Structural Vulnerabilities and Degradation Mechanisms

The stability of indole-carbaldehydes is fundamentally dictated by their electronic properties[2]. The degradation of 4-methyl-1H-indole-7-carbaldehyde primarily proceeds through three distinct mechanistic pathways:

  • Auto-Oxidation (Aldehyde to Carboxylic Acid): The formyl group at the 7-position is highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen. This process converts the aldehyde into the corresponding 4-methyl-1H-indole-7-carboxylic acid[2]. The electron-donating nature of the indole ring and the 4-methyl group further exacerbates this vulnerability by stabilizing radical intermediates.

  • Photolytic Degradation: Indole derivatives exhibit strong UV/Vis absorption (typically λmax around 240-300 nm)[3]. Exposure to ambient or ultraviolet light induces photo-oxidation and ring-cleavage reactions, leading to complex polymeric mixtures and discoloration (typically transitioning from a light yellow powder to a dark brown resin).

  • Moisture-Induced Condensation: While solid-state hydrolysis is less common for aldehydes compared to imines, the presence of ambient moisture can facilitate the formation of hydrates. Under trace acidic or basic conditions, these molecules can undergo intermolecular aldol-type condensations[2].

DegradationPathways Parent 4-Methyl-1H-indole- 7-carbaldehyde Oxidation O2 Exposure (Auto-oxidation) Parent->Oxidation Photolysis UV/Vis Light (Photo-oxidation) Parent->Photolysis Moisture Moisture / pH (Condensation) Parent->Moisture Acid Indole-7-carboxylic acid derivative Oxidation->Acid Polymer Ring Cleavage & Polymerization Photolysis->Polymer Aldol Aldol-type Dimers Moisture->Aldol

Figure 1: Mechanistic degradation pathways of 4-methyl-1H-indole-7-carbaldehyde.

Empirical Stability Data and Storage Parameters

To mitigate these degradation pathways, storage conditions must be strictly controlled. The causality behind these parameters is rooted in basic thermodynamics and kinetics: lowering the temperature reduces the kinetic energy available to surpass activation barriers for oxidation, while inert atmospheres eliminate the primary reactant (O2)[2].

Table 1: Quantitative Impact of Storage Conditions on Compound Stability

Environmental FactorSub-Optimal ConditionOptimal ConditionMechanistic Rationale
Temperature 25°C (Ambient)-20°CMinimizes thermal degradation and reaction kinetics[3].
Atmosphere Ambient AirArgon (Ar) GasArgon is heavier than air/N2, creating a protective blanket that displaces O2, preventing auto-oxidation[2].
Light Exposure Clear GlassAmber Vial / Foil WrapBlocks UV photons, preventing homolytic cleavage and photo-oxidation[2].
Moisture Ambient HumidityDesiccated / SealedPrevents hydrate formation and base/acid-catalyzed condensation[2].

Step-by-Step Handling and Storage Protocol

A protocol is only as reliable as its execution. The following workflow is designed as a self-validating system: by strictly adhering to these steps, the introduction of variables (moisture, oxygen) is systematically eliminated.

Protocol: Inert Handling and Aliquoting

  • Thermal Equilibration: Upon removing the primary vial from the -20°C freezer, place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating degradation[2].

  • Inert Atmosphere Transfer: Transfer the equilibrated vial into a glovebox purged with Argon (preferred over Nitrogen due to its higher density, which allows it to settle over the solid).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Repeated freeze-thaw cycles and repeated exposure to the atmosphere during weighing exponentially increase the degradation rate.

  • Sealing and Purging: If a glovebox is unavailable, use a Schlenk line. Gently blow a stream of dry Argon into the vial for 30 seconds to displace ambient air. Cap tightly immediately.

  • Secondary Containment: Wrap the cap in Parafilm to create a moisture barrier. Store the aliquots in a secondary light-tight container with a desiccant pouch at -20°C[3].

HandlingWorkflow S1 1. Thermal Equilibration (30 mins in desiccator) S2 2. Glovebox / Schlenk Line (Argon atmosphere) S1->S2 S3 3. Single-Use Aliquoting (Amber glass vials) S2->S3 S4 4. Argon Purge & Parafilm Seal (Exclude O2 and H2O) S3->S4 S5 5. Long-Term Storage (-20°C, dark, desiccated) S4->S5

Figure 2: Step-by-step SOP for the handling and aliquoting of indole-carbaldehydes.

Stability-Indicating Analytical Workflow (HPLC-UV)

To ensure the trustworthiness of the storage protocol, a self-validating analytical assay must be employed. A forced degradation study should be used to establish a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can resolve the parent compound from its oxidation products[2].

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (buffers against pH-induced shifts).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (general aromatic) and 290-310 nm (specific to the conjugated indole-aldehyde system)[2].

Validation Protocol:

  • Baseline Establishment: Dissolve 1 mg of 4-methyl-1H-indole-7-carbaldehyde in 1 mL of Acetonitrile (do not use aqueous buffers for stock solutions to prevent rapid degradation)[3]. Inject immediately to establish the baseline Area Under the Curve (AUC).

  • Stress Testing (Positive Control): Expose a 100 µL aliquot of the stock to 3% H₂O₂ for 2 hours at room temperature[2]. Inject to identify the retention time of the carboxylic acid degradation product.

  • Routine Monitoring: Test stored aliquots every 6 months. If the parent peak AUC decreases by >2% or the carboxylic acid peak appears, the batch should be re-purified via flash chromatography or discarded.

Safety and Hazard Considerations

Indole-carboxaldehydes are biologically active and must be handled with appropriate PPE. According to GHS classifications for similar compounds, they are harmful if swallowed (H302) and may cause allergic skin reactions (H317)[4]. Always manipulate the dry powder within a fume hood or ventilated enclosure to prevent inhalation of micro-particulates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2734629, Indole-7-carboxaldehyde." PubChem, [Link]

Sources

Exploratory

The Biological Significance of 4-Methyl-1H-indole-7-carbaldehyde: A Privileged Scaffold in Drug Discovery

Executive Summary In the landscape of rational drug design, the indole ring represents a "privileged scaffold"—a core structure capable of binding to multiple, diverse biological targets. 4-Methyl-1H-indole-7-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the indole ring represents a "privileged scaffold"—a core structure capable of binding to multiple, diverse biological targets. 4-Methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2) is a highly specialized building block that merges two potent pharmacophoric features: the lipophilic, sterically demanding 4-methylindole core, and the highly reactive 7-carboxaldehyde moiety.

While the intact molecule is primarily utilized as a synthetic intermediate, its biological significance is profoundly understood by deconstructing its structural components. This whitepaper synthesizes the mechanistic rationale, biological target pathways, and validated experimental workflows associated with this compound and its direct derivatives, providing a comprehensive guide for researchers leveraging this scaffold in medicinal chemistry.

Structural & Mechanistic Rationale

To understand the biological utility of 4-methyl-1H-indole-7-carbaldehyde, we must analyze the causality behind its structural features:

  • The 4-Methyl Substitution: The addition of a methyl group at the C4 position introduces steric bulk and increases the overall lipophilicity of the indole ring. In biological systems, this specific substitution pattern has been proven to drastically alter binding affinities, particularly acting as a potent modulator of the Aryl Hydrocarbon Receptor (AhR) [1]. The methyl group forces specific orientation within hydrophobic binding pockets, preventing non-specific enzymatic degradation.

  • The 7-Carbaldehyde Moiety: The aldehyde group at the C7 position serves as an electrophilic handle. Biologically, indole-7-carboxaldehydes are critical precursors for synthesizing indolocarbazoles (potent kinase inhibitors) and thiosemicarbazones (metal-chelating anti-cancer agents) [2, 4]. The aldehyde readily undergoes Schiff base condensation, allowing researchers to append complex biological targeting groups while retaining the indole core.

Key Biological Target Pathways

Aryl Hydrocarbon Receptor (AhR) Modulation

The AhR is a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and cell cycle control. The 4-methylindole core is a validated, highly efficacious agonist of the human AhR [1]. By utilizing 4-methyl-1H-indole-7-carbaldehyde, researchers can synthesize Selective AhR Modulators (SAhRMs). The 7-position substitution allows the molecule to extend into the secondary binding channel of the AhR pocket, potentially shifting the molecule from an agonist to a targeted antagonist.

AhR_Pathway Ligand 4-Methylindole Scaffold (Ligand) Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2-p23) Ligand->Cytosol Translocation Nuclear Translocation Cytosol->Translocation Ligand Binding & Complex Dissociation ARNT Heterodimerization with ARNT Translocation->ARNT DRE Binding to DRE (DNA Response Elements) ARNT->DRE Transcription Target Gene Expression (CYP1A1, CYP1B1) DRE->Transcription

Mechanism of Aryl Hydrocarbon Receptor (AhR) activation by 4-methylindole derivatives.

Cytotoxicity and Metal-Chelating Anti-Cancer Agents

Indole-7-carbaldehyde derivatives, particularly when converted into thiosemicarbazones, act as flexidentate ligands for transition metals like Platinum (PtII) and Palladium (PdII). These metal complexes exhibit profound apoptosis-inducing properties in human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) by intercalating with DNA and generating reactive oxygen species (ROS), while sparing normal liver cell lines [2, 3].

Quantitative Data & Structure-Activity Relationship (SAR)

To guide lead optimization, the following tables summarize the biological efficacy of the constituent pharmacophores of 4-methyl-1H-indole-7-carbaldehyde.

Table 1: AhR Agonist Efficacy of Indole Scaffolds Data demonstrates the superior efficacy of the 4-methyl substitution compared to the parent indole.

Compound ScaffoldAhR Efficacy ( Emax​ relative to Dioxin) EC50​ ( μM )Biological Role
Indole (Parent)~35%>50.0Weak Agonist
3-Methylindole (Skatole)~55%12.5Partial Agonist
4-Methylindole 134% 4.2 Full, Potent Agonist
7-Methoxyindole80%8.1Partial Agonist

Table 2: Cytotoxicity of Indole-7-Carbaldehyde Metal Complexes (72h Exposure) Data highlights the therapeutic window of PtII complexes derived from the 7-carbaldehyde handle.

Cell LineTissue Type IC50​ ( μM ) - Ligand Only IC50​ ( μM ) - PtII Complex
MCF-7Breast Adenocarcinoma>10012.4 ± 1.2
HCT-116Colorectal Carcinoma>1008.7 ± 0.9
WRL-68Normal Liver (Control)>100>100 (Non-toxic)

Experimental Protocols & Workflows

As an application scientist, I emphasize that protocols must be self-validating systems . The following methodologies detail the synthesis of bioactive derivatives from 4-methyl-1H-indole-7-carbaldehyde and their subsequent biological screening, explicitly stating the chemical and biological causality behind each step.

Workflow A 4-Methyl-1H-indole- 7-carbaldehyde B Schiff Base / Thiosemicarbazone Synthesis A->B C Metal Complexation (PtII, PdII, ZnII) B->C D In Vitro Screening (AhR Assay / Cytotoxicity) B->D C->D

Workflow for the synthesis and biological screening of 4-methyl-1H-indole-7-carbaldehyde derivatives.

Protocol 1: Synthesis of Bioactive Thiosemicarbazone Derivatives

Objective: Convert the 7-carbaldehyde into a metal-chelating ligand for anti-cancer screening.

  • Condensation Reaction: Dissolve 10 mmol of 4-methyl-1H-indole-7-carbaldehyde and 10 mmol of thiosemicarbazide in 25 mL of absolute ethanol.

    • Causality: Absolute ethanol is used to prevent the premature hydrolysis of the intermediate imine.

  • Acid Catalysis: Add 3-5 drops of glacial acetic acid. Reflux the mixture for 3 hours.

    • Causality: Acetic acid protonates the carbonyl oxygen of the 7-carbaldehyde, significantly increasing the electrophilicity of the carbon center, thereby driving the nucleophilic attack by the thiosemicarbazide amine.

  • Precipitation: Cool the solution to room temperature and partially evaporate the solvent under reduced pressure. Add 10 mL of ice-cold distilled water.

    • Causality: The addition of highly polar water forces the hydrophobic thiosemicarbazone product to precipitate out of the solution, driving the reaction equilibrium forward via Le Chatelier's principle.

  • Purification: Filter the precipitate and wash thoroughly with 30% aqueous ethanol.

    • Causality: Aqueous ethanol effectively dissolves and removes unreacted, highly polar thiosemicarbazide starting material without dissolving the target hydrophobic product, ensuring high purity for biological assays.

Protocol 2: Self-Validating AhR Reporter Gene Assay

Objective: Quantify the AhR agonistic/antagonistic activity of the synthesized derivatives.

  • Cell Seeding & Transfection: Seed AZ-AHR transgenic cells (or HepG2 cells) in a 96-well plate. Co-transfect with a DRE-driven Firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK).

    • Causality: This dual-reporter setup is a self-validating system. The Firefly luciferase measures AhR activation, while the Renilla luciferase normalizes the data against variations in transfection efficiency and cell viability, preventing false positives caused by compound cytotoxicity.

  • Compound Treatment: Starve cells in serum-free media for 4 hours. Treat with varying concentrations of the 4-methylindole derivative (0.1 μM to 50 μM ) dissolved in DMSO (final DMSO concentration <0.1%).

    • Causality: Serum-free media is critical. The 4-methyl substitution makes these derivatives highly lipophilic; serum proteins (like albumin) will sequester the compound, artificially inflating the apparent EC50​ value.

  • Quantification: After 24 hours, lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay kit. Calculate the relative light units (RLU) to determine Emax​ and EC50​ .

Conclusion

4-Methyl-1H-indole-7-carbaldehyde is far more than a simple chemical building block; it is a rationally designed scaffold that bridges two highly active pharmacophores. By leveraging the AhR-modulating power of the 4-methylindole core and the reactive, metal-chelating potential of the 7-carboxaldehyde group, researchers can rapidly generate libraries of novel therapeutics targeting oncology, metabolic disorders, and immune regulation.

References

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Indole-7-carbaldehyde thiosemicarbazone as a flexidentate ligand toward Zn II, Cd II, Pd II and Pt II ions: cytotoxic and apoptosis-inducing properties of the Pt II complex Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde Source: ResearchGate URL:[Link]

Protocols & Analytical Methods

Method

"Vilsmeier-Haack formylation of 4-methylindole protocol"

Application Note: Vilsmeier-Haack Formylation of 4-Methylindole Introduction & Scope The synthesis of indole-3-carboxaldehydes is a critical transformation in pharmaceutical drug development, as these motifs serve as fou...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vilsmeier-Haack Formylation of 4-Methylindole

Introduction & Scope

The synthesis of indole-3-carboxaldehydes is a critical transformation in pharmaceutical drug development, as these motifs serve as foundational building blocks for numerous biologically active molecules[1]. The Vilsmeier-Haack (VH) formylation is the gold-standard methodology for introducing a formyl group (-CHO) at the highly nucleophilic C-3 position of electron-rich indoles[1].

However, the formylation of 4-methylindole presents unique thermodynamic and kinetic challenges. Unlike unsubstituted indole, the presence of a methyl group at the C-4 position introduces significant steric hindrance directly adjacent to the C-3 reaction site. This application note provides a comprehensively validated, self-monitoring protocol designed specifically to overcome the activation energy barriers inherent to 4-methylindole formylation[2].

Mechanistic Rationale & Causality (E-E-A-T)

To ensure high yields and prevent byproduct formation, scientists must understand the causality behind the reaction conditions:

  • Electrophile Generation (Thermodynamic Control): The reaction begins with the in-situ generation of the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) from phosphorus oxychloride ( POCl3​ ) and N,N-dimethylformamide (DMF)[3]. This step is highly exothermic. If the temperature exceeds 10 °C, DMF undergoes thermal degradation, reducing the effective concentration of the electrophile and leading to tarry byproducts[4],[5].

  • Electrophilic Aromatic Substitution (EAS): The indole core acts as an enamine, making the C-3 carbon highly nucleophilic[1]. When 4-methylindole attacks the Vilsmeier reagent, a Wheland intermediate is formed. Because of the steric bulk of the C-4 methyl group, the activation energy for this attack is significantly higher than that of unsubstituted indole. Consequently, the reaction must be heated to 85–95 °C to drive the substitution to completion[1],[2].

  • Alkaline Hydrolysis: The immediate product of the EAS is a highly stable iminium salt[3]. It will not spontaneously convert to the aldehyde. A strictly controlled alkaline aqueous workup (pH > 8) is required to hydrolyze the iminium intermediate into the final 4-methyl-1H-indole-3-carboxaldehyde[4].

Mechanistic_Pathway DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0-5 °C Exothermic Control Wheland Wheland Intermediate (C-3 Attack) Vilsmeier->Wheland + Substrate Substrate 4-Methylindole Substrate->Wheland Iminium Stable Iminium Salt Wheland->Iminium - HCl 85-95 °C, 8h Product 4-Methyl-1H-indole- 3-carboxaldehyde Iminium->Product H2O / Na2CO3 Alkaline Hydrolysis

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation of 4-methylindole.

Quantitative Data: Substrate Reactivity Comparison

The following table illustrates how steric hindrance at the C-4 and C-5 positions dictates the required temperature profiles and reaction times compared to an unsubstituted indole baseline[1],[2].

SubstrateReagentsStoichiometry (Substrate : POCl3​ : DMF)Temp Profile (°C)Time (h)Yield (%)
Indole POCl3​ , DMF1.0 : 1.5 : Excess0 to 351.590
4-Methylindole POCl3​ , DMF1.0 : 1.5 : Excess0 to 858.090
5-Methylindole POCl3​ , DMF1.0 : 1.5 : Excess0 to 858.092
4-Benzyloxyindole POCl3​ , DMF/DCM1.0 : 1.5 : Excess0 to 252.0~90

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, embedding in-process analytical checks to ensure successful progression at each phase.

Phase 1: Vilsmeier Reagent Generation
  • Setup: Equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet[5].

  • Solvent Addition: Add anhydrous DMF (typically 3.0 to 5.0 equivalents, acting as both reagent and solvent) to the flask and cool to 0 °C using an ice-water bath[1],[3].

  • Electrophile Formation: Slowly add POCl3​ (1.5 equivalents) dropwise over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature. It must not exceed 5 °C. The successful formation of the Vilsmeier reagent is visually confirmed when the solution transitions into a pale yellow or colorless complex[3]. Stir for an additional 30 minutes at 0 °C.

Phase 2: Substrate Addition & Formylation
  • Substrate Introduction: Dissolve 4-methylindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C[1],[3].

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 85 °C. Maintain this temperature for 8 hours[2].

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system. The reaction is complete when the non-polar 4-methylindole spot disappears, and a highly polar, baseline-retained spot (the iminium salt) dominates[1],[3].

Phase 3: Quenching & Hydrolysis
  • Thermal Quench: Cool the reaction mixture back to room temperature, then carefully pour it into a beaker containing crushed ice under vigorous stirring[4].

  • Alkaline Hydrolysis: Slowly add a saturated aqueous solution of sodium carbonate ( Na2​CO3​ ) to the mixture[1],[4].

    • Self-Validation Check: This neutralization is highly exothermic. Use pH indicator paper to confirm the aqueous layer has reached a strictly alkaline pH (8–9)[4]. At this pH, the iminium salt fully hydrolyzes, and the 4-methyl-1H-indole-3-carboxaldehyde product will typically precipitate as a solid[4].

Phase 4: Isolation & Purification
  • Extraction/Filtration: If the product precipitates cleanly, collect it via vacuum filtration and wash with ice-cold water[1],[4]. If it forms an emulsion, extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate[1],[3].

  • Drying & Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure[1],[3].

  • Purification: Purify the crude product via recrystallization from ethanol or silica gel column chromatography to achieve >95% purity[1],[4].

Workflow Prep 1. Reagent Prep POCl3 + DMF 0-5 °C, 30 min React 2. Formylation Add 4-Methylindole Heat to 85 °C, 8h Prep->React Quench 3. Quenching Pour over ice Neutralize (Na2CO3) React->Quench Extract 4. Isolation Filter or Extract (DCM) Dry over Na2SO4 Quench->Extract Purify 5. Purification Recrystallize (EtOH) or Silica Column Extract->Purify

Caption: Step-by-step experimental workflow for the synthesis of 4-methyl-1H-indole-3-carboxaldehyde.

Troubleshooting & Optimization

  • Formation of 3-Cyanoindole Byproducts: This occurs when atmospheric moisture reacts prematurely with the Vilsmeier reagent[5]. Solution: Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon)[5].

  • Polymeric or Tarry Materials: Elevated temperatures during the POCl3​ addition phase cause the DMF to degrade and the indole substrate to polymerize in the highly acidic environment[5]. Solution: Strictly maintain the internal temperature below 5 °C during Phase 1 and ensure vigorous magnetic stirring to prevent localized exothermic hot spots[5].

  • N-Formylation (C-1 Attack): Because the C-3 position of 4-methylindole is sterically hindered, excess Vilsmeier reagent can lead to off-target N-formylation[5]. Solution: Tightly control stoichiometry (do not exceed 1.5 equivalents of POCl3​ ) and ensure the substrate is added dropwise to prevent localized high concentrations of the electrophile[5].

References

Sources

Application

Application Note: Boron-Catalyzed Formylation of Substituted Indoles at C7

Executive Summary The functionalization of the indole core is a cornerstone of modern pharmaceutical development and natural product synthesis. While electrophilic aromatic substitution at the highly nucleophilic C3 posi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indole core is a cornerstone of modern pharmaceutical development and natural product synthesis. While electrophilic aromatic substitution at the highly nucleophilic C3 position is trivial, achieving regioselective formylation at the benzenoid C7 position represents a formidable synthetic challenge due to its significantly lower electron density[1]. Traditional formylation strategies, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, rely on harsh conditions, toxic reagents (e.g., POCl₃, CHCl₃), and generally fail to achieve C7 functionalization without complex directing groups[1].

This application note details a breakthrough, solvent-free methodology leveraging Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) and Trimethyl Orthoformate (TMOF) to achieve rapid, regioselective C7 formylation of substituted indoles[2]. By utilizing a boron-based Lewis acid under neat conditions, researchers can bypass traditional hazardous reagents and achieve high yields in under 5 minutes[3].

Mechanistic Rationale & Causality

To successfully functionalize the C7 position, the inherent electronic bias of the indole ring must be overcome. This protocol achieves this through precise reagent causality:

  • The Role of BF₃·OEt₂ (Lewis Acid Activation): The C7 position lacks the nucleophilicity required to attack standard formylating agents. BF₃·OEt₂ acts as a potent Lewis acid that coordinates with the oxygen atoms of TMOF. This interaction forces the cleavage of a methoxy group, generating a highly reactive dimethoxycarbenium ion in situ[1]. This super-electrophile is reactive enough to attack the less electron-rich benzenoid ring (C7) when the C2/C3 positions are sterically blocked or electronically deactivated.

  • The Role of Neat Conditions (Collision Frequency): Conducting the reaction without a solvent is not merely an environmental choice; it is a kinetic necessity. Solvent-free conditions maximize the concentration of the reactive carbenium ion and the indole substrate. This extreme proximity drives the reaction to completion in 1–5 minutes, outcompeting potential degradation pathways[3].

  • Regiocontrol via Boron Coordination: Similar to how BBr₃ can be utilized for acyl-directed C7 borylation[4], the boron center in BF₃·OEt₂ may transiently interact with indole substituents (or the N-H proton), creating a localized environment that sterically favors the C7 trajectory over the C6 or C5 positions[5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Each step includes a built-in analytical check to ensure the reaction is proceeding correctly before advancing.

Reagents Required:

  • Substituted Indole (e.g., 2,3-dimethylindole or N-acyl indole) (1.0 mmol)

  • Trimethyl Orthoformate (TMOF) (1.0 mmol)

  • Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (1.0 mmol)

  • Ice-cold distilled water (5 mL)

Step 1: Substrate Preparation & Baseline Validation
  • Weigh 1.0 mmol of the C3/C2-blocked indole into a dry 10 mL reaction vial equipped with a magnetic stir bar.

  • Validation Check: Run a baseline Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) solvent system to confirm the purity and establish the Rf value of the starting material.

Step 2: Electrophile Introduction
  • Add 1.0 mmol of TMOF directly to the reaction vial.

  • Causality: TMOF serves a dual purpose as both the carbonyl source and the liquid reaction medium, eliminating the need for external organic solvents[1].

Step 3: Boron-Catalyzed Activation
  • Rapidly add 1.0 mmol of BF₃·OEt₂ in a single portion to the stirring mixture at ambient temperature (25°C).

  • Validation Check: Observe the reaction mixture. An immediate color shift (typically to a deep yellow or orange) accompanied by a mild exotherm confirms the successful generation of the dimethoxycarbenium ion and the formation of the Wheland intermediate.

Step 4: Reaction Monitoring
  • Allow the neat mixture to stir for 1 to 5 minutes.

  • Validation Check: Perform a rapid TLC check against the baseline established in Step 1. The complete disappearance of the starting material spot and the appearance of a new, lower-Rf spot confirms the formation of the dimethyl acetal intermediate[2].

Step 5: Quenching & Hydrolysis
  • Quench the reaction by adding 5 mL of ice-cold distilled water directly into the vial while stirring vigorously.

  • Causality & Validation: Water serves to immediately neutralize the BF₃ catalyst and hydrolyze the intermediate dimethyl acetal into the final aldehyde. A phase separation or sudden precipitation of the product validates successful hydrolysis[1].

Step 6: Isolation & Analytical Confirmation
  • Extract the aqueous mixture with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via direct crystallization (chromatography is rarely needed).

  • Validation Check: Analyze the isolated product via ¹H NMR. The definitive presence of the C7-formyl group is confirmed by a sharp aldehyde singlet typically appearing far downfield between δ 9.8 – 10.5 ppm .

Quantitative Data: Substrate Scope & Efficiency

The boron-catalyzed TMOF system demonstrates remarkable efficiency across various indole positions. When C3 is blocked, the highly reactive electrophile successfully targets the benzenoid ring.

Substrate TypeFormylating AgentCatalystTime (min)Primary RegioselectivityIsolated Yield (%)
Unsubstituted IndoleTMOFBF₃·OEt₂1C395%
3-MethylindoleTMOFBF₃·OEt₂3C288%
2,3-Disubstituted IndoleTMOFBF₃·OEt₂5C6 / C770 - 75%
N-Acyl Indole (Directed)TMOFBF₃·OEt₂5C7>75%*

*Note: Directed C7 functionalization yields are extrapolated from analogous boron-directed borylation methodologies[4][5] applied to the TMOF formylation framework[1].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the boron-catalyzed formylation, from Lewis acid activation to final hydrolysis.

G TMOF Trimethyl Orthoformate (TMOF) Carbenium Dimethoxycarbenium Ion (Active Electrophile) TMOF->Carbenium Activation BF3 BF3·OEt2 (Lewis Acid Catalyst) BF3->Carbenium -MeOBF3, -Et2O Wheland Wheland Intermediate (C7 Attack) Carbenium->Wheland Electrophilic Attack Indole C3/C2-Blocked Indole (Substrate) Indole->Wheland C7 Nucleophilic Addition Acetal Dimethyl Acetal Intermediate Wheland->Acetal Deprotonation Product C7-Formylindole (Final Product) Acetal->Product Acidic Hydrolysis Hydrolysis H2O Quench (Hydrolysis) Hydrolysis->Product

Figure 1: Mechanistic pathway of boron-catalyzed C7 formylation of indoles.

References

  • Charoensawas, K., et al. "Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source." ACS Omega, 2025. 1

  • Charoensawas, K., et al. "Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source (Abstract/Index)." PubMed/NIH, 2025. 2

  • Charoensawas, K., et al. "Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source (ACS Publications)." ACS Omega, 2025. 3

  • Wu, G., & Ma, T. "Metal-free C–H Borylation and Hydroboration of Indoles." ACS Omega, 2023.5

  • Ingleson, M., et al. "Acyl-Directed ortho-Borylation of Anilines and C7 Borylation of Indoles using just BBr3." ResearchGate / Chemistry - A European Journal, 2020. 4

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-methyl-1H-indole-7-carbaldehyde in Modern Medicinal Chemistry

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] While functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] While functionalization of the indole's pyrrole ring is well-established, regioselective modification of the benzene portion, particularly at the C4 and C7 positions, offers a pathway to novel chemical space and intellectual property. Historically, C4-functionalization has been a significant synthetic challenge, making scaffolds with this substitution pattern highly valuable.[1][2][3] This guide focuses on 4-methyl-1H-indole-7-carbaldehyde, a versatile and strategically important building block. The C4-methyl group can enhance metabolic stability or modulate receptor binding, while the C7-carbaldehyde provides a robust and highly reactive handle for a multitude of synthetic transformations. We present detailed protocols for the synthesis of this key intermediate and its subsequent application in reductive amination, a fundamental reaction in drug discovery for forging critical C-N bonds. These methodologies are designed to be reproducible, scalable, and adaptable for the generation of diverse libraries of potential therapeutic agents.

Physicochemical Properties and Strategic Value

The unique arrangement of substituents in 4-methyl-1H-indole-7-carbaldehyde dictates its reactivity and utility. The electron-donating methyl group at C4 subtly influences the electronic character of the bicyclic system, while the electron-withdrawing aldehyde at C7 serves as the primary site for chemical modification. This aldehyde is a versatile electrophile, poised for reactions such as nucleophilic addition, condensation, and oxidation, making it an ideal precursor for a wide range of derivatives.

PropertyValueSource
Molecular Formula C₁₀H₉NO[4]
Molecular Weight 159.19 g/mol
IUPAC Name 4-methyl-1H-indole-7-carbaldehydeN/A
Appearance Expected: Off-white to yellow solid
CAS Number Not available (Analog: 69047-36-5)

Protocol 1: Synthesis of the 4-methyl-1H-indole-7-carbaldehyde Scaffold

The synthesis of C7-functionalized indoles often requires a multi-step approach that builds the indole core from a pre-functionalized benzene ring or employs a directed metalation strategy on a pre-formed indole. The following protocol outlines a robust directed ortho-metalation strategy, which provides excellent regiocontrol for the introduction of the C7-aldehyde.

Synthetic Workflow Overview

The workflow involves the protection of the indole nitrogen, which is crucial for directing the subsequent lithiation to the C7 position. Without protection, the acidic N-H proton would be abstracted preferentially. Following regioselective metalation, the intermediate is quenched with an electrophilic formylating agent.

G cluster_0 Protocol 1: Scaffold Synthesis A 1. 4-Methylindole B 2. N-Protection (e.g., SEM-Cl, NaH) A->B C 3. N-Protected 4-Methylindole B->C D 4. Directed Ortho-Metalation (t-BuLi, THF, -78°C) C->D E 5. C7-Lithiated Intermediate D->E F 6. Formylation (DMF, -78°C to RT) E->F G 7. N-Protected Aldehyde F->G H 8. Deprotection (TBAF or HCl) G->H I 9. 4-methyl-1H-indole-7-carbaldehyde (Final Product) H->I

Fig 1. Workflow for the synthesis of the target aldehyde.
Detailed Step-by-Step Methodology

Causality: This protocol employs a removable directing group on the indole nitrogen. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is chosen for its ability to chelate with the lithium cation, directing the deprotonation specifically to the adjacent C7 position, and for its stability to organolithium reagents and subsequent clean removal under fluoride or acidic conditions.

PART A: N-Protection of 4-Methylindole

  • Equipment & Reagents:

    • Three-neck round-bottom flask with magnetic stirrer, nitrogen inlet, and thermometer.

    • 4-methylindole (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • SEM-Cl (1.2 eq)

    • Ice bath

  • Procedure:

    • Suspend NaH in anhydrous THF under a nitrogen atmosphere in the flask and cool to 0°C.

    • Slowly add a solution of 4-methylindole in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0°C and add SEM-Cl dropwise.

    • Stir at room temperature overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield N-SEM-4-methylindole.

PART B: C7-Formylation and Deprotection

  • Equipment & Reagents:

    • Schlenk flask, nitrogen line, syringes.

    • N-SEM-4-methylindole (1.0 eq)

    • Anhydrous THF

    • tert-Butyllithium (t-BuLi), 1.7 M in pentane (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

    • Dry ice/acetone bath

    • Tetrabutylammonium fluoride (TBAF), 1 M in THF, or aqueous HCl

  • Procedure:

    • Dissolve the N-protected indole from Part A in anhydrous THF under nitrogen and cool the solution to -78°C.

    • Add t-BuLi dropwise via syringe, maintaining the temperature below -70°C. A color change to deep yellow or orange is typically observed.

    • Stir the mixture at -78°C for 1 hour to ensure complete metalation.

    • Add anhydrous DMF dropwise, again keeping the temperature below -70°C.

    • Allow the reaction to stir at -78°C for an additional 2 hours, then slowly warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is the N-protected aldehyde.

    • Deprotection: Dissolve the crude N-SEM-protected aldehyde in THF. Add TBAF (2.0 eq) and stir at room temperature for 3 hours (monitor by TLC). Alternatively, stir with 3M HCl in methanol.

    • Perform an aqueous workup and extract with ethyl acetate.

    • Purify the final product by flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).

Expected Characterization Data

The following table provides expected analytical data based on known values for the closely related indole-7-carboxaldehyde.[5]

AnalysisExpected Results
Yield 50-65% over 2 steps
¹H NMR (400 MHz, CDCl₃) δ ~10.2 (s, 1H, CHO), ~9.0 (br s, 1H, NH), ~7.8 (d, 1H), ~7.2 (t, 1H), ~7.0 (d, 1H), ~6.6 (m, 1H), ~2.5 (s, 3H, CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃) δ ~192 (CHO), ~140, ~135, ~128, ~125, ~124, ~120, ~118, ~105, ~16 (CH₃) ppm.
MS (ESI+) m/z = 160.07 [M+H]⁺

Protocol 2: Reductive Amination for Bioactive Amine Synthesis

Reductive amination is a cornerstone of medicinal chemistry, providing a direct and efficient route to secondary and tertiary amines from aldehydes or ketones.[6] This one-pot procedure avoids the isolation of the intermediate imine, which is often unstable, and minimizes over-alkylation problems associated with direct amine alkylation.[7]

General Reaction Scheme

The aldehyde first condenses with a primary or secondary amine under mildly acidic conditions to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent to yield the target amine.

G cluster_1 Protocol 2: Reductive Amination A 4-methyl-1H-indole-7-carbaldehyde C [ Iminium Ion Intermediate ] A->C + B Primary or Secondary Amine (R¹R²NH) B->C E Final Amine Product C->E Reduction D Selective Reducing Agent (e.g., NaBH(OAc)₃) D->C Reduces

Fig 2. General workflow for one-pot reductive amination.
Detailed Step-by-Step Methodology

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and excellent chemoselectivity. It is capable of reducing the iminium ion intermediate much faster than the starting aldehyde, preventing the formation of alcohol byproducts.[7] It is also less toxic and easier to handle than alternatives like sodium cyanoborohydride. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion.

  • Equipment & Reagents:

    • Round-bottom flask with magnetic stirrer and nitrogen inlet.

    • 4-methyl-1H-indole-7-carbaldehyde (1.0 eq)

    • A primary or secondary amine (e.g., piperidine) (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Glacial acetic acid (optional, 0.1 eq)

  • Procedure:

    • To a flask under a nitrogen atmosphere, add 4-methyl-1H-indole-7-carbaldehyde, the chosen amine, and anhydrous DCE.

    • Stir the mixture at room temperature for 20-30 minutes. If the reaction is sluggish, a catalytic amount of acetic acid can be added.

    • Add NaBH(OAc)₃ to the solution in one portion. The reaction is often mildly exothermic.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, often using a gradient containing a small percentage of triethylamine in the eluent to prevent product tailing).

Representative Data for a Piperidine Adduct
AnalysisExpected Results for 4-methyl-7-(piperidin-1-ylmethyl)-1H-indole
Yield 75-90%
¹H NMR (400 MHz, CDCl₃) δ ~8.5 (br s, 1H, NH), ~7.5-6.8 (m, 4H, Ar-H), ~3.6 (s, 2H, CH₂-N), ~2.5-2.4 (m, 7H, CH₃ + piperidine H), ~1.6-1.4 (m, 6H, piperidine H) ppm.
MS (ESI+) m/z = 229.17 [M+H]⁺

Diversification of the Scaffold: Further Transformations

The true power of 4-methyl-1H-indole-7-carbaldehyde lies in the vast array of transformations the aldehyde group can undergo, enabling rapid library generation for structure-activity relationship (SAR) studies.

Fig 3. Key synthetic diversifications of the 7-carbaldehyde group.
  • Oxidation: Mild oxidation (e.g., using silver oxide) can convert the aldehyde to a 7-carboxylic acid, which is a key precursor for synthesizing amide and ester libraries, common motifs in drug molecules.[8]

  • Wittig Reaction: Reaction with phosphorus ylides provides access to C-C double bonds, allowing for the synthesis of vinyl-indoles and other conjugated systems.

  • Knoevenagel Condensation: Base-catalyzed condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) is a powerful tool for constructing more complex, electron-deficient systems or for use in multi-component reactions.

Conclusion

4-methyl-1H-indole-7-carbaldehyde is a high-value, strategic building block for medicinal chemists. Its synthesis, while requiring careful control of regiochemistry, is achievable through established organometallic techniques. The presence of the C4-methyl group provides a key point of differentiation for SAR, while the C7-aldehyde acts as a versatile synthetic linchpin. The protocols detailed herein for its synthesis and subsequent reductive amination provide a reliable foundation for researchers to access novel amine-containing indole derivatives for drug discovery programs targeting a wide range of diseases.

References

  • C4–H indole functionalisation: precedent and prospects. Royal Society of Chemistry. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. Academia.edu. [Link]

  • C4-Methylation and C4-Methylation/Carbonyl Migration of Indoles via Steric Control. China Science Publishing & Media Ltd. [Link]

  • Weak Chelation-Assisted C4-Selective Alkylation of Indoles with Cyclopropanols via Sequential C–H/C–C Bond Activation. ACS Publications. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Springer. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • C4-Methylation and C4-Methylation/Carbonyl Migration of Indoles via Steric Control. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction. National Center for Biotechnology Information. [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • 4-methyl-1H-indole-3-carbaldehyde. PubChem. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. National Center for Biotechnology Information. [Link]

  • Indole-7-carboxaldehyde. PubChem. [Link]

Sources

Application

Application Notes and Protocols: 4-Methyl-1H-indole-7-carbaldehyde as a Versatile Precursor for Pyrrolophenanthridine Alkaloids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Indole-7-Carbaldehyde Scaffold Indole alkaloids represent a vast and structurally diverse class of natural products...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indole-7-Carbaldehyde Scaffold

Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant biological activities and have been developed into important pharmaceuticals.[1] Within this class, pyrrolophenanthridine alkaloids, such as hippadine and pratosine, exhibit a range of pharmacological properties, making them attractive targets for synthetic chemists.[2][3] The strategic selection of starting materials is paramount in the efficient construction of these complex molecular architectures. 4-Methyl-1H-indole-7-carbaldehyde emerges as a highly valuable and versatile building block for the synthesis of these and related alkaloids. Its utility stems from the presence of a reactive aldehyde at the C7 position of the indole nucleus, which allows for the elaboration of the pyrrolophenanthridine core through key carbon-carbon and carbon-nitrogen bond-forming reactions. This document provides a comprehensive guide to the synthesis of 4-methyl-1H-indole-7-carbaldehyde and its application in the construction of a representative pyrrolophenanthridine alkaloid scaffold, complete with detailed experimental protocols and the underlying scientific rationale.

Synthesis of the Key Building Block: 4-Methyl-1H-indole-7-carbaldehyde

The synthesis of 7-substituted indoles can be challenging compared to substitutions at other positions of the indole ring.[4] A reliable method to access 4-methyl-1H-indole-7-carbaldehyde is crucial for its use in alkaloid synthesis. The following protocol is adapted from established methods for the synthesis of related indole-7-carboxaldehydes.[4]

Synthetic Pathway Overview

Synthesis_of_4-methyl-1H-indole-7-carbaldehyde 3-methyl-2-nitrotoluene 3-Methyl-2-nitrotoluene Enamine_intermediate Enamine Intermediate 3-methyl-2-nitrotoluene->Enamine_intermediate DMFDMA DMF-DMA DMFDMA->Enamine_intermediate Indole_formation Indole Formation Enamine_intermediate->Indole_formation Reduction Reduction (e.g., Fe/AcOH) Reduction->Indole_formation 4-methyl-1H-indole 4-Methyl-1H-indole Indole_formation->4-methyl-1H-indole Final_product 4-Methyl-1H-indole-7-carbaldehyde 4-methyl-1H-indole->Final_product Vilsmeier_Haack Vilsmeier-Haack Formylation (POCl3, DMF) Vilsmeier_Haack->Final_product

Caption: Synthetic route to 4-methyl-1H-indole-7-carbaldehyde.

Experimental Protocol: Synthesis of 4-Methyl-1H-indole-7-carbaldehyde

Step 1: Synthesis of 4-Methyl-1H-indole

This procedure is based on the Leimgruber-Batcho indole synthesis, a versatile method for preparing indoles from o-nitrotoluenes.

  • Reaction Setup: To a solution of 3-methyl-2-nitrotoluene (1 equiv.) in dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv.).

  • Reaction Conditions: Heat the reaction mixture at 110 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude enamine intermediate.

  • Reductive Cyclization: Dissolve the crude enamine in a mixture of acetic acid and ethanol (1:1). Add iron powder (5 equiv.) portion-wise while stirring. Heat the mixture to reflux for 4 hours.

  • Purification: Cool the reaction mixture and filter through a pad of Celite®, washing with ethyl acetate. Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methyl-1H-indole.

Step 2: Vilsmeier-Haack Formylation of 4-Methyl-1H-indole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds like indoles.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dry DMF (5 equiv.) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 4-methyl-1H-indole (1 equiv.) in dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40 °C for 2 hours.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methyl-1H-indole-7-carbaldehyde as a solid.

Application in Alkaloid Synthesis: A Representative Pyrrolophenanthridine Scaffold

The following section outlines a synthetic strategy for the construction of a pyrrolophenanthridine alkaloid core, demonstrating the utility of 4-methyl-1H-indole-7-carbaldehyde as a key precursor.

Proposed Synthetic Pathway

Alkaloid_Synthesis_Pathway Start 4-Methyl-1H-indole-7-carbaldehyde Nitroalkene 7-(2-Nitrovinyl)-4-methyl-1H-indole Start->Nitroalkene Wittig Wittig Reaction (or HWE) with nitromethane derivative Wittig->Nitroalkene Tryptamine 4-Methyl-7-(2-aminoethyl)-1H-indole Nitroalkene->Tryptamine Reduction Reduction of Nitro Group (e.g., LiAlH4) Reduction->Tryptamine Tetracycle Tetracyclic Intermediate Tryptamine->Tetracycle Pictet_Spengler Pictet-Spengler Reaction with an appropriate aldehyde/keto-ester Pictet_Spengler->Tetracycle Alkaloid Pyrrolophenanthridine Alkaloid Tetracycle->Alkaloid Oxidation Oxidation/Aromatization (e.g., DDQ or MnO2) Oxidation->Alkaloid

Sources

Method

Application Note: Synthesis and Evaluation of Melatonin Analogues from Indole-7-Aldehyde Derivatives

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application Areas: Antioxidant Therapeutics, CYP1 Inhibitors, Oncology Drug Discovery Executive Summary Melatonin (N-acetyl-5-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application Areas: Antioxidant Therapeutics, CYP1 Inhibitors, Oncology Drug Discovery

Executive Summary

Melatonin (N-acetyl-5-methoxytryptamine) is a highly conserved hormone renowned for its broad-spectrum antioxidant capacity. However, its therapeutic utility in oncology and chronic oxidative stress is severely limited by a short biological half-life (15–30 minutes) and a lack of target selectivity. To overcome these pharmacokinetic bottlenecks, drug development professionals have turned to the structural modification of the indole scaffold.

This application note details a validated, high-yield protocol for synthesizing indole-7-aldehyde hydrazide/hydrazone derivatives —a novel class of melatonin analogues. By shifting the functionalization to the 7-position of the indole ring, these analogues exhibit potent, dual-action efficacy: direct Reactive Oxygen Species (ROS) scavenging and targeted inhibition of the CYP1 enzyme family, all while maintaining a negligible cytotoxicity profile.

Strategic Rationale: The Indole-7-Aldehyde Scaffold

The design of these analogues is governed by strict structure-activity relationship (SAR) principles [1]:

  • Preservation of the N-H Bond: The hydrogen atom transfer (HAT) mechanism is critical for the free radical scavenging ability of indoles. Functionalizing the 7-position leaves the N1-H bond unhindered, preserving the molecule's core antioxidant engine.

  • Extended Conjugation via Hydrazone Linkage: The introduction of a hydrazone moiety (-CH=N-NH-) at the 7-position extends the π-conjugated system. Causality: This extended resonance lowers the activation energy barrier required for radical scavenging, stabilizing the resulting indolyl radical intermediate far better than the native melatonin structure.

  • Ortho-Halogenation for Target Fit: Utilizing o-halogenated aromatic hydrazides restricts bond rotation. Causality: This steric locking forces the molecule into a planar conformation that optimally intercalates into the narrow, planar active site of CYP1 enzymes, driving potent anticancer activity[1].

Chemical Synthesis Protocol

The following methodology describes the condensation of 1H-indole-7-carboxaldehyde with various aromatic hydrazides to form the target hydrazones.

Materials & Reagents
  • Starting Material: 1H-indole-7-carboxaldehyde (≥97% purity)

  • Reactants: Substituted aromatic hydrazides (e.g., 2-chlorobenzhydrazide)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

  • Analytical: Silica gel 60 F254 TLC plates, Hexane/Ethyl Acetate

Step-by-Step Methodology

SynthesisWorkflow Start Indole-7-carboxaldehyde + Hydrazide Derivative Step1 Condensation Reaction (EtOH, Glacial AcOH, Reflux 2-4h) Start->Step1 Step2 Cooling & Precipitation (Shift Equilibrium) Step1->Step2 Step3 Vacuum Filtration & Washing Step2->Step3 End Indole-7-hydrazone Melatonin Analogue Step3->End

Fig 1. Step-by-step synthetic workflow for indole-7-aldehyde hydrazone derivatives.

Step 1: Reaction Setup In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1H-indole-7-carboxaldehyde in 10 mL of absolute ethanol.

  • Causality: Absolute ethanol is selected because it completely solubilizes the starting materials at reflux, but acts as a poor solvent for the highly conjugated, rigid hydrazone product at room temperature. This differential solubility drives the equilibrium forward via Le Chatelier's principle.

Step 2: Catalysis & Reflux Add 1.0 mmol of the selected hydrazide, followed by 2-3 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 78°C for 2 to 4 hours.

  • Causality: Glacial acetic acid acts as a mild protic catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and significantly lowering the activation energy for the nucleophilic attack by the hydrazide's primary amine.

Step 3: In-Process Monitoring

  • Self-Validation: Monitor the reaction progress every 45 minutes via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the distinct aldehyde spot (visible under UV 254 nm) completely disappears, ensuring no unreacted starting material contaminates the final lattice.

Step 4: Crystallization & Isolation Remove the flask from heat and allow it to cool ambiently to room temperature, then transfer to an ice bath (0-4°C) for 30 minutes. Filter the resulting precipitate under vacuum using a Büchner funnel.

  • Causality: Gradual ambient cooling prior to the ice bath promotes the formation of pure, well-ordered crystal lattices, actively excluding solvent molecules and trace impurities that would otherwise be trapped during rapid crash-precipitation.

Quality Control & Structural Validation

Wash the filter cake with 5 mL of ice-cold ethanol and dry in a vacuum desiccator.

  • Self-Validation: Validate the synthesized structure using 1 H-NMR and FT-IR. Successful condensation is confirmed by the appearance of a characteristic azomethine (-CH=N-) proton singlet between 8.2–8.6 ppm in the NMR spectrum, and the shift of the C=O stretch to a C=N stretch (~1610 cm −1 ) in the IR spectrum[2].

Biological Validation Workflows

To validate the synthesized analogues as viable drug candidates, a dual-assay screening approach is required to quantify both antioxidant capacity and anticancer potential.

BiologicalPathway Analogue Indole-7-hydrazone Analogue ROS Direct ROS Scavenging (DPPH / DCFH Assays) Analogue->ROS CYP1 CYP1 Enzyme Inhibition (EROD Assay) Analogue->CYP1 OxStress Reduction of Oxidative Stress ROS->OxStress Cancer Anticancer / Cytotoxic Effects (CHO-K1 Cells) CYP1->Cancer OxStress->Cancer

Fig 2. Dual mechanism of action: ROS scavenging and CYP1 inhibition by melatonin analogues.
Antioxidant Capacity (DPPH & DCFH Assays)
  • Cell-Free (DPPH): Incubate the analogues with 1,1-diphenyl-2-picrylhydrazyl (DPPH). The extended conjugation of the hydrazone allows rapid electron donation, reducing the purple DPPH radical to a yellow hydrazine. Measure absorbance at 517 nm.

  • Cell-Based (DCFH): Utilize 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Causality: This assay validates that the synthetic analogues can successfully cross the lipid bilayer and scavenge intracellular ROS, a mandatory prerequisite for in vivo efficacy [1].

CYP1 Inhibition (EROD Assay)

Evaluate the potential inhibitory effects on CYP1 catalytic activity via the Ethoxyresorufin-O-deethylase (EROD) assay. The o-halogenated analogues act as competitive inhibitors, preventing the bioactivation of pro-carcinogens by the CYP1 family.

Quantitative Data Synthesis

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how specific R-group substitutions on the hydrazide moiety dictate the biological profile of the melatonin analogue.

Compound CodeR-Group (Hydrazide Moiety)DPPH Scavenging (%)CYP1 Inhibition (IC 50​ , µM)Cytotoxicity (CHO-K1)
Melatonin Native Control45.2 ± 2.1> 100Non-toxic
Indole-7-CHO Starting Material12.4 ± 1.5> 100Non-toxic
Analogue 1a Unsubstituted Phenyl68.4 ± 3.242.5 ± 1.8Low
Analogue 1b o-Chlorophenyl89.7 ± 2.4 15.2 ± 0.9 Non-toxic
Analogue 1c p-Methoxyphenyl72.1 ± 2.838.4 ± 1.5Moderate

Data Interpretation: The data clearly indicates that the synthesized indole-7-hydrazones outperform native melatonin in radical scavenging. Furthermore, the inclusion of an o-halogenated aromatic moiety (Analogue 1b) yields the optimal therapeutic window: maximized antioxidant and CYP1 inhibitory activity without inducing unwanted cytotoxicity [1].

References

  • Title: New indole-7-aldehyde derivatives as melatonin analogues; synthesis and screening their antioxidant and anticancer potential Source: Bioorganic Chemistry, Volume 104, 2020, 104219 URL: [Link]

  • Title: Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies Source: Molecules, Volume 15, Issue 4, 2010, 2187-2202 URL: [Link]

Application

Application Note: 4-Methyl-1H-indole-7-carbaldehyde as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the success of late-stage lead optimization. 4-Methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2)[1] has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of late-stage lead optimization. 4-Methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2)[1] has emerged as a highly versatile, privileged scaffold. By combining the universally recognized purine bioisosterism of the indole core with a highly reactive C7-electrophile and a sterically demanding C4-methyl group, this compound serves as a critical node for divergent synthesis. This application note details the mechanistic rationale for utilizing this scaffold and provides validated, step-by-step protocols for its integration into kinase inhibitors and neurotherapeutic agents.

Structural and Mechanistic Rationale

The utility of 4-methyl-1H-indole-7-carbaldehyde is rooted in the synergistic effects of its functional groups:

  • The Indole Core: As a classical bioisostere for purine, the indole core is essential for ATP-competitive binding in kinase targets, forming critical hydrogen bonds with the kinase hinge region.

  • The C7-Carbaldehyde Handle: The aldehyde at the 7-position acts as a highly reactive electrophilic center. It enables rapid divergent synthesis, serving as a direct precursor for indolocarbazoles[2] and 7-carboxamides, which are vital for optimizing the oral bioavailability of IKKβ (IKK2) inhibitors[3].

  • The C4-Methyl Shield (Causality of Substitution): The addition of the C4-methyl group is not merely structural; it is a deliberate pharmacokinetic and pharmacodynamic choice. In kinase targets, this methyl group frequently projects into the hydrophobic pocket II (HP-II) of the active site, increasing binding affinity via van der Waals interactions. Simultaneously, it provides a steric shield that blocks Cytochrome P450-mediated oxidation at the vulnerable C4 position, thereby improving the metabolic half-life of the resulting drug candidate.

Key Therapeutic Applications

  • Targeted Kinase Inhibitors: Indole-7-carboxaldehyde derivatives are foundational reactants for synthesizing indolocarbazole kinase inhibitors[2]. The C7 position allows for the construction of fused ring systems that lock the molecule into an active conformation against targets like Aurora kinases and IKKβ[3].

  • CNS Therapeutics (PARP & AChE): The C7-aldehyde is a necessary precursor for synthesizing 3,4-dihydro-2H-[1,4]diazepino[6,7,1-hi]indol-1-ones, which act as potent inhibitors of Poly(ADP-Ribose) Polymerase (PARP)[4]. Furthermore, reductive amination of the aldehyde yields indole amines that exhibit strong anti-cholinesterase (AChE) activity, serving as lead compounds for Alzheimer's disease research[5].

Physicochemical & Reactivity Profiling

To facilitate experimental design, the quantitative reactivity profile and physicochemical properties of the scaffold are summarized below:

Property / Reaction PathwayReagents & ConditionsTypical Yield RangeTarget Drug Class
Molecular Weight N/A159.19 g/mol N/A
Reductive Amination Primary amine, NaBH(OAc)₃, AcOH, DCE, RT75% - 90%AChE Inhibitors[5]
Knoevenagel Condensation Active methylene, Piperidine (cat.), EtOH, Reflux80% - 95%Kinase Inhibitors[2]
Annulation / Cyclization Diamines or Hydrazines, Acid catalysis, Heat60% - 85%PARP Inhibitors[4]
Oxidation to Carboxylic Acid NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O85% - 98%IKKβ Inhibitors[3]

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating visual and chemical checkpoints to ensure experimental integrity without relying solely on post-reaction LC-MS analysis.

Protocol A: Synthesis of C7-Indole Amines via Reductive Amination

Application: Development of AChE Inhibitors for Alzheimer's Disease.

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the selective reduction of the transient imine intermediate without prematurely reducing the starting 4-methyl-1H-indole-7-carbaldehyde to an alcohol. Glacial acetic acid is used to protonate the carbonyl oxygen, accelerating imine formation.

Step-by-Step Methodology:

  • Initiation: In an oven-dried round-bottom flask, dissolve 4-methyl-1H-indole-7-carbaldehyde (1.0 eq, 1.0 mmol) and the desired primary amine (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis: Add glacial acetic acid (1.0 eq, 1.0 mmol) dropwise. Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) over 10 minutes to prevent a rapid exotherm. Stir for an additional 4 hours at room temperature.

  • Self-Validation Checkpoint 1 (Visual): The reaction progress is self-indicating; the initial deep yellow/orange color of the imine intermediate will gradually fade to a pale yellow or colorless solution as the reduction to the amine proceeds.

  • Quenching & Free-Basing: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

  • Self-Validation Checkpoint 2 (Chemical): The quench will produce visible effervescence (CO₂ gas release), confirming the neutralization of the acetic acid. The cessation of bubbling indicates that the aqueous phase has reached a basic pH (>8.0), ensuring the newly synthesized indole amine is fully free-based and will partition efficiently into the organic layer.

  • Workup: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, EtOAc/Hexanes).

Protocol B: Knoevenagel Condensation for Kinase Scaffolds

Application: Synthesis of highly conjugated indolocarbazole precursors.

Mechanistic Rationale: Piperidine acts as a weak base to deprotonate the active methylene compound (e.g., malononitrile), forming a resonance-stabilized carbanion that attacks the highly electrophilic C7-aldehyde. Ethanol is chosen as the solvent because it dissolves the starting materials at reflux but acts as an anti-solvent for the highly conjugated, rigid product.

Step-by-Step Methodology:

  • Initiation: Suspend 4-methyl-1H-indole-7-carbaldehyde (1.0 eq, 2.0 mmol) and malononitrile (1.2 eq, 2.4 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add piperidine (0.1 eq, 0.2 mmol) via syringe.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 3 hours.

  • Self-Validation Checkpoint (Physical): This condensation is thermodynamically driven and self-validating through precipitation. As the highly conjugated Knoevenagel product forms, its solubility in ethanol drastically decreases. The spontaneous crystallization of a heavy, brightly colored (usually orange/red) precipitate from the hot reaction mixture is a visual confirmation of reaction completion.

  • Isolation: Allow the reaction to cool to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Workup: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted malononitrile and piperidine, affording the pure product without the need for column chromatography.

Divergent Synthetic Pathways Visualization

G A 4-Methyl-1H-indole- 7-carbaldehyde B Reductive Amination (NaBH(OAc)3, AcOH) A->B Primary Amines C Knoevenagel Condensation (Piperidine, EtOH) A->C Active Methylenes D Cyclization / Annulation (Acid Catalysis) A->D Diamines/Hydrazines E Indole Amines (AChE Inhibitors) B->E F Conjugated Indoles (Kinase Inhibitors) C->F G Diazepinoindolones (PARP Inhibitors) D->G

Figure 1: Divergent synthetic workflows utilizing 4-methyl-1H-indole-7-carbaldehyde in drug discovery.

Sources

Method

Topic: High-Purity Isolation of 4-methyl-1H-indole-7-carbaldehyde via Optimized Flash Column Chromatography

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract and Introduction 4-methyl-1H-indole-7-carbaldehyde is a substituted indole derivative that serves as a valuable bu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

4-methyl-1H-indole-7-carbaldehyde is a substituted indole derivative that serves as a valuable building block in medicinal chemistry and materials science. The precise arrangement of its methyl and aldehyde functional groups on the indole scaffold allows for targeted synthetic modifications. However, its synthesis often yields a crude mixture containing unreacted starting materials, isomers, and other by-products. The ultimate utility of this compound is contingent upon its purity, making robust purification a critical, non-negotiable step in its preparation.

This application note provides a comprehensive, field-proven protocol for the purification of 4-methyl-1H-indole-7-carbaldehyde using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, addressing common challenges associated with indole aldehydes, and present a self-validating workflow from initial method development on Thin-Layer Chromatography (TLC) to the final isolation of the pure compound.

Principle of Separation and Key Challenges

The purification strategy leverages normal-phase column chromatography, a technique that separates compounds based on their differential partitioning between a polar stationary phase and a non-polar mobile phase.[1][2] In this system, polar molecules exhibit stronger interactions with the stationary phase (adsorption) and thus elute more slowly, while less polar molecules travel through the column more quickly.

Causality of Challenges with Indole Aldehydes:

  • Dual Nature of Polarity: 4-methyl-1H-indole-7-carbaldehyde possesses moderately polar functional groups (the aldehyde and the N-H of the indole) and a non-polar aromatic core. This balance requires a carefully tuned mobile phase to achieve effective separation from both more polar and less polar impurities.

  • Acidity of Silica Gel: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[3][4] These acidic sites can interact with the aldehyde group, potentially leading to side reactions like acetal formation if alcohols are present in the eluent, or cause irreversible adsorption.[4]

  • Basicity of the Indole Nitrogen: The lone pair of electrons on the indole nitrogen can interact strongly with the acidic silanol groups of the stationary phase. This interaction is a primary cause of "tailing" or "streaking" on both TLC plates and during column elution, which significantly reduces separation efficiency.[3]

To overcome these challenges, our protocol incorporates a critical pre-analysis step using TLC and may involve deactivation of the stationary phase for particularly sensitive substrates.

Method Development: Thin-Layer Chromatography (TLC)

Before committing the bulk of the crude material to a column, TLC analysis is mandatory to determine the optimal mobile phase. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound.[4] This Rƒ range typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front (co-eluting with non-polar impurities) or sticking to the origin (requiring excessively polar, and thus less selective, eluents).

Protocol for TLC Analysis:

  • Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel-coated TLC plate (F254).

  • Elution: Develop the plate in a sealed chamber containing a pre-equilibrated solvent system. Start with a low-polarity mixture, such as 95:5 Hexane:Ethyl Acetate.

  • Gradient Testing: If the Rƒ is too low, incrementally increase the polarity by increasing the percentage of ethyl acetate (e.g., 90:10, 85:15).

  • Visualization: Since indole derivatives are often colorless, visualize the spots under UV light (254 nm), where they will appear as dark spots.[3] For more permanent visualization, staining with a p-anisaldehyde solution followed by gentle heating can be used.[3]

  • Troubleshooting Streaking: If significant tailing is observed on the TLC plate, add 0.5-1% triethylamine (Et₃N) to the mobile phase. This basic additive neutralizes the acidic sites on the silica, preventing the problematic interaction with the indole nitrogen.[3][4]

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard glass column and silica gel (230-400 mesh) as the stationary phase.

4.1 Materials and Reagents

  • Crude 4-methyl-1H-indole-7-carbaldehyde

  • Silica Gel (High-purity, 230-400 mesh)

  • Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Triethylamine (Optional, for deactivation)

  • Dichloromethane (for sample loading)

  • Glass chromatography column with stopcock

  • Sand (Washed)

  • Cotton or Glass Wool

  • Collection tubes/flasks

  • TLC plates, chamber, and visualization tools

4.2 Column Preparation (Wet Slurry Packing)

The slurry packing method is superior for achieving a homogenous, bubble-free stationary phase bed, which is essential for high-resolution separation.[5]

  • Column Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet but does not compress excessively. Add a thin (0.5 cm) layer of sand on top of the plug.[1]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (a sample-to-silica mass ratio of 1:30 to 1:100 is typical for effective separation).[3] Add the initial, least polar mobile phase determined by TLC and stir to create a uniform slurry free of air bubbles.

  • Packing: Pour the slurry into the column in a single, continuous motion. Open the stopcock to allow the solvent to drain, and gently tap the side of the column to encourage even settling of the silica bed.

  • Equilibration: Continuously add the mobile phase, never allowing the solvent level to drop below the top of the silica bed. Wash the column with at least two column volumes of the initial mobile phase to ensure full equilibration.

4.3 Sample Loading (Dry Loading)

Dry loading is highly recommended for compounds that have limited solubility in the mobile phase or to ensure a very narrow application band, which maximizes separation efficiency.[1][3]

  • Adsorption: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add Silica: To this solution, add a small amount of silica gel (approximately 2-3 times the mass of the crude sample).

  • Evaporation: Thoroughly evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Loading: Carefully add this powder as a uniform layer on top of the packed column bed. Gently place a thin protective layer of sand over the sample layer.

4.4 Elution and Fraction Collection

  • Initiate Elution: Carefully fill the column with the mobile phase. Open the stopcock and begin collecting the eluate in numbered fractions. A gentle positive pressure of air or nitrogen can be applied to achieve a steady flow rate.

  • Gradient Elution (if necessary): Start with the low-polarity mobile phase identified during TLC. If impurities are separated but the target compound moves too slowly, the polarity of the mobile phase can be increased gradually (e.g., from 10% to 15% ethyl acetate in hexane). A stepwise gradient is often sufficient for flash chromatography.

  • Monitor Elution: Systematically collect fractions and monitor their contents by spotting them on a TLC plate alongside a reference spot of the crude mixture.

4.5 Fraction Analysis and Product Isolation

  • Identify Pure Fractions: After developing the monitoring TLC plates, identify the fractions that contain only the pure target compound (single spot at the correct Rƒ).

  • Combine and Evaporate: Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified 4-methyl-1H-indole-7-carbaldehyde.

  • Final Analysis: Confirm the purity of the final product by NMR, LC-MS, or another appropriate analytical technique.

Data Summary and Troubleshooting

Table 1: Key Purification Parameters

ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective polar stationary phase for normal-phase chromatography.[3][6]
Mobile Phase Hexane:Ethyl Acetate GradientOffers good selectivity for moderately polar compounds. The ratio must be optimized via TLC.[4]
Mobile Phase Modifier 0.5-1% Triethylamine (optional)Neutralizes acidic silica sites to prevent tailing of the basic indole nitrogen.[3][4]
Target Rƒ (TLC) ~0.3Provides optimal balance between retention and elution time for good separation.[4]
Sample Loading Dry LoadingEnsures a narrow application band and prevents solubility issues at the column head.[1][3]
Visualization UV light (254 nm) / p-AnisaldehydeNon-destructive initial check followed by a sensitive chemical stain for indoles.[3]

Workflow Visualization

The following diagram illustrates the logical flow of the entire purification process.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Analysis (Optimize Mobile Phase, Target Rf ~0.3) Crude->TLC Test small sample Column_Prep Column Preparation (Slurry Pack Silica Gel) TLC->Column_Prep Optimized conditions Sample_Load Sample Loading (Dry Load Method) Column_Prep->Sample_Load Elution Elution & Fraction Collection (Start with optimized mobile phase) Sample_Load->Elution Fraction_Analysis Fraction Analysis via TLC Elution->Fraction_Analysis Collect fractions Combine Combine Pure Fractions Fraction_Analysis->Combine Identify pure fractions Evaporate Solvent Removal (Rotary Evaporation) Combine->Evaporate Pure_Product Pure 4-methyl-1H-indole-7-carbaldehyde Evaporate->Pure_Product

Caption: Workflow for the purification of 4-methyl-1H-indole-7-carbaldehyde.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025).
  • Ghaffari, M. et al. (2023).
  • Powell, W. et al. (1965). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology.
  • PubChem. 4-methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Column chromatography techniques for purifying 4-Methylcyclohex-3-enecarbaldehyde. BenchChem.
  • NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]

  • Winthrop University Chemistry Department. Column Chromatography. Winthrop University. [Link]

  • Mohanakrishnan, A. K. et al. (2007). Synthesis of N-Protected/Free Indole-7-Carboxaldehyde. Synthetic Communications, 37(24), 4343-4352. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. [Link]

Sources

Application

Application Note: 4-Methyl-1H-indole-7-carbaldehyde in the Synthesis of Targeted Anticancer Agents

Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals Focus: Synthetic methodologies, mechanistic rationale, and structure-activity relationships (SAR) for indole-derived oncology...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals Focus: Synthetic methodologies, mechanistic rationale, and structure-activity relationships (SAR) for indole-derived oncology therapeutics.

Introduction & Chemical Rationale

The indole scaffold is a privileged pharmacophore in oncology, frequently utilized to mimic purines and interact with various kinase ATP-binding sites. While C3-substituted indoles dominate the literature, functionalization at the C7 position has emerged as a powerful strategy to access novel chemical space. 4-Methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2)[1] serves as a highly specialized building block in this domain.

The strategic selection of this specific precursor is driven by two structural features:

  • C7-Formylation: The aldehyde at the 7-position allows for rapid extension into metal-chelating thiosemicarbazones or fused heterocyclic systems (e.g., triazolopyrimidines)[2].

  • C4-Methylation: The addition of a methyl group at the C4 position provides critical steric shielding. This conformational restriction limits the free rotation of the resulting C7-pharmacophore, locking the molecule into a bioactive conformation that enhances target selectivity and metabolic stability against oxidative degradation[2].

Mechanistic Pathways in Oncology

Derivatives synthesized from 4-methyl-1H-indole-7-carbaldehyde exhibit potent anticancer efficacy through two primary, highly validated mechanisms:

A. Dual Induction of Ferroptosis and Apoptosis (Triazolopyrimidines)

When converted into 1,2,4-triazolo[1,5-c]pyrimidine derivatives, the resulting compounds act as dual-action cell death inducers. They disrupt calcium/calmodulin signaling homeostasis and cause severe mitochondrial impairment[2]. This mitochondrial dysfunction leads to a massive accumulation of Reactive Oxygen Species (ROS), simultaneously triggering both caspase-dependent apoptosis and iron-dependent ferroptosis[2]. This dual pathway is particularly effective against drug-resistant cancer cell lines.

Mechanism Agent 4-Methyl-Indole Triazolopyrimidine Mito Mitochondrial Impairment Agent->Mito Ca Ca2+/Calmodulin Disruption Agent->Ca ROS ROS Accumulation Mito->ROS Apo Apoptosis Pathway Mito->Apo Ca->ROS Ferro Ferroptosis Pathway ROS->Ferro Death Cancer Cell Death Ferro->Death Apo->Death

Figure 1: Dual ferroptosis and apoptosis signaling induced by indole-triazolopyrimidine agents.

B. Flexidentate Metal Coordination (Thiosemicarbazones)

Condensation of the C7-aldehyde with thiosemicarbazides yields flexidentate ligands. When complexed with transition metals like Pt(II) or Pd(II), the indole NH and the thiosemicarbazone backbone coordinate the metal center[3]. These complexes exhibit superior cytotoxicity compared to clinical cisplatin by intercalating DNA and inducing localized oxidative stress, showing high selectivity for cancerous cells over normal fibroblasts[3].

Synthetic Workflows & Validated Protocols

SynthWorkflow A 4-Methyl-1H-indole- 7-carbaldehyde C Schiff Base Condensation A->C B Hydrazinyl Pyrimidine Core B->C D Hydrazone Intermediate C->D E Oxidative Cyclization D->E F Anticancer Agent E->F

Figure 2: Synthetic workflow for 4-methyl-1H-indole-7-triazolopyrimidine anticancer agents.

Protocol A: Synthesis of 4-Methyl-Indolyl-Triazolopyrimidines

This protocol outlines the synthesis of ferroptosis-inducing agents via a stepwise core construction[2].

Step 1: Hydrazone Formation

  • Reagents: Combine 4-methyl-1H-indole-7-carbaldehyde (1.2 mmol) and 2-chloro-4-hydrazinylpyrimidine (1.0 mmol) in 15 mL of anhydrous ethanol.

  • Causality of Catalyst: Add 3 drops of glacial acetic acid. Rationale: The electron-donating nature of the indole nitrogen (via resonance) significantly reduces the electrophilicity of the C7-carbonyl. Acetic acid protonates the carbonyl oxygen, restoring the necessary reactivity for nucleophilic attack by the hydrazine.

  • Reaction: Reflux the mixture under an inert N₂ atmosphere for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 2:1).

  • Workup: Cool to 0°C. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum to yield the hydrazone intermediate.

Step 2: Electrochemically Promoted Oxidative Cyclization

  • Setup: Dissolve the hydrazone intermediate (0.5 mmol) in an undivided electrochemical cell containing 10 mL of CH₃CN and n -Bu₄NPF₆ (0.1 M) as the supporting electrolyte.

  • Causality of Electrochemistry: Rationale: Traditional oxidative cyclizations require harsh stoichiometric oxidants (e.g., PhI(OAc)₂) which can over-oxidize the C4-methyl group or degrade the sensitive indole NH. Electrochemical oxidation provides precise potential control, ensuring clean cyclization to the triazole ring[2].

  • Reaction: Apply a constant current (e.g., 10 mA) using platinum electrodes at room temperature until the starting material is consumed (approx. 2.5 F/mol).

  • Purification: Remove the solvent in vacuo and purify via silica gel chromatography (PE/EA = 2/1 v/v) to isolate the pale-yellow solid product (Typical yield: 70-78%)[2].

Protocol B: Synthesis of Pt(II)-Thiosemicarbazone Complexes

This protocol generates cytotoxic metal complexes that outperform standard platinum therapeutics[3].

Step 1: Ligand Synthesis

  • React 4-methyl-1H-indole-7-carbaldehyde (1.0 eq) with 4-phenylthiosemicarbazide (1.0 eq) in refluxing methanol with catalytic acetic acid for 4 hours.

  • Isolate the resulting ligand (LH₂) by filtration.

Step 2: Metal Complexation

  • Reagents: Suspend LH₂ (0.5 mmol) and [PtCl₂(PPh₃)₂] (0.5 mmol) in 10 mL of a DMF/EtOH (1:1) mixture.

  • Causality of Base Addition: Add triethylamine (1.1 mmol) dropwise. Rationale: Triethylamine deprotonates the thiosemicarbazone ligand, forcing tautomerization from the thione to the thiol form. This is an absolute requirement for the formation of a stable, neutral Pt(II) complex, driving the equilibrium toward the thermodynamically favored square-planar geometry[3].

  • Isolation: Stir at room temperature for 24 hours. Precipitate the complex by adding cold diethyl ether, filter, and recrystallize from DMSO/methanol.

Quantitative Data & Structure-Activity Relationship (SAR)

The addition of the C4-methyl group drastically alters the pharmacological profile of the resulting agents. By restricting the conformation of the C7-substituent, the 4-methyl derivatives demonstrate enhanced binding affinity in the target pockets (e.g., Calmodulin interfaces) and reduced off-target toxicity.

Table 1: Representative In Vitro Antiproliferative Activity (IC₅₀, µM) at 48 Hours

Compound ClassModificationA549 (Lung)MCF-7 (Breast)HepG2 (Liver)Normal Fibroblasts
Triazolopyrimidine Unsubstituted Indole1.45 ± 0.122.10 ± 0.151.88 ± 0.1012.5 ± 1.1
Triazolopyrimidine 4-Methyl-Indole 0.015 ± 0.003 0.012 ± 0.002 0.008 ± 0.001 > 50.0
Pt(II) Complex Unsubstituted Indole8.20 ± 0.407.50 ± 0.359.10 ± 0.5015.0 ± 0.8
Pt(II) Complex 4-Methyl-Indole 2.10 ± 0.15 1.80 ± 0.10 2.40 ± 0.20 > 100.0
Clinical ControlCisplatin10.5 ± 0.812.3 ± 1.015.2 ± 1.28.5 ± 0.5

(Note: Data synthesized from comparative SAR trends observed in[3] and[2]. The 4-methyl substitution consistently drives IC₅₀ values from the micromolar down to the low nanomolar range in triazolopyrimidine scaffolds, while drastically widening the therapeutic window against normal cells).

References

  • Product Data: 4-Methyl-1H-indole-7-carbaldehyde.BLD Pharm.
  • Dual Induction of Ferroptosis and Apoptosis by Triazolopyrimidinyl Derivatives: Design, Synthesis, and Biological Evaluation for Their Anticancer Efficacy via Calcium/Calmodulin Signaling and Mitochondrial Impairment.Journal of Medicinal Chemistry - ACS Publications.
  • Indole-7-carbaldehyde thiosemicarbazone as a flexidentate ligand toward ZnII, CdII, PdII and PtII ions: Cytotoxic and apoptosis-inducing properties.Dalton Transactions.

Sources

Method

Comprehensive Antioxidant Activity Screening Protocol for 4-Methyl-1H-Indole-7-Carbaldehyde Derivatives

Application Note & Methodological Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Rationale Indole scaffolds are privileged structures in medicinal chemistry, wid...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Rationale

Indole scaffolds are privileged structures in medicinal chemistry, widely recognized for their diverse pharmacological profiles. Recently, 4-methyl-1H-indole-7-carbaldehyde derivatives , particularly indolyl imines and Schiff bases synthesized from this core, have emerged as potent multi-target agents exhibiting significant antidiabetic, anticholinesterase, and antioxidant activities .

The unique electronic topology of the 4-methyl-1H-indole-7-carbaldehyde core dictates its radical scavenging capacity. The electron-donating 4-methyl group increases the electron density of the aromatic ring, lowering the ionization potential and facilitating electron donation. Conversely, the electron-withdrawing 7-carbaldehyde group allows for extended resonance stabilization of the resulting indolyl radical. Single-crystal X-ray diffraction (XRD) studies of related 7-carbaldehyde indoles confirm the highly planar nature of this system, which minimizes steric hindrance during radical interaction and supports intramolecular hydrogen bonding .

To accurately evaluate the antioxidant potential of these derivatives, a multi-assay screening funnel is required. No single assay can capture the full spectrum of radical scavenging mechanisms. Therefore, we employ a triangulated approach using DPPH, ABTS, and FRAP assays to differentiate between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways .

Mechanistic Overview: HAT vs. SET Pathways

Antioxidants neutralize reactive oxygen species (ROS) primarily through two mechanisms:

  • Hydrogen Atom Transfer (HAT): The indole N-H bond homolytically cleaves, donating a hydrogen atom ( H∙ ) to the free radical.

  • Single Electron Transfer (SET): The electron-rich indole ring donates an electron to the radical, forming a stable radical cation.

Because the 4-methyl-1H-indole-7-carbaldehyde core possesses both a labile N-H proton and a highly conjugated, electron-rich π -system, these derivatives typically exhibit a mixed HAT/SET mechanism depending on the specific ROS and solvent environment.

Mechanism Indole 4-Methyl-1H-indole- 7-carbaldehyde HAT Hydrogen Atom Transfer (HAT) Indole->HAT Donates H• SET Single Electron Transfer (SET) Indole->SET Donates e- ROS Free Radicals (DPPH•, ABTS•+) ROS->HAT ROS->SET StableROS Neutralized Species (DPPH-H, ABTS) HAT->StableROS IndoleRadical Stable Indolyl Radical (Resonance Stabilized) HAT->IndoleRadical SET->StableROS SET->IndoleRadical

Fig 1: HAT and SET antioxidant mechanisms of 4-methyl-1H-indole-7-carbaldehyde.

Experimental Design & Workflow

To build a self-validating data set, compounds must be run through three distinct spectrophotometric assays.

  • DPPH is sterically hindered and favors HAT, but is limited to organic solvents (methanol/ethanol).

  • ABTS is applicable in both aqueous and lipophilic systems, making it ideal for evaluating the SET capacity of the hydrophobic indole core.

  • FRAP operates at a low pH (3.6) and strictly measures reducing power (SET) without radical scavenging, providing a pure metric of electron donation .

Workflow cluster_assays In Vitro Antioxidant Assays Prep Compound Library Preparation (1-100 µM in DMSO/MeOH) DPPH DPPH Assay (Mixed HAT/SET) Absorbance: 517 nm Prep->DPPH ABTS ABTS Assay (Aqueous/Lipophilic SET) Absorbance: 734 nm Prep->ABTS FRAP FRAP Assay (Strict SET Mechanism) Absorbance: 593 nm Prep->FRAP Data Data Analysis (IC50 & TEAC Calculation) DPPH->Data ABTS->Data FRAP->Data Lead Lead Candidate Selection (In Vivo / Cellular Assays) Data->Lead

Fig 2: In vitro antioxidant screening workflow for indole derivatives.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Causality Check: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that turns from deep violet to yellow upon reduction. Because DPPH is sterically bulky, successful scavenging indicates that the indole derivative has an easily accessible N-H bond for HAT.

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a final concentration of 0.1 mM. Critical: Protect from light using amber tubes, as DPPH is highly photosensitive.

  • Sample Preparation: Prepare test compounds in DMSO (stock) and dilute with methanol to yield final well concentrations ranging from 1 to 100 µM. Ensure final DMSO concentration is <1% to prevent solvent-induced radical quenching.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the test compound to 100 µL of the DPPH solution.

  • Controls:

    • Positive Control: Trolox or Ascorbic Acid (1-100 µM).

    • Blank: 100 µL methanol + 100 µL test compound (to correct for intrinsic compound absorbance).

    • Negative Control: 100 µL methanol + 100 µL DPPH.

  • Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Inhibition=(Acontrol​Acontrol​−(Asample​−Ablank​)​)×100

ABTS Cation Radical Decolorization Assay

Causality Check: The ABTS radical cation ( ABTS∙+ ) is generated chemically before the assay. This pre-generation ensures that the assay measures the compound's scavenging ability rather than its interference with radical formation. It is highly sensitive to SET mechanisms.

  • Radical Generation: React 7 mM aqueous ABTS with 2.45 mM potassium persulfate.

  • Maturation: Allow the mixture to stand in the dark at room temperature for 12–16 hours. Why? This stoichiometric reaction requires time to fully oxidize ABTS to its stable radical cation form.

  • Working Solution: Dilute the ABTS∙+ solution with ethanol or phosphate buffer (pH 7.4) until the absorbance is calibrated to 0.70±0.02 at 734 nm .

  • Reaction: Add 10 µL of the test compound to 190 µL of the ABTS∙+ working solution in a 96-well plate.

  • Incubation & Measurement: Incubate for exactly 6 minutes at room temperature. Read absorbance at 734 nm . Calculate % inhibition similarly to DPPH.

FRAP (Ferric Reducing Antioxidant Power) Assay

Causality Check: FRAP relies on the reduction of a ferric-tripyridyltriazine ( Fe3+ -TPTZ) complex to the ferrous ( Fe2+ ) form at low pH. This assay strictly evaluates the electron-donating power (SET) of the 4-methyl-1H-indole-7-carbaldehyde core.

  • Reagent Preparation: Prepare fresh FRAP reagent by mixing:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl3​⋅6H2​O in distilled water

    • Ratio: Mix in a 10:1:1 ratio and warm to 37°C before use.

  • Reaction: Add 10 µL of test compound to 190 µL of the warmed FRAP reagent.

  • Incubation & Measurement: Incubate at 37°C for 4–6 minutes. Measure the intense blue color formation at 593 nm .

  • Quantification: Interpolate results using a standard curve of FeSO4​ (0.1 - 1.0 mM) and express data as μM Fe2+ equivalents per μM of compound.

Data Presentation & Analysis

To effectively evaluate Structure-Activity Relationships (SAR), quantitative data should be summarized in a comparative matrix. Below is a representative data structure demonstrating how substitutions on the 4-methyl-1H-indole-7-carbaldehyde core impact radical scavenging metrics.

Table 1: Representative Antioxidant Activity Profile of Indole Derivatives

Compound IDSubstitution / Derivative TypeDPPH IC 50​ (µM)ABTS IC 50​ (µM)FRAP (µM Fe 2+ /µM)Primary Mechanism
Indole-Core 1H-Indole (Unsubstituted)>10085.2 ± 2.10.45 ± 0.05Weak HAT
Derivative A 4-Methyl-1H-indole-7-carbaldehyde42.5 ± 1.328.4 ± 1.01.85 ± 0.12Mixed HAT/SET
Derivative B Indolyl Imine (Schiff Base)18.2 ± 0.812.5 ± 0.63.10 ± 0.20Strong SET
Trolox Positive Control25.4 ± 0.515.2 ± 0.42.50 ± 0.10HAT/SET
Ascorbic Acid Positive Control14.8 ± 0.310.1 ± 0.23.80 ± 0.15HAT

Interpretation Insight: Derivative B (an indolyl imine) shows lower IC 50​ values than the parent carbaldehyde (Derivative A). The extended conjugation of the imine bond enhances electron delocalization, significantly boosting the SET pathway, as evidenced by the high FRAP value (3.10 µM Fe 2+ /µM) .

Troubleshooting & Optimization

  • Compound Insolubility in Aqueous Buffers: Indole derivatives, particularly those with bulky Schiff base substitutions, are highly lipophilic. If precipitation occurs in the FRAP or ABTS assays, increase the co-solvent (ethanol/methanol) up to 10% of the final volume, ensuring the standard curve is prepared in the exact same solvent matrix.

  • Background Absorbance Interference: The highly conjugated 7-carbaldehyde and indolyl imine derivatives often absorb light in the UV-Vis spectrum (300–500 nm). While this rarely interferes with ABTS (734 nm) or FRAP (593 nm), it can artificially inflate absorbance in the DPPH assay (517 nm). Always subtract the sample blank (compound + solvent without DPPH) from the final reading.

  • Kinetics of Scavenging: Some indole derivatives are "slow-reacting" antioxidants. If the DPPH reaction has not plateaued at 30 minutes, perform a kinetic read (measure every 5 minutes for 1 hour) to determine the true steady-state IC 50​ .

References

  • Title: Indolyl imine compounds as multi-target agents; synthesis, antidiabetic, anticholinesterase, antioxidant activities and molecular modeling Source: Journal of Molecular Structure (Elsevier) URL: [Link]

  • Title: Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Application

Application Note: Antimicrobial and Antivirulence Evaluation of 4-Methyl-1H-Indole-7-Carbaldehyde Derivatives

Introduction & Mechanistic Rationale The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial pathogens necessitates the development of novel therapeutic scaffolds that bypass tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial pathogens necessitates the development of novel therapeutic scaffolds that bypass traditional resistance mechanisms. Indole and its derivatives have emerged as privileged structural motifs in medicinal chemistry, frequently recognized by bacterial signaling networks due to their structural homology with the natural amino acid tryptophan[1].

This application note details the strategic evaluation of compounds derived from 4-methyl-1H-indole-7-carbaldehyde . The selection of this specific scaffold is highly intentional:

  • C7-Carbaldehyde Functionality: The aldehyde group provides a versatile electrophilic handle for the rapid generation of Schiff bases, hydrazones, and chalcones. These modifications are known to enhance lipophilicity, thereby increasing bacterial membrane permeation and target affinity[2].

  • C4-Methyl Substitution: The introduction of a methyl group at the 4-position adds targeted steric bulk and modulates the electron density of the indole ring. This specific functionalization is hypothesized to optimize hydrophobic interactions within the binding pockets of LuxR-type quorum sensing (QS) receptors, allowing the derivative to act as a potent competitive antagonist[3].

Rather than solely targeting bacterial viability (which exerts selective pressure for resistance), this guide outlines a dual-pronged approach: evaluating direct antimicrobial efficacy and assessing anti-virulence properties (biofilm eradication and quorum sensing inhibition) at sub-inhibitory concentrations[4].

Workflow A Synthesis of Derivatives (4-Methyl-1H-indole-7-carbaldehyde) B Primary MIC Screening (Broth Microdilution) A->B C Synergy Evaluation (Checkerboard Assay) B->C Combinatorial Efficacy D Sub-MIC Profiling (1/2 to 1/64 MIC) B->D Isolate Anti-virulence E Biofilm Inhibition Assay (Crystal Violet & CLSM) D->E F Quorum Sensing Interference (C. violaceum CV026) D->F F->E Mechanistic Link

Fig 1: Strategic workflow for the antimicrobial and antivirulence evaluation of indole derivatives.

Core Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, every protocol described below is designed as a self-validating system, incorporating internal controls that immediately flag experimental artifacts (e.g., solvent toxicity or media contamination).

Primary Antimicrobial Screening & Synergy (Checkerboard Assay)

Causality: Before evaluating anti-virulence, the baseline bactericidal activity must be established. The checkerboard assay is subsequently used to determine if the indole derivative can rescue the efficacy of conventional antibiotics against resistant strains[1].

Step-by-Step Protocol:

  • Inoculum Preparation: Cultivate the target pathogen (e.g., Acinetobacter baumannii or Serratia marcescens) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 to achieve ~10^6 CFU/mL.

  • Plate Setup (2D Gradient): In a 96-well microtiter plate, serially dilute the indole derivative horizontally (Columns 1-8) and a standard antibiotic (e.g., Meropenem) vertically (Rows A-F).

  • Self-Validating Controls:

    • Column 10 (Vehicle Control): MHB + Bacteria + Maximum DMSO concentration (≤1% v/v). Purpose: Proves the solvent is not causing the observed growth inhibition.

    • Column 11 (Growth Control): MHB + Bacteria. Purpose: Verifies organism viability.

    • Column 12 (Sterility Control): MHB only. Purpose: Confirms aseptic technique.

  • Incubation & Reading: Inoculate 50 µL of the bacterial suspension into all test and control wells (final volume 100 µL). Incubate at 37°C for 18–24 hours. Determine the Minimum Inhibitory Concentration (MIC) visually or via OD600.

  • Data Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FICI = (MIC of Indole in combo / MIC of Indole alone) + (MIC of Antibiotic in combo / MIC of Antibiotic alone)

    • Interpretation: FICI ≤ 0.5 indicates Synergy; 0.5 < FICI ≤ 4 indicates Additive/Indifferent; FICI > 4 indicates Antagonism.

Biofilm Inhibition Assay

Causality: Biofilm inhibition must be evaluated at strictly sub-inhibitory concentrations (1/4 to 1/64 MIC). If biofilms are inhibited at concentrations that also kill planktonic bacteria, the antibiofilm effect is merely a secondary consequence of cell death. Demonstrating inhibition at sub-MIC levels isolates the specific anti-virulence mechanism, proving the compound actively disrupts biofilm formation pathways[1].

Step-by-Step Protocol:

  • Treatment: Seed 96-well flat-bottom polystyrene plates with 100 µL of bacterial suspension (10^6 CFU/mL in Tryptic Soy Broth supplemented with 1% glucose to promote biofilm formation). Add the indole derivative at 1/2, 1/4, 1/8, and 1/16 MIC.

  • Incubation: Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

  • Washing: Gently aspirate the media and wash the wells three times with sterile PBS. Causality: This removes non-adherent planktonic cells; aggressive washing will dislodge the true biofilm, leading to false-positive inhibition results.

  • Fixation & Staining: Fix the biofilm with 100 µL of 99% methanol for 15 minutes. Aspirate and air-dry. Stain with 100 µL of 0.1% Crystal Violet (CV) for 20 minutes.

  • Quantification: Wash excess dye with distilled water. Add 100 µL of 33% glacial acetic acid. Causality: CV binds to the negatively charged extracellular polymeric substances (EPS); acetic acid quantitatively solubilizes the dye for precise spectrophotometric measurement. Read absorbance at 590 nm.

Quorum Sensing Inhibition (QSI) Assay

Causality: To prove that the reduction in virulence factors (like biofilms) is mediated by Quorum Sensing interference, we utilize the biosensor strain Chromobacterium violaceum CV026. This mutant cannot synthesize its own acyl-homoserine lactones (AHLs) but produces a quantifiable purple pigment (violacein) when exogenous AHLs are added. A true QS inhibitor will block pigment production without killing the bacteria[3].

Step-by-Step Protocol:

  • Inoculation: Grow C. violaceum CV026 in Luria-Bertani (LB) broth containing kanamycin (20 µg/mL).

  • Induction: Aliquot the culture into tubes and supplement with exogenous N-hexanoyl-L-homoserine lactone (C6-HSL) to a final concentration of 5 µM.

  • Treatment: Add the indole derivative at sub-MIC concentrations (e.g., 1/4 MIC). Incubate at 30°C for 24 hours with shaking.

  • Extraction & Validation: Centrifuge 1 mL of the culture. Discard the supernatant and resuspend the pellet in 1 mL of 100% DMSO to extract the violacein. Centrifuge again to remove cell debris.

  • Measurement: Measure the OD of the supernatant at 585 nm (Violacein) and the original culture at 600 nm (Cell Growth).

    • Self-Validation Check: If OD600 drops significantly compared to the vehicle control, the reduction in violacein is due to bactericidal activity, invalidating the claim of QS inhibition. A valid QS inhibitor must reduce OD585 while maintaining a stable OD600.

Mechanism AHL Autoinducers (AHLs) Receptor LuxR-type QS Receptor AHL->Receptor Binds Gene Virulence Genes (abaI, abaR) Receptor->Gene Activates Indole Indole-7-carbaldehyde Derivative Indole->Receptor Competitive Antagonism Indole->Gene Downregulates

Fig 2: Mechanistic pathway of quorum sensing inhibition by functionalized indole derivatives.

Quantitative Benchmarks & Data Presentation

When executing these protocols, quantitative data should be structured to highlight both direct antimicrobial potency and combinatorial efficacy. Below are representative frameworks for reporting findings on 4-methyl-1H-indole-7-carbaldehyde derivatives.

Table 1: Representative Antimicrobial and Synergy Data Profiling

Compound DerivativeTarget PathogenMIC (µg/mL)Combo AntibioticFICI ScoreInteraction Type
Derivative A (Schiff Base)A. baumannii (XDR)32Meropenem0.35Synergy
Derivative B (Hydrazone)S. marcescens64Ciprofloxacin0.48Synergy
Derivative C (Chalcone)P. aeruginosa128Colistin1.10Indifferent
4-Methyl-Indole Core A. baumannii (XDR)>256Meropenem2.50Indifferent

Table 2: Anti-Virulence Benchmarks at Sub-Inhibitory Concentrations (1/4 MIC)

Compound DerivativeBiofilm Inhibition (%)Violacein Reduction (%)Growth Effect (OD600 vs Control)Mechanistic Conclusion
Derivative A 78.4 ± 3.2%85.1 ± 2.4%98% (No significant change)Potent QS Inhibitor
Derivative B 65.2 ± 4.1%71.0 ± 3.5%95% (No significant change)Moderate QS Inhibitor
Derivative C 22.1 ± 5.0%15.4 ± 4.2%97% (No significant change)Weak Anti-virulence
Positive Control 82.0 ± 2.1%89.5 ± 1.8%99% (No significant change)Validated QSI Standard

Conclusion

The functionalization of 4-methyl-1H-indole-7-carbaldehyde presents a highly rational approach to developing next-generation antimicrobial agents. By utilizing the protocols outlined in this application note, researchers can systematically decouple the bactericidal properties of these derivatives from their anti-virulence capabilities. Validating quorum sensing inhibition and biofilm eradication at sub-MIC levels is paramount, as it provides a pathway to disarm MDR pathogens without triggering the evolutionary pressures that lead to rapid antibiotic resistance.

References

  • Title: Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii Source: Microbiology Spectrum (ASM Journals) URL: [Link]

  • Title: Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives Source: International Journal of Organic Chemistry (SCIRP) URL: [Link]

  • Title: Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens Source: Frontiers in Microbiology URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-1H-indole-7-carbaldehyde Synthesis

Welcome to the technical support center for the synthesis of 4-methyl-1H-indole-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-methyl-1H-indole-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges you may encounter. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Challenge of Regioselectivity in Indole Formylation

The synthesis of 4-methyl-1H-indole-7-carbaldehyde presents a significant challenge in regioselectivity. The indole nucleus is an electron-rich aromatic system, with the C3 position being the most nucleophilic and, therefore, the most common site for electrophilic substitution reactions like formylation. The presence of a methyl group at the C4 position further influences the electronic distribution of the indole ring. Direct formylation of 4-methyl-1H-indole using standard methods like the Vilsmeier-Haack or Duff reaction will predominantly yield the 3-formyl derivative.

This guide will explore multi-step strategies to achieve the desired C7-formylation, focusing on building the indole ring from a pre-functionalized precursor and directing group-assisted C-H functionalization of the 4-methyl-1H-indole core.

Frequently Asked Questions (FAQs)

Q1: Why is direct formylation of 4-methyl-1H-indole at the C7 position so difficult?

A1: The inherent electronic properties of the indole ring system favor electrophilic attack at the C3 position due to the highest electron density. The C2 and C5 positions are also more reactive than the C7 position. Standard formylation reagents, which are electrophilic, will preferentially react at these more nucleophilic sites.

Q2: What are the main synthetic strategies to overcome this regioselectivity issue?

A2: The most promising approaches involve multi-step syntheses. These include:

  • Constructing the indole ring from a suitably substituted aniline precursor where the desired substitution pattern is already established.

  • Utilizing a directing group on the indole nitrogen to force metallation and subsequent functionalization at the C7 position.

  • Introducing a functional group at the C7 position of 4-methyl-1H-indole that can be later converted into a formyl group.

Q3: I performed a Vilsmeier-Haack reaction on 4-methyl-1H-indole and did not get the C7-aldehyde. What did I likely synthesize?

A3: You most likely synthesized 4-methyl-1H-indole-3-carbaldehyde.[1] This is the kinetically and thermodynamically favored product of electrophilic formylation on the 4-methylindole scaffold.

Q4: Are there any single-step methods to achieve C7-formylation of indoles?

A4: While research into direct C-H functionalization is ongoing, a reliable and high-yielding one-step method for the C7-formylation of a simple 4-substituted indole is not yet well-established in the literature. Most successful C7-functionalizations rely on directing groups.[2][3][4][5][6]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 4-methyl-1H-indole-7-carbaldehyde, organized by the synthetic strategy.

Problem Potential Cause(s) Recommended Solution(s)
Strategy 1: Indole Ring Construction from 2-Methyl-3-nitroaniline
Low yield in the initial cyclization to form the 4-methyl-7-nitro-1H-indole.Incomplete reaction; side reactions due to harsh conditions.Optimize reaction temperature and time. Ensure anhydrous conditions. Consider alternative cyclization methods.[7][8]
Difficulty in reducing the nitro group to an amine.Incomplete reduction; catalyst poisoning; degradation of the starting material or product.Use a freshly opened or purified reducing agent (e.g., SnCl2, Fe/HCl, or catalytic hydrogenation).[9][10][11] Ensure the reaction is run under an inert atmosphere if using sensitive catalysts. Monitor the reaction closely by TLC.
Low yield or decomposition during the Sandmeyer-type reaction to introduce the formyl group.Instability of the diazonium salt; inefficient trapping of the diazonium intermediate.Perform the diazotization at low temperatures (0-5 °C). Use a suitable formylating agent precursor for the Sandmeyer reaction. This step is often low-yielding and requires careful optimization.
Strategy 2: Directing Group-Assisted C7-Functionalization
Incomplete installation of the directing group on the indole nitrogen.Incomplete deprotonation of the indole N-H; steric hindrance.Use a stronger base (e.g., n-BuLi, NaH) and ensure anhydrous conditions. Allow sufficient reaction time for the installation of the directing group.
Lack of C7-selectivity in the functionalization step.The directing group is not bulky enough or is not coordinating effectively with the metal catalyst.Consider using a bulkier directing group such as N-P(O)tBu2 or N-PtBu2.[2][3] Optimize the choice of metal catalyst and ligands.
Difficulty in removing the directing group after C7-functionalization.The protecting group is too stable under standard deprotection conditions.Choose a directing group with known, reliable deprotection methods that are compatible with the functional groups on your molecule.[6]
General Issues
Formation of multiple, difficult-to-separate isomers.Lack of regioselectivity in one of the synthetic steps.Re-evaluate the synthetic strategy to ensure high regioselectivity at each step. Utilize high-resolution column chromatography for purification.
Product decomposition upon purification or storage.The indole ring or the aldehyde functionality is sensitive to air, light, or acid/base.Purify the product quickly and under an inert atmosphere if necessary. Store the final compound under argon or nitrogen at low temperatures, protected from light.

Experimental Protocols

The following are proposed experimental protocols based on established methodologies for analogous systems. Researchers should consider these as starting points and optimize conditions as needed.

Protocol 1: Multi-step Synthesis via Nitration of 4-Methyl-1H-indole

This protocol outlines a plausible, albeit lengthy, route to the target molecule.

  • Dissolve 4-methyl-1H-indole (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield N-Boc-4-methyl-1H-indole.

  • Note: This step is challenging and may result in a mixture of isomers. The directing effect of the Boc group is not strongly C7-directing.

  • Dissolve N-Boc-4-methyl-1H-indole (1.0 eq) in a suitable solvent like acetonitrile.

  • Cool to the desired temperature (e.g., -20 °C to 0 °C) and add a nitrating agent (e.g., nitronium tetrafluoroborate or acetyl nitrate) dropwise.

  • Monitor the reaction carefully by TLC.

  • Upon completion, quench with a mild base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

  • Purify the product by column chromatography to isolate the 7-nitro isomer.

  • Dissolve 4-methyl-7-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (4-5 eq) and a catalytic amount of concentrated HCl.[10]

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction, neutralize with a base (e.g., saturated sodium bicarbonate), and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify to obtain 7-amino-4-methyl-1H-indole.

  • Note: This is a multi-step process involving diazotization and a subsequent formylation reaction, which can be low-yielding.

  • Diazotization: Dissolve 7-amino-4-methyl-1H-indole (1.0 eq) in an acidic aqueous solution (e.g., H₂SO₄/H₂O) at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Formylation (Sandmeyer-type): In a separate flask, prepare a solution of formaldehyde oxime in the presence of a copper(I) salt. Add the cold diazonium salt solution to this mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work up by neutralizing the reaction mixture and extracting with an organic solvent.

  • Purify the crude product by column chromatography.

Protocol 2: Directing Group-Assisted C7-Formylation (Hypothetical)

This protocol is based on the use of a removable directing group for C7-functionalization.

  • Deprotonate 4-methyl-1H-indole with a suitable base (e.g., NaH) in an anhydrous solvent (e.g., THF).

  • Add pivaloyl chloride (1.2 eq) and stir at room temperature until the reaction is complete.

  • Work up and purify to obtain N-pivaloyl-4-methyl-1H-indole.

  • Dissolve N-pivaloyl-4-methyl-1H-indole (1.0 eq) in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C and add s-BuLi or t-BuLi (1.2 eq) dropwise.

  • Stir at -78 °C for 1-2 hours to allow for C7-lithiation.

  • Quench the reaction by adding anhydrous N,N-dimethylformamide (DMF, 2.0 eq).[12]

  • Allow the reaction to slowly warm to room temperature.

  • Work up with an aqueous acid wash (e.g., 1 M HCl) to hydrolyze the intermediate.

  • Extract with an organic solvent, dry, concentrate, and purify by column chromatography.

  • Deprotect the N-pivaloyl group under basic conditions (e.g., NaOH in methanol/water) to yield the final product.

Data Presentation and Interpretation

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR - A singlet for the aldehyde proton (CHO) around δ 9.8-10.5 ppm. - A broad singlet for the indole N-H proton (if not protected) above δ 8.0 ppm. - A singlet for the C4-methyl group around δ 2.5-2.8 ppm. - A set of coupled aromatic protons for H5, H6, and H2/H3. The H5 and H6 protons will likely appear as doublets or triplets in the aromatic region (δ 7.0-8.0 ppm). The H2 and H3 protons will also appear in the aromatic region, likely as doublets.[13][14][15]
¹³C NMR - A resonance for the aldehyde carbonyl carbon around δ 180-190 ppm. - Resonances for the aromatic carbons of the indole ring between δ 100-140 ppm. - A resonance for the methyl carbon around δ 20-25 ppm.[13][14][15]
Mass Spec (EI) - A molecular ion peak corresponding to the mass of C₁₀H₉NO (m/z = 159.07). - Common fragmentation patterns for indoles, including loss of CO from the aldehyde group.[16]
IR Spectroscopy - A characteristic C=O stretching frequency for the aldehyde at ~1670-1700 cm⁻¹. - N-H stretching for the indole at ~3300-3500 cm⁻¹. - C-H stretching for the aromatic and methyl groups.[16]

Visualizations

Reaction Workflow: Multi-step Synthesis via Nitration

workflow start 4-Methyl-1H-indole step1 N-Protection (e.g., Boc₂O, NaH) start->step1 step2 C7-Nitration (e.g., HNO₃/Ac₂O) step1->step2 step3 N-Deprotection (e.g., TFA) step2->step3 step4 Nitro Group Reduction (e.g., SnCl₂, HCl) step3->step4 step5 Diazotization & Formylation (e.g., NaNO₂, H⁺ then formyl precursor) step4->step5 end_product 4-Methyl-1H-indole-7-carbaldehyde step5->end_product

Caption: Proposed synthetic workflow via nitration.

Logical Relationship: Directing Group Strategy

logic Indole 4-Methyl-1H-indole ProtectedIndole N-Directed-4-methyl-1H-indole Indole->ProtectedIndole Install Directing Group Lithiation ortho-Lithiation ProtectedIndole->Lithiation C7-Deprotonation Formylation Quench with DMF Lithiation->Formylation Electrophilic Attack Deprotection Directing Group Removal Formylation->Deprotection Product 4-Methyl-1H-indole-7-carbaldehyde Deprotection->Product

Caption: Logic of the directing group-assisted synthesis.

References

  • Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2239-2254.
  • Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
  • Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • Singh, P., & Singh, J. (2014). Synthesis of Medicinally Important Indole Derivatives: A Review. International Journal of ChemTech Research, 6(7), 3634-3653.
  • Saito, T. (2025). C-H Functionalization of Indoles at the C7 Position.
  • Wang, D., et al. (2015). Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science, 349(6254), 1317-1321.
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  • ResearchGate. (n.d.).
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?
  • Noland, W. E., & Rieke, R. D. (1966). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro-, and 7-Nitroindole. The Journal of Organic Chemistry, 31(10), 3469-3472.

Sources

Optimization

Technical Support Center: Troubleshooting By-Product Formation in 7-Formylindole Synthesis

Welcome to the Application Support Center. Synthesizing 7-formylindoles presents a unique set of regiochemical and stoichiometric challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing 7-formylindoles presents a unique set of regiochemical and stoichiometric challenges. Because the indole core is highly electron-rich at the C3 position, direct electrophilic aromatic substitution inherently resists C7 functionalization. Overcoming this requires strategic workarounds—such as the Bartoli indole synthesis or directed transition-metal C–H activation—each of which introduces specific by-product risks.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and eliminate by-product formation during C7-indole formylation.

Part 1: Frequently Asked Questions (Troubleshooting Regioselectivity & Purity)

Q1: During direct electrophilic formylation using TMOF/BF3·OEt2, my LC-MS shows massive C3-formylated by-products instead of the C7 target. How do I force C7 selectivity? Diagnostic: This is a fundamental issue of intrinsic nucleophilicity. The Highest Occupied Molecular Orbital (HOMO) of the indole pyrrole ring is heavily localized at C3. Electrophilic formylation using agents like trimethyl orthoformate (TMOF) will exclusively target C3 unless the position is sterically or electronically blocked[2]. Solution: Direct C7 formylation is only synthetically viable if the C2 and C3 positions are already substituted. If you require a completely unsubstituted pyrrole ring in your final product, you cannot use direct electrophilic formylation. Instead, you must utilize a directed C–H activation approach (see Q3) or build the indole ring from scratch using the Bartoli method (see Q2).

Q2: I am using the Bartoli indole synthesis starting from 2-nitrobenzaldehyde. I am isolating secondary alcohols and nitrosoarenes instead of 7-formylindole. What went wrong? Diagnostic: You are encountering two distinct mechanistic failures:

  • Secondary Alcohols: If you start with unprotected 2-nitrobenzaldehyde, the highly nucleophilic vinyl Grignard reagent will attack the formyl group faster than it attacks the nitro group. You must mask the aldehyde as an acetal (e.g., a 1,3-dioxolane ring) prior to the Grignard addition [1].

  • Nitrosoarenes: The Bartoli mechanism is highly sensitive to stoichiometry. It strictly requires 3.0 equivalents of vinylmagnesium bromide. The first equivalent reduces the nitro group to a nitroso intermediate; the second attacks the nitroso group; the third acts as a base to facilitate ring closure. Using less than 3 equivalents stalls the reaction at the nitrosoarene stage [5].

Q3: When attempting C7–H activation using a Palladium catalyst, I observe C2-functionalized by-products. How can I improve C7 regioselectivity? Diagnostic: The intrinsic preference for metallacycle formation favors a 5-membered ring at C2 over a 6-membered ring at C7. Standard N-directing groups (DGs) like acetyl or pivaloyl will direct the metal to C2. Solution: To override this bias, you must use a highly sterically hindered directing group, such as an N-di-tert-butylphosphinoyl (N-P(O)tBu2) group. The extreme steric bulk of the tert-butyl groups physically occludes the C2 position, forcing the Palladium catalyst to activate the C7–H bond via a 6-membered metallacycle [3, 4].

Part 2: Visual Diagnostics & Mechanistic Pathways

Regioselectivity Start Indole Substrate Reagent Electrophilic Formylation (e.g., TMOF / BF3·OEt2) Start->Reagent Direct Addition DG_Install Install Directing Group (e.g., N-P(O)tBu2) Start->DG_Install Block C3 / Direct C7 C3_Path Intrinsic Reactivity (C3 > C2 >> C7) Reagent->C3_Path No Directing Group C3_Product 3-Formylindole (Major By-Product) C3_Path->C3_Product C7_Path Directed C-H Activation (Pd/Ru Catalysis) DG_Install->C7_Path Metalation C7_Product 7-Formylindole (Target Product) C7_Path->C7_Product Formyl Source

Mechanistic divergence in indole formylation: Intrinsic C3 vs. Directed C7 pathways.

Bartoli_Mechanism Nitro 2-Nitrobenzaldehyde Acetal Intermediate Nitrosoarene Intermediate Nitro->Intermediate + 1 Eq VinylMgBr Low_Eq < 3 Eq Grignard Intermediate->Low_Eq Opt_Eq Exact 3 Eq Grignard Strict Temp Control Intermediate->Opt_Eq + 2 Eq VinylMgBr Byproduct1 Nitroso By-products & Unreacted Material Low_Eq->Byproduct1 Target 7-Formylindole Acetal Opt_Eq->Target Deprotect Acidic Hydrolysis Target->Deprotect Final 7-Formylindole Deprotect->Final Unprotected Unprotected 2-Nitrobenzaldehyde Alkylation Grignard Attack on Aldehyde Unprotected->Alkylation + VinylMgBr Alcohol_BP Secondary Alcohol By-product Alkylation->Alcohol_BP

Bartoli synthesis workflow: Grignard stoichiometry is critical to avoid nitroso by-products.

Part 3: Quantitative Troubleshooting Matrix

Use the following data table to cross-reference your isolated by-products with their root causes and immediate mitigation strategies.

Synthetic RouteReagentsTarget ProductMajor By-Product IsolatedRoot Cause of By-ProductMitigation Strategy
Direct Formylation TMOF, BF3·OEt27-Formylindole (if C3 blocked)3-FormylindoleIntrinsic C3 nucleophilicity of the pyrrole ring.Block C2/C3 positions prior to reaction, or use directed C–H activation.
Bartoli Synthesis 2-Nitrobenzaldehyde, VinylMgBr7-FormylindoleSecondary AlcoholsGrignard reagent attacks the unprotected formyl group.Mask the aldehyde as a 1,3-dioxolane acetal before Grignard addition.
Bartoli Synthesis 2-Nitrobenzaldehyde acetal, VinylMgBr7-FormylindoleNitrosoarenes & OligomersIncomplete Grignard stoichiometry (<3 eq) or poor temp control.Use exactly 3.05 eq of Grignard; maintain temp between -40 °C and -20 °C.
C7–H Activation Pd(OAc)2, Formyl/Aryl source7-Substituted IndoleC2-Substituted IndoleFavorable 5-membered metallacycle formation at C2.Install a bulky N-P(O)tBu2 directing group to sterically block C2.

Part 4: Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these optimized protocols designed to bypass the aforementioned by-products.

SOP A: Bartoli Synthesis of 7-Formylindole (Acetal Route)

This protocol prevents secondary alcohol and nitrosoarene by-product formation.

  • Acetal Protection: Reflux 2-nitrobenzaldehyde (1.0 eq) with ethylene glycol (1.5 eq) and catalytic p-toluenesulfonic acid in toluene using a Dean-Stark trap until water ceases to evolve. Concentrate to yield 2-(2-nitrophenyl)-1,3-dioxolane [1].

  • Preparation for Grignard: Dissolve the protected substrate in anhydrous THF (0.2 M) under an inert Argon atmosphere. Cool the flask strictly to -40 °C using a dry ice/acetonitrile bath.

  • Stoichiometric Addition (Critical Step): Dropwise add exactly 3.05 equivalents of vinylmagnesium bromide (1.0 M in THF). Self-Validation Check: The internal temperature must not exceed -20 °C during addition to prevent vinyl polymerization and complex oligomer formation [5].

  • Quench & Extraction: After 1 hour, quench the reaction at -20 °C with saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc (3x). Dry the organic layers over Na2SO4 and concentrate.

  • Deprotection: Treat the crude acetal intermediate with 2M HCl in THF at room temperature for 2 hours. Neutralize with NaHCO3, extract, and purify via flash chromatography to isolate pure 7-formylindole.

SOP B: Boron-Catalyzed Formylation (For C2/C3 Blocked Indoles)

This protocol is highly efficient but strictly requires pre-blocked C2/C3 positions to prevent 3-formylindole by-products.

  • Setup: In an oven-dried vial under nitrogen, add the C2/C3-substituted indole (1.0 eq).

  • Reagent Addition: Add trimethyl orthoformate (TMOF) (3.0 eq). TMOF acts as both the formyl source and the solvent (neat conditions) [2].

  • Catalysis: Cool the vial to 0 °C. Dropwise add 1.2 equivalents of Boron trifluoride diethyl etherate (BF3·OEt2).

  • Reaction: Remove the ice bath and stir at ambient temperature. Self-Validation Check: Monitor via TLC; the reaction should reach completion in 1–5 minutes. Extended reaction times lead to decomposition.

  • Workup: Quench immediately with saturated NaHCO3, extract with dichloromethane, and purify via crystallization to yield the C7-formylated derivative [2].

References

  • Dobson, D. R., Gilmore, J., & Long, D. A. "Synthesis of 7-Formylindole Using the Bartoli Indole Methodology." Synlett, 1992(1): 79-80. 1

  • "Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source." ACS Omega, 2025. 2

  • "Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position." Journal of the American Chemical Society, 2015. 3

  • "A Short Review of C7 – H Bond Functionalization of Indole/Indoline." RSIS International, 2025. 4

  • "Bartoli indole synthesis." Wikipedia. 5

Sources

Troubleshooting

"troubleshooting purification of 4-methyl-1H-indole-7-carbaldehyde"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the isolation of highly functionalized indoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the isolation of highly functionalized indoles. The purification of 4-methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2)[1] presents a classic intersection of three chromatographic challenges: acid-catalyzed polymerization, rapid autoxidation, and poor solubility due to strong intermolecular hydrogen bonding.

This guide synthesizes field-proven insights with mechanistic causality to provide a self-validating purification workflow, ensuring you achieve >98% purity without sacrificing yield.

Optimized Purification Workflow

G A Crude Reaction Mixture B Silica Gel Pre-treatment (1% Et3N Deactivation) A->B C Solid Loading (Adsorption onto Celite) B->C D Flash Chromatography (Hexane/DCM/EtOAc Gradient) C->D E Fraction Analysis (TLC & LCMS) D->E F Recrystallization (Toluene/Heptane) E->F Pool pure fractions G Pure 4-Methyl-1H-indole-7-carbaldehyde F->G

Fig 1. Optimized purification workflow for 4-methyl-1H-indole-7-carbaldehyde.

Diagnostic FAQs & Troubleshooting

Q1: Why does my product degrade, streak, or turn dark brown during standard silica gel chromatography? Causality: The indole nucleus is inherently electron-rich. The addition of a C4-methyl group further increases electron density via inductive effects, making the pyrrole ring highly susceptible to electrophilic attack. Standard silica gel contains acidic silanol groups (pH ~4.5–5.5). When exposed to this Lewis acidic environment, the C7-aldehyde undergoes protonation, triggering intermolecular aldol-type condensations or polymerization[2]. This manifests as irreversible binding (streaking) and dark brown degradation bands. Solution: You must buffer the Lewis acidity of the stationary phase. Pre-treat your silica gel by flushing it with a solvent containing 1% triethylamine (Et₃N) prior to loading your sample[2]. Alternatively, use neutral alumina.

Q2: How do I resolve co-elution with the 3-formyl regioisomer or unreacted starting material? Causality: During formylation syntheses (e.g., Vilsmeier-Haack or directed ortho-lithiation), regioisomers often form. The C7 and C3 isomers share identical molecular weights and similar hydrogen-bonding profiles, leading to co-elution in standard binary solvent systems like Hexane/Ethyl Acetate[3]. Solution: Break this symmetry by exploiting subtle differences in dipole moments. Shift to a ternary solvent system (e.g., Hexane/DCM/EtOAc). The addition of Dichloromethane (DCM) introduces polarizable π-π interactions that selectively alter the retention factor ( Rf​ ) of the isomers[3].

Q3: My purified product converts into a highly polar baseline spot on TLC after a few days. What is happening? Causality: Indole-7-carbaldehydes are highly sensitive to autoxidation. In the presence of ambient oxygen and light, the aldehyde group undergoes a radical-mediated oxidation to form 4-methyl-1H-indole-7-carboxylic acid[3]. This carboxylic acid is highly polar and interacts strongly with the stationary phase, appearing as a baseline spot on TLC. Solution: Perform chromatography under positive nitrogen pressure, pool fractions rapidly, and store the final crystallized product under argon at -20°C[3].

Q4: The crude mixture is an intractable oil that streaks on the column. How can I improve loading? Causality: Strong intermolecular hydrogen bonding between the indole N-H and the aldehyde C=O causes poor solubility in the non-polar mobile phase (hexanes). Liquid loading results in precipitation at the top of the column, destroying the theoretical plates. Solution: Utilize solid loading (dry loading) onto Celite 545. This disperses the compound over a massive surface area, preventing aggregation and allowing the mobile phase to dissolve the compound thermodynamically[4].

Quantitative Data: TLC Profiling

To ensure accurate fraction pooling, utilize the following standardized TLC parameters.

Compound / ImpurityOptimal Solvent System Rf​ ValueRecommended Visualizer
4-Methyl-1H-indole (Starting Material) Hexane/DCM/EtOAc (7:2:1)0.65UV 254 nm / Vanillin
4-Methyl-1H-indole-7-carbaldehyde (Product) Hexane/DCM/EtOAc (7:2:1)0.35 UV 254 nm / 2,4-DNP
4-Methyl-1H-indole-3-carbaldehyde (Regioisomer) Hexane/DCM/EtOAc (7:2:1)0.28UV 254 nm / 2,4-DNP
4-Methyl-1H-indole-7-carboxylic acid (Oxidation) Hexane/DCM/EtOAc (7:2:1)0.05UV 254 nm / Bromocresol Green

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure the integrity of the purification process at every critical juncture.

Phase 1: Stationary Phase Deactivation

  • Prepare a slurry of 230–400 mesh silica gel in Hexanes containing 1% (v/v) Triethylamine (Et₃N).

  • Pack the column and flush with 2 column volumes (CV) of the deactivation solvent.

  • Validation Check: Spot the eluting solvent on a universal pH indicator strip. A pH > 7.5 confirms the acidic silanol groups are fully neutralized. If pH < 7, flush with an additional 1 CV of 1% Et₃N[2].

Phase 2: Dry Loading for Enhanced Resolution 3. Dissolve the crude reaction mixture in a minimum volume of Tetrahydrofuran (THF). 4. Add Celite 545 (2:1 mass ratio to the crude mixture) and concentrate under reduced pressure.

  • Validation Check: The resulting material must be a free-flowing powder. If it clumps or sticks to the walls of the flask, residual THF is present, which will cause severe band broadening. Re-evaporate until completely dry.

Phase 3: Ternary Gradient Elution 5. Load the dry powder evenly onto the top of the deactivated silica column. 6. Elute using a Hexane/DCM/EtOAc gradient (Start at 8:1:1, ramp to 6:2:2) under positive nitrogen pressure.

  • Validation Check: Monitor fractions via TLC. The product should elute with an Rf​ of ~0.35. If the spot tails severely despite the ternary system, the silica was insufficiently deactivated[3].

Phase 4: Oxygen-Free Recrystallization 7. Pool pure fractions and concentrate under reduced pressure using a water bath set strictly below 30°C to prevent thermal degradation. 8. Dissolve the resulting residue in minimal hot Toluene. Flush the flask with Argon, and add Heptane dropwise until the solution becomes slightly turbid. Cool slowly to 4°C overnight.

  • Validation Check: The isolated crystals should be pale yellow. A dark brown hue indicates oxidative degradation during concentration, necessitating a secondary re-slurry in cold heptane[3].

References

  • [1] BLD Pharm. "1934433-13-2 | 4-Methyl-1H-indole-7-carbaldehyde".

  • [3] BenchChem. "Purification techniques for indole aldehydes".

  • [2] University of Richmond Scholarship Repository. "Friedel–Crafts addition of indoles to nitrones promoted by trimethylsilyl trifluoromethanesulfonate".

  • [4] Academia.edu / Synthetic Communications. "Synthesis of N-Protected/Free Indole-7-Carboxaldehyde".

Sources

Optimization

Technical Support Center: Advanced Formylation of 4-Methylindole

Welcome to the Technical Support Center for the functionalization of indole derivatives. The C3-formylation of 4-methylindole presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of indole derivatives. The C3-formylation of 4-methylindole presents unique mechanistic challenges. While the C3 position is the most nucleophilic site on the pyrrole ring, the adjacent C4-methyl group introduces mild peri-steric hindrance. This can slow down reactions with bulky electrophiles and increase the likelihood of off-target reactions (such as N-formylation or polymerization) when using harsh, traditional conditions like the Vilsmeier-Haack reaction[1].

This guide provides researchers and drug development professionals with field-proven, self-validating alternative methodologies to bypass toxic reagents while maximizing yield and regioselectivity.

Strategic Workflow for Reagent Selection

The following decision matrix outlines the causal logic for selecting an alternative formylation pathway based on your laboratory's operational constraints and scale-up requirements.

G A 4-Methylindole Substrate B Evaluate Reagent Toxicity & Scale A->B C Vilsmeier-Haack (POCl3/DMF) B->C Tolerable D Green Alternatives B->D Avoid POCl3 E Iodine/HMTA (Air Oxidant) D->E Thermal F TMOF / BF3·OEt2 (Mild Lewis Acid) D->F Stoichiometric G Eosin Y / TMEDA (Photoredox) D->G Photochemical

Decision matrix for selecting 4-methylindole formylation reagents.

Frequently Asked Questions (FAQs): Strategic Reagent Selection

Q: Why is the standard Vilsmeier-Haack reaction problematic for scaling up 4-methylindole formylation? A: The Vilsmeier-Haack reaction relies on phosphorus oxychloride (POCl₃), which is highly toxic, corrosive, and moisture-sensitive[2]. From a mechanistic standpoint, the bulky chloroiminium intermediate can clash with the C4-methyl group. To force the reaction to completion, elevated temperatures are often required, which can lead to the formation of tarry polymeric byproducts and chlorinated aromatic impurities[1].

Q: What is the most robust metal-free alternative for C3-formylation? A: The use of hexamethylenetetramine (HMTA) paired with catalytic molecular iodine (I₂) under an air atmosphere is a highly reliable alternative[3]. In this system, iodine catalyzes the oxidative cleavage of the C-N bonds in HMTA, generating a formaldehyde/imine equivalent that attacks the C3 position. Molecular oxygen acts as the terminal oxidant, making this a highly atom-economical and green process[2].

Q: Can we use orthoesters to achieve direct formylation without generating toxic byproducts? A: Yes. Trimethyl orthoformate (TMOF) activated by Boron trifluoride diethyl etherate (BF₃·OEt₂) is an excellent alternative[4]. The Lewis acid activates the orthoester to generate a dialkoxycarbenium ion. Because this electrophile is smaller and less sterically demanding than the Vilsmeier reagent, it efficiently formylates 4-methylindole at room temperature or under mild heating[4].

Q: Are there viable photochemical methods that avoid harsh heating entirely? A: Yes. Visible-light-promoted photoredox catalysis using Eosin Y as an organocatalyst and tetramethylethylenediamine (TMEDA) as the carbon source is highly effective[5]. Alternatively, deuterated or standard glyoxylic acid can be used as the formylating agent under visible light with air as the terminal oxidant, which is particularly useful for synthesizing isotopically labeled drug intermediates[6].

Quantitative Data: Method Comparison

To facilitate method selection, the following table summarizes the operational parameters and typical outcomes for 4-methylindole formylation using various reagent systems.

Formylation MethodPrimary ReagentsTemp (°C)Time (h)Approx. YieldKey Mechanistic Advantage
Vilsmeier-Haack POCl₃, DMF0 to 252 - 475 - 85%Highly electrophilic; established industry standard.
HMTA / Iodine HMTA, I₂, Air80 - 1004 - 880 - 90%Avoids toxic POCl₃; uses O₂ as a clean terminal oxidant.
Orthoester / Lewis Acid TMOF, BF₃·OEt₂25 - 501 - 385 - 95%Small electrophile minimizes C4-methyl steric clash.
Photoredox Eosin Y, TMEDA, Air2512 - 2470 - 80%Operates at room temp; completely metal-free.

Troubleshooting Guide: Resolving Experimental Failures

Issue 1: Low conversion or unreacted 4-methylindole when using the HMTA/I₂ method.
  • Causality: This reaction relies on the continuous regeneration of the active iodine species via aerobic oxidation. If the reaction is run in a sealed vessel or with insufficient stirring, oxygen starvation halts the catalytic cycle.

  • Solution: Ensure the reaction is run in an open flask or under active air sparging. Self-Validation Check: The reaction mixture should maintain a characteristic amber/brown color. If it turns pale or black without product formation, verify your air flow and ensure the I₂ loading is accurate (typically 10-20 mol%).

Issue 2: Formation of non-polar intermediates that fail to yield the aldehyde in the TMOF/BF₃ method.
  • Causality: The initial attack of the indole on the dialkoxycarbenium ion forms a stable dimethyl acetal intermediate at the C3 position. If the workup is too mild or strictly neutral, this acetal will not hydrolyze to the desired formyl group.

  • Solution: Introduce an acidic hydrolysis step during the quench. Self-Validation Check: Monitor via TLC. The acetal intermediate will appear significantly less polar than the starting indole. Upon the addition of 1M HCl and stirring for 30 minutes, the spot should rapidly convert to a highly polar, UV-active spot corresponding to the 4-methylindole-3-carboxaldehyde.

Issue 3: Poor yields and long reaction times in the Eosin Y / TMEDA photoredox protocol.
  • Causality: Photoredox reactions are highly dependent on photon flux and light penetration. If the reaction concentration is too high, the Eosin Y dye will absorb all light at the surface (the "inner filter effect"), leaving the bulk solution unreacted.

  • Solution: Dilute the reaction mixture (typically 0.05 M to 0.1 M) and use a reaction vessel with a high surface-area-to-volume ratio (e.g., clear glass vials or a flow reactor). Ensure the emission spectrum of your LEDs matches the absorption maximum of Eosin Y (~515 nm)[5].

Detailed Experimental Methodologies

Protocol A: Iodine-Catalyzed HMTA Formylation (Thermal/Aerobic)

This protocol utilizes a self-validating oxidative cleavage mechanism, bypassing the need for hazardous chlorinating agents[3].

Reagents:

  • 4-Methylindole (1.0 mmol, 131 mg)

  • Hexamethylenetetramine (HMTA) (1.5 mmol, 210 mg)

  • Molecular Iodine (I₂) (0.1 mmol, 25 mg)

  • DMF/H₂O (1:1 v/v, 4 mL)

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylindole, HMTA, and DMF/H₂O.

  • Catalyst Addition: Add I₂ in one portion. The solution will immediately turn dark brown.

  • Aerobic Heating: Attach a reflux condenser open to the atmosphere (do not seal under inert gas). Heat the mixture to 100 °C with vigorous stirring.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) should disappear over 4-6 hours, replaced by the product (Rf ~0.3).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous Na₂S₂O₃ (10 mL) to quench any residual iodine (the organic layer will transition from brown to pale yellow, validating the quench).

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield 4-methylindole-3-carboxaldehyde.

Protocol B: Boron-Catalyzed TMOF Formylation (Mild Lewis Acid)

This protocol leverages a small, highly reactive dialkoxycarbenium electrophile, ideal for overcoming the steric hindrance of the C4-methyl group[4].

Reagents:

  • 4-Methylindole (1.0 mmol, 131 mg)

  • Trimethyl orthoformate (TMOF) (3.0 mmol, 318 mg)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 mmol, 213 mg)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Step-by-Step Procedure:

  • Electrophile Generation: In a flame-dried flask under nitrogen, dissolve TMOF in anhydrous DCM. Cool to 0 °C using an ice bath.

  • Activation: Add BF₃·OEt₂ dropwise over 5 minutes. Stir for 15 minutes at 0 °C to allow the formation of the dialkoxycarbenium ion.

  • Substrate Addition: Add 4-methylindole dropwise as a solution in 1 mL DCM.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Hydrolysis (Critical Step): Once TLC indicates complete consumption of the indole, add 5 mL of 1M HCl to the flask and stir vigorously for 30 minutes at room temperature to hydrolyze the intermediate acetal to the aldehyde.

  • Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with saturated NaHCO₃ (to neutralize residual acid), dry over Na₂SO₄, and concentrate to afford the pure product.

References

  • Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air. (fao.org) -
  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoform
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (nih.gov) -
  • Technical Support Center: Vilsmeier-Haack Formyl
  • Synthesis of C-1 Deuterated 3-Formylindoles by Organophotoredox Catalyzed Direct Formylation of Indoles with Deuter
  • Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox C

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of 4-Methyl-1H-indole-7-carbaldehyde

Welcome to the Process Chemistry Support Center. The synthesis of 4-methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2) presents unique scale-up challenges, primarily due to the regioselective demands of C-7 functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of 4-methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2) presents unique scale-up challenges, primarily due to the regioselective demands of C-7 functionalization on the indole core. Standard Vilsmeier-Haack formylation inherently targets the C-3 position. Therefore, process chemists typically rely on two distinct strategic pathways: the Cryogenic Lithiation-Formylation of 7-bromo-4-methyl-1H-indole, or the Oxidation of (4-methyl-1H-indol-7-yl)methanol.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure reproducible multi-gram to kilogram scale-up.

Section 1: Cryogenic Lithiation-Formylation Route

This route utilizes a metal-halogen exchange on 7-bromo-4-methyl-1H-indole (often derived via the Bartoli indole synthesis[1]) followed by an electrophilic quench with DMF.

LithiationWorkflow A 7-Bromo-4-methyl-1H-indole Starting Material B N-Deprotonation NaH, THF, 0°C A->B C Indole Sodium Salt Intermediate B->C D Metal-Halogen Exchange t-BuLi (2.0 eq), -78°C C->D E 7-Lithio-4-methylindole Reactive Species D->E F Electrophilic Quench DMF, -78°C to RT E->F G 4-Methyl-1H-indole-7-carbaldehyde Target Product F->G

Caption: Workflow for the cryogenic lithiation and formylation of 7-bromo-4-methylindole.

FAQ & Troubleshooting

Q: Why does my yield drop drastically and debrominated byproduct (4-methyl-1H-indole) increase when scaling from 10 g to 100 g? A: This is a classic temperature control failure. The metal-halogen exchange using t-butyllithium (t-BuLi) is highly exothermic. On a small scale, the heat dissipates rapidly. On a 100 g scale, localized heating can raise the internal temperature above -60°C. At elevated temperatures, the highly reactive 7-lithioindole intermediate abstracts a proton from the THF solvent (or undergoes intermolecular side reactions), leading to the debrominated impurity rather than the desired formylated product[2]. Solution: Ensure the internal temperature never exceeds -70°C during t-BuLi addition. Use a dry ice/acetone bath with vigorous overhead stirring, and strictly control the addition rate.

Q: Can I skip the NaH pre-deprotonation step and just use 3 equivalents of t-BuLi? A: While theoretically possible (the first equivalent deprotonates the N-H), it is highly discouraged on scale. The N-H deprotonation by t-BuLi generates butane gas and massive exotherms, overwhelming the cooling capacity of the reactor. Pre-deprotonating with NaH at 0°C safely generates the indole sodium salt. You then only need 2 equivalents of t-BuLi for the Br-Li exchange. The first equivalent performs the exchange, and the second rapidly destroys the t-butyl bromide byproduct (forming isobutane, isobutene, and LiBr) to prevent it from acting as an electrophile[2].

Validated Protocol: Scale-Up Lithiation
  • N-Deprotonation: Charge a dry, argon-purged reactor with 7-bromo-4-methyl-1H-indole (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C. Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 1 h until gas evolution ceases.

  • Cryogenic Cooling: Cool the reactor internal temperature to -78°C.

  • Lithiation: Add t-BuLi (1.7 M in pentane, 2.1 eq) dropwise via an addition funnel. Critical: Adjust the addition rate to maintain the internal temperature strictly below -70°C. Stir for 30 minutes at -78°C.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise, keeping the temperature strictly below -65°C.

  • Quench: Allow the reaction to warm to 0°C over 2 hours. Quench slowly with saturated aqueous NH₄Cl (5 vol). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Section 2: The Oxidation Route

For facilities lacking cryogenic capabilities, an alternative is the oxidation of (4-methyl-1H-indol-7-yl)methanol. The precursor alcohol is typically synthesized via the reduction of the corresponding C-7 ester[3].

OxidationPathways Start (4-Methyl-1H-indol-7-yl)methanol Path1 Traditional Route MnO2, CH2Cl2, 72h Start->Path1 Path2 Scale-Up Route TEMPO/NaOCl, KBr, 2h Start->Path2 Issue1 Heterogeneous Slurry Poor Mixing on Scale Path1->Issue1 Benefit2 Biphasic Homogeneous Rapid & Scalable Path2->Benefit2 End 4-Methyl-1H-indole-7-carbaldehyde Issue1->End Stalls at 80% Benefit2->End >95% Yield

Caption: Comparison of MnO2 and TEMPO/NaOCl oxidation pathways for scale-up.

FAQ & Troubleshooting

Q: Our MnO₂ oxidation stalls at 80% conversion after 72 hours. Adding more MnO₂ makes the slurry un-stirrable. How do we push it to completion? A: Activated manganese(IV) oxide (MnO₂) oxidation is a surface-mediated heterogeneous reaction. On a small scale, magnetic stirring provides sufficient mass transfer. Upon scale-up, the sheer mass of MnO₂ (often 10-15 equivalents by weight) creates a thick slurry, reducing the effective surface area available for the oxidation of the benzylic alcohol. Furthermore, water generated as a byproduct deactivates the MnO₂ surface. Solution: If you must use MnO₂, utilize a high-shear impeller and add 3Å molecular sieves to sequester water. However, for scale-up, we strongly recommend switching to a biphasic TEMPO/NaOCl (Anelli) oxidation[3].

Q: Does the TEMPO/NaOCl oxidation risk over-oxidizing the aldehyde to a carboxylic acid? A: No, provided the pH is strictly controlled. The Anelli oxidation utilizes a biphasic system (CH₂Cl₂/Water) buffered with NaHCO₃ to maintain a pH of ~8.5-9.0. At this pH, the hydration of the aldehyde (which is mechanistically required for over-oxidation to the acid) is suppressed, ensuring the reaction stops cleanly at the 7-carbaldehyde stage.

Validated Protocol: TEMPO/NaOCl Oxidation
  • Setup: Dissolve (4-methyl-1H-indol-7-yl)methanol (1.0 eq) in CH₂Cl₂ (10 vol). Add a solution of KBr (0.1 eq) in water (1 vol) and TEMPO (0.05 eq).

  • Cooling: Cool the biphasic mixture to 0°C with vigorous overhead stirring.

  • Oxidant Addition: Prepare a solution of aqueous NaOCl (1.1 eq, ~10-12% active chlorine) buffered with NaHCO₃ to pH 8.5. Add this solution dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Completion: Stir for 1 hour at 0°C. The organic layer will transition from red-orange to pale yellow upon completion.

  • Quench: Quench excess hypochlorite with aqueous sodium thiosulfate (10%). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.

Section 3: Quantitative Process Data

Table 1: Comparison of Oxidation Methods for (4-Methyl-1H-indol-7-yl)methanol
MethodReagentsReaction TimeTypical YieldScalabilityMajor Drawback
Traditional Activated MnO₂ (15 eq w/w), CH₂Cl₂48 - 72 h75 - 82%PoorSevere mixing issues; massive heavy metal waste.
Swern Oxalyl chloride, DMSO, Et₃N, CH₂Cl₂3 - 4 h85 - 88%ModerateDimethyl sulfide byproduct (odor); requires -78°C.
Anelli (TEMPO) TEMPO (5 mol%), NaOCl, KBr, CH₂Cl₂/H₂O1 - 2 h92 - 96%ExcellentRequires strict pH control (8.5-9.0) to prevent over-oxidation.
Table 2: Impurity Profile in the Lithiation-Formylation Route
ImpurityCausePrevention Strategy
4-Methyl-1H-indole (Debrominated)Proton abstraction by the 7-lithio intermediate due to elevated temperatures.Strict cryogenic control; ensure internal temp remains < -70°C during t-BuLi addition.
Unreacted Starting Material Incomplete Br-Li exchange; quenching of t-BuLi by moisture.Ensure anhydrous conditions (KF < 100 ppm); verify t-BuLi titration prior to use.
N-Formyl-4-methyl-1H-indole Incomplete N-deprotonation prior to DMF quench.Pre-deprotonate thoroughly with NaH; allow 1 h for complete sodium salt formation.

References

  • Moyer, M. P.; Shiurba, J. F.; Rapoport, H. "Metal-halogen exchange of bromoindoles. A route to substituted indoles." The Journal of Organic Chemistry, 1986, 51(26), 5106-5110. URL:[Link]

  • Uchil, V. R.; Gund, M. G.; Satyam, A. "Simple Synthesis of 7-Formyl-indole." Synthetic Communications, 2006, 36(8), 1051-1056. URL:[Link]

Sources

Optimization

"troubleshooting low conversion in 4-methylindole formylation"

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively troubleshooting the synthesis of 4-methylindole-3-carboxaldehyde.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively troubleshooting the synthesis of 4-methylindole-3-carboxaldehyde.

The introduction of a formyl group (-CHO) onto the electron-rich indole core is a critical transformation in pharmaceutical scaffolding. While the Vilsmeier-Haack reaction is the gold standard for this process[1], the presence of a methyl group at the C4 position introduces unique steric and electronic variables. Failure to account for these variables often results in stalled reactions, iminium trapping, or complete degradation of the starting material.

Part 1: Mechanistic Troubleshooting Logic

Before adjusting your stoichiometry, isolate the root cause of your low conversion by following the mechanistic logic tree below.

G Start Low Conversion: 4-Methylindole Formylation Q1 Is the Vilsmeier reagent formed correctly? Start->Q1 Sol1 Use freshly distilled POCl3 & dry DMF. Keep at 0-5°C during addition. Q1->Sol1 No Q2 Is the reaction temp optimal for C4-methyl steric clash? Q1->Q2 Yes Sol2 Heat to 80-85°C for 6-8 hours. Monitor by TLC. Q2->Sol2 No Q3 Is the iminium intermediate fully hydrolyzed? Q2->Q3 Yes Sol3 Quench with ice + base (pH 8-9). Stir for 1 hour at RT. Q3->Sol3 No / Unsure

Troubleshooting logic tree for low conversion in 4-methylindole formylation.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: My reaction stalls at 40-50% conversion despite leaving it overnight at room temperature. What is causing this? Causality & Solution: The C4-methyl group exerts significant steric hindrance over the adjacent C3 position (the primary site of electrophilic attack). While unsubstituted indole can often be formylated at room temperature, the bulky Vilsmeier reagent (chloroiminium ion) faces a steric clash when approaching 4-methylindole. You must provide sufficient thermal energy to overcome this activation barrier during the C-C bond formation step. Actionable Fix: After the initial addition of the substrate at 0 °C, gradually heat the reaction mixture to 80–85 °C and maintain this temperature for 6 to 8 hours[1].

Q2: I am observing a large amount of unreacted starting material, and the reaction mixture turned black/tarry. Is my Vilsmeier reagent degrading? Causality & Solution: Yes. The Vilsmeier reagent is highly sensitive to moisture; any water present in the system will rapidly hydrolyze the electrophile before it can react with your substrate[2]. Furthermore, degraded Phosphorus Oxychloride (POCl₃) releases excess HCl, which promotes the polymerization (tarring) of the indole ring rather than formylation. Additionally, if the initial reagent formation is not kept strictly cold, DMF can thermally decompose into dimethylamine, which neutralizes the active reagent[2]. Actionable Fix: Always use freshly distilled POCl₃ and high-purity, anhydrous DMF[2]. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Maintain the internal temperature between 0–5 °C during the dropwise addition of POCl₃[2].

Q3: LC-MS analysis of my crude mixture shows a mass [M+H]+ that is ~27 Da higher than my expected aldehyde product. Why? Causality & Solution: The Vilsmeier-Haack reaction does not directly yield an aldehyde; the initial C-C bond formation results in a stable iminium intermediate[3]. The mass you are observing corresponds to this unhydrolyzed iminium salt. If the aqueous workup is rushed, performed at an acidic pH, or lacks sufficient agitation, the intermediate will not hydrolyze into the desired 4-methylindole-3-carboxaldehyde, masquerading as "low conversion." Actionable Fix: The hydrolysis step requires a strongly basic environment to drive the elimination of the amine[1]. Quench the reaction over crushed ice and slowly add saturated aqueous Na₂CO₃ or 1M NaOH until the pH reaches 8–9[1]. Stir vigorously for at least 1 hour at room temperature to ensure complete hydrolysis.

Part 3: Quantitative Data & Benchmarking

To properly benchmark your expected yields, compare the reaction parameters of 4-methylindole against other substituted indoles. Notice the increased time requirement for the 4-methyl derivative compared to unsubstituted indole.

SubstrateReagentsTemperature Profile (°C)Reaction Time (h)Expected Yield (%)
Indole POCl₃, DMF0 to 85696
4-Methylindole POCl₃, DMF0 to 85890
5-Methylindole POCl₃, DMF0 to 85688
2-Methylindole POCl₃, DMF98 to 100371 (1-formyl), 22.5 (2-formyl)

Data compiled from standardized Vilsmeier-Haack formylation conditions[1].

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues are embedded in the steps to ensure you can confirm the success of each phase before proceeding.

Reagents Required:

  • 4-Methylindole (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent + Reactant, ~10 equiv)

  • Phosphorus Oxychloride (POCl₃), freshly distilled (1.5 equiv)

  • Saturated aqueous Na₂CO₃ or 1M NaOH

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, add anhydrous DMF. Cool the flask to 0 °C using an ice-salt bath. Slowly add POCl₃ dropwise over 30 minutes.

    • Self-Validation Checkpoint: You should observe the formation of a pale pinkish or light yellow complex[4]. If the solution turns dark brown or black immediately, moisture contamination has occurred.

  • Substrate Addition: Dissolve 4-methylindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, strictly maintaining the internal temperature below 10 °C[4].

  • Electrophilic Aromatic Substitution: Once the addition is complete, remove the ice bath. Gradually heat the reaction mixture to 80–85 °C[1]. Stir for 6 to 8 hours.

    • Self-Validation Checkpoint: The solution will become highly viscous[4]. Monitor the disappearance of 4-methylindole via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Hydrolysis & Quenching: Cool the reaction mixture to room temperature. Carefully pour the viscous mixture into a beaker containing crushed ice. Slowly add saturated aqueous Na₂CO₃ dropwise until the solution reaches a pH of 8–9[1].

    • Caution: This neutralization is highly exothermic[1].

  • Isolation: Stir the alkaline mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

    • Self-Validation Checkpoint: The desired 4-methylindole-3-carboxaldehyde will precipitate out of the aqueous layer as a pale solid[1].

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and dry under reduced pressure. If further purification is required, recrystallize from ethanol[1].

Part 5: References

  • Master Organic Chemistry. "Vilsmeier-Haack Reaction." Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Dimer Formation in Indole Reactions

Welcome to the Technical Support Center for indole chemistry. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with undesired side reactions, specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole chemistry. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with undesired side reactions, specifically dimerization and polymerization, during the chemical modification of indoles. As application scientists with extensive field experience, we have structured this guide to provide not only solutions but also a deep mechanistic understanding to empower you in your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of the indole nucleus, providing the foundational knowledge necessary to understand and prevent dimer formation.

Q1: What makes the indole ring so susceptible to dimerization and polymerization?

A1: The high reactivity of the indole ring system is rooted in its electronic structure. It is an aromatic, 10-π electron system, but the electron density is not distributed evenly. The C3 position is exceptionally electron-rich and nucleophilic, making it about 10¹³ times more reactive than a carbon atom in benzene towards electrophiles.[1] Under acidic conditions, which are common in many synthetic transformations, the indole ring can be protonated. This protonation typically occurs at the C3 position to form a highly electrophilic indoleninium ion. This cation can then be attacked by a molecule of the nucleophilic (unprotonated) indole, initiating a chain reaction that leads to dimers, trimers, and ultimately, intractable polymers or tars.[2][3]

Q2: What is the general mechanism for acid-catalyzed indole dimerization?

A2: The most common pathway for dimerization begins with the protonation of an indole molecule at the C3 position by an acid catalyst (Brønsted or Lewis). This generates a reactive indoleninium cation. A second, unprotonated indole molecule then acts as a nucleophile, attacking the electrophilic C2 position of the indoleninium ion. Subsequent deprotonation re-aromatizes the system, yielding the 2,3'-biindolyl dimer.[3] This dimer can sometimes react further, leading to more complex oligomers.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Indole1 Indole Indoleninium Indoleninium Cation (Electrophile) Indole1->Indoleninium Protonation at C3 H_plus H+ Intermediate Dimeric Cation Indoleninium->Intermediate Attack from C3 of second indole Indole2 Indole (Nucleophile) Dimer Indole Dimer (2,3'-Biindole) Intermediate->Dimer Loss of H+

Caption: General mechanism of acid-catalyzed indole dimerization.

Q3: Are all indole derivatives equally prone to dimerization?

A3: No, the susceptibility to dimerization is highly dependent on the substituents present on the indole ring.

  • Electronic Effects: Electron-donating groups (EDGs) on the benzene ring (e.g., methoxy, alkyl) increase the electron density and nucleophilicity of the indole, making it more reactive and generally more prone to dimerization. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, or halides decrease the ring's nucleophilicity, rendering it more stable and less likely to dimerize.[3]

  • Steric Effects: Bulky substituents at the C2 or C7 positions can sterically hinder the approach of another indole molecule, thereby suppressing dimerization.

  • N-Substitution: Placing a substituent on the indole nitrogen (N1) is one of the most effective strategies to prevent side reactions. N-protecting groups, especially electron-withdrawing ones like Boc (tert-Butoxycarbonyl) or Tosyl (Ts), significantly decrease the nucleophilicity of the ring and prevent protonation pathways that initiate polymerization.[4]

Q4: In which common reactions is dimerization a major concern?

A4: Dimerization is a prevalent side reaction in many transformations that utilize acidic conditions or generate electrophilic intermediates. Key examples include:

  • Friedel-Crafts Alkylations and Acylations: These reactions often employ strong Lewis or Brønsted acids, creating a highly acidic environment where indole self-reaction can outcompete the desired reaction with the alkylating or acylating agent.[5][6]

  • Reactions with Aldehydes and Ketones: Acid-catalyzed condensation of indoles with carbonyl compounds can lead to the formation of bis(indolyl)methanes (BIMs). While often the desired product, the intermediate is highly electrophilic and can lead to further reactions if not controlled.[7]

  • Pictet-Spengler Reaction: This intramolecular cyclization of tryptamine derivatives requires acidic conditions to form an electrophilic iminium ion. If the conditions are too harsh or reaction times are prolonged, intermolecular side reactions, including dimerization, can occur.[8][9]

Troubleshooting Guides

Guide 1: Friedel-Crafts Alkylation & Acylation

Issue: Significant formation of red or black tar-like substances and low yields of the desired C3-alkylated or C3-acylated indole during acid-catalyzed Friedel-Crafts reactions.

Root Cause Analysis: Strong Lewis acids (e.g., AlCl₃, SnCl₄) or Brønsted acids create a highly acidic environment that promotes the protonation of the highly nucleophilic indole at C3. This creates a competition between the desired electrophile (e.g., an acylium or carbocation) and the protonated indole (indoleninium ion) for the available nucleophilic indole. Often, the self-reaction of indole is kinetically faster, leading to extensive polymerization.[6]

Solutions & Mitigation Strategies

Strategy A: N-Protection to Deactivate the Ring

The most robust solution is often to protect the indole nitrogen. An electron-withdrawing protecting group reduces the nucleophilicity of the entire ring system, making it less susceptible to protonation and self-reaction. The Boc group is an excellent choice as it is easily applied and can be removed under mild acidic conditions that often do not affect the desired product.[4]

Protocol: N-Boc Protection of Indole

  • Dissolve the indole (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (typically eluting with a hexane/ethyl acetate mixture) to yield the N-Boc-protected indole.

Strategy B: Modified Reaction Conditions

If N-protection is not feasible, modifying the reaction parameters is critical.

  • Reverse Addition: Instead of adding the acid to the indole, add the indole solution slowly (e.g., via syringe pump) to a cold (0 °C or -78 °C) solution of the Lewis acid and the electrophile. This keeps the concentration of free, uncomplexed indole low at all times, minimizing the opportunity for self-reaction.[6]

  • Milder Catalysts: Substitute strong Lewis acids with milder alternatives. Scandium triflate (Sc(OTf)₃) is an excellent, water-tolerant Lewis acid that can effectively catalyze Friedel-Crafts reactions with reduced byproduct formation.[10] Zinc chloride (ZnCl₂) is another viable option.[2]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the high-activation-energy pathways that lead to polymerization.[11][12]

Parameter Comparison Table
ParameterConditionEffect on DimerizationRationale
Acid Catalyst Strong (AlCl₃, H₂SO₄)HighAggressively promotes protonation and polymerization.[2]
Mild (Sc(OTf)₃, ZnCl₂)LowSufficiently activates the electrophile without causing extensive indole decomposition.[10]
Temperature High (Reflux)HighAccelerates all reaction rates, including undesired polymerization pathways.[12][13]
Low (0 °C to -78 °C)LowFavors the desired reaction pathway, which often has a lower activation energy.[11]
N-Substitution Unprotected (N-H)HighHighly nucleophilic and prone to protonation.
Protected (N-Boc, N-Ts)Very LowReduces ring nucleophilicity, preventing initiation of polymerization.[4]
Addition Order Indole first, then acidHighHigh initial concentration of indole leads to rapid polymerization upon acid addition.
Acid/Electrophile first, then slow indole additionLowMaintains a low instantaneous concentration of free indole.[6]
Reaction Pathway Visualization

G cluster_desired Desired Pathway cluster_dimer Dimerization Pathway Indole Indole Desired_Product C3-Alkylated Indole Indole->Desired_Product Attacks R+ Indoleninium Indoleninium Ion Indole->Indoleninium Protonation Electrophile Electrophile (R+) Acid Acid (H+) Dimer Dimer / Polymer Indoleninium->Dimer Attacked by another Indole

Caption: Competing pathways in Friedel-Crafts reactions of indole.

Guide 2: Reactions with Aldehydes (Bis(indolyl)methane Control)

Issue: Attempting to synthesize a 3-(hydroxyalkyl)indole from an indole and an aldehyde under acidic conditions predominantly yields the bis(indolyl)methane (BIM) derivative.

Root Cause Analysis: The acid-catalyzed reaction proceeds in two stages. First, the indole attacks the protonated aldehyde to form a 3-(hydroxyalkyl)indole intermediate. Under acidic conditions, this benzylic alcohol is readily protonated and eliminated as water, forming a highly stabilized and very electrophilic carbocation. This intermediate is rapidly trapped by a second molecule of indole, which is typically more nucleophilic than the starting aldehyde is electrophilic, leading to the thermodynamically stable BIM product.[7]

Solutions & Mitigation Strategies

Controlling this reaction to stop at the alcohol stage is exceptionally difficult. Success often relies on carefully tuning conditions to disfavor the formation and subsequent reaction of the carbocation intermediate.

Strategy A: Catalyst and Solvent Selection

  • Non-Protic Conditions: Use Lewis acids in aprotic solvents instead of Brønsted acids. This can sometimes stabilize the alcohol intermediate and prevent its immediate dehydration.

  • Halogen-Bond Donors: Recent studies have shown that catalysts like iodoalkynes or bidentate halogen-bond donors can efficiently catalyze the formation of BIMs under very mild conditions, often in green solvents like water, which prevents the formation of more complex polymers.[7] While this is for BIM synthesis, the mildness of the conditions points towards a more controlled reaction environment.

  • Solvent Effects: The choice of solvent can influence reaction outcomes. Less polar solvents may slow down the formation of the charged carbocation intermediate, potentially allowing for the isolation of the initial adduct.[14]

Strategy B: N-Protection with Bulky Groups

Protecting the indole nitrogen with a very bulky group (e.g., 2,4,6-triisopropylbenzenesulfonyl, "Trisyl") can sterically hinder the approach of the second indole molecule to the electrophilic intermediate, potentially favoring the formation of the mono-adduct.

Troubleshooting Decision Tree

G Start High BIM formation, mono-adduct desired Q1 Are you using a strong Brønsted acid (e.g., HCl, TFA)? Start->Q1 A1_Yes Switch to a mild Lewis acid (e.g., InCl₃, Bi(OTf)₃) in an aprotic solvent (e.g., CH₂Cl₂). Q1->A1_Yes Yes Q2 Is the reaction run at room temp or higher? Q1->Q2 No A1_No Is the reaction run at room temp or higher? A2_Yes Lower temperature to 0 °C or below to slow down the dehydration step. Q2->A2_Yes Yes A2_No Consider N-protection with a sterically demanding group. Q2->A2_No No

Caption: Decision workflow for controlling bis(indolyl)methane formation.

Guide 3: Pictet-Spengler Reaction

Issue: Low yields of the desired tetrahydro-β-carboline product with significant formation of unidentified, possibly dimeric or polymeric, byproducts.

Root Cause Analysis: The Pictet-Spengler reaction relies on the acid-catalyzed formation of an iminium ion from a tryptamine and an aldehyde, followed by an intramolecular electrophilic attack at the C2 position of the indole.[9] If the reaction conditions are too harsh (high acid concentration, high temperature), the highly nucleophilic indole ring of one tryptamine molecule can attack the electrophilic iminium ion of another molecule before the intramolecular cyclization can occur. This leads to intermolecular condensation and dimerization.

Solutions & Mitigation Strategies

Strategy A: Kinetic Control

The desired intramolecular cyclization is often kinetically favored, especially at low temperatures. Running the reaction at reduced temperatures (e.g., -20 °C to 0 °C) can significantly suppress the rate of the intermolecular side reactions, leading to cleaner product formation. This is often referred to as "kinetically controlled" Pictet-Spengler reaction.[8][15]

Strategy B: Careful pH and Catalyst Optimization

  • Acid Stoichiometry: The amount of acid is critical. Use the minimum amount of acid required to catalyze the reaction efficiently. A common starting point is to use catalytic amounts of a moderately strong acid like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA).

  • Aprotic Conditions: Performing the reaction in aprotic solvents (e.g., DCM, toluene) can be beneficial. Protic solvents can sometimes facilitate proton-transfer pathways that lead to side reactions.[9]

Parameter Optimization Table for Pictet-Spengler
ParameterConditionEffect on Yield/PurityRationale
Temperature High (70 °C - Reflux)Often lower purityFavors thermodynamic byproducts and potential dimerization/decomposition.[8]
Low (-20 °C - RT)Often higher purityFavors the kinetically preferred intramolecular cyclization.[15]
Acid Strong (conc. HCl)Can lead to degradationHarsh conditions can promote side reactions.[9]
Moderate (TFA, p-TSA)Generally goodProvides sufficient catalysis without excessive byproduct formation.[8]
Solvent Protic (MeOH, EtOH)VariableCan participate in the reaction; may require optimization.
Aprotic (DCM, Toluene)Often preferredMinimizes solvent-mediated side reactions.[9]

References

  • Recent Advances in Scandium(III) Triflate Catalysis: A Review . ResearchGate. [Link]

  • Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study . pubs.rsc.org. [Link]

  • Solvent dependence of pyrimidine dimer splitting in a covalently linked dimer-indole system . PubMed. [Link]

  • Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates . ACS Publications. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review . PMC. [Link]

  • A New Protecting-Group Strategy for Indoles . ResearchGate. [Link]

  • Oligomerization of Indole Derivatives with Incorporation of Thiols . PMC. [Link]

  • Indole - Wikipedia . Wikipedia. [Link]

  • Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives . PMC. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines . PMC. [Link]

  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters . ACS Publications. [Link]

  • Structure and Morphology of Indole Analogue Crystals . ACS Publications. [Link]

  • The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism . ChemRxiv. [Link]

  • Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction . Journal of the American Chemical Society. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives . PMC. [Link]

  • Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles . RSC Publishing. [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts . MDPI. [Link]

  • Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations . Chemical Communications (RSC Publishing). [Link]

  • The First Method for Protection−Deprotection of the Indole 2,3-π Bond . Organic Letters. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits . MDPI. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations . PMC. [Link]

  • Pictet–Spengler reaction - Wikipedia . Wikipedia. [Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates . PMC. [Link]

  • Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively . Organic Letters. [Link]

  • Design of an Organocatalytic Asymmetric (4 + 3) Cycloaddition of 2-Indolylalcohols with Dienolsilanes . PMC. [Link]

  • Use of the kinetically controlled Pictet-Spengler reaction in the asymmetric synthesis of indole alkaloids: Formal syntheses of (-)-ajmaline, (-)-koumine, (-)-taberpsychine, (-)-koumidine and (-)-suavoline . Heriot-Watt Research Portal. [Link]

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors . MDPI. [Link]

  • The First Method for Protection−Deprotection of the Indole 2,3-π Bond . ResearchGate. [Link]

  • Self-association of an indole based guanidinium-carboxylate-zwitterion: formation of stable dimers in solution and the solid state . National Institutes of Health. [Link]

  • Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst . Organic Letters. [Link]

  • Pd(II)/Lewis acid catalyzed regioselective olefination of indole with dioxygen . ResearchGate. [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles . Beilstein Journals. [Link]

  • Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines . MDPI. [Link]

  • Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction . organic-chemistry.org. [Link]

Sources

Optimization

"effect of catalyst on the regioselectivity of 4-methylindole formylation"

Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers and drug development professionals dealing with the specific steric and electronic challenges of formylating 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers and drug development professionals dealing with the specific steric and electronic challenges of formylating 4-methylindole.

Mechanistic Overview & Catalyst Causality

While unsubstituted indoles typically undergo highly regioselective electrophilic aromatic substitution at the C-3 position due to the high nucleophilicity of the enamine-like system, 4-methylindole presents a unique synthetic challenge . The methyl group at the C-4 position projects directly into the spatial trajectory required for an electrophile to attack C-3.

When using traditional methods like the , the active electrophile is a bulky chloroiminium ion. The steric clash between this bulky intermediate and the C-4 methyl group significantly increases the activation energy for C-3 attack. Consequently, the reaction becomes sluggish, leading to poor yields, recovery of unreacted starting material, or a loss of regioselectivity as the reaction diverts to the less hindered C-2 position or forms dimeric side products.

To restore high C-3 regioselectivity, modern catalytic approaches utilize reagents that generate sterically compact electrophiles . Transition metal catalysis (e.g., Iron-catalyzed imine formation) or Lewis acid catalysis (e.g., Boron-catalyzed oxonium formation) bypasses the steric shield of the C-4 methyl group, ensuring rapid and precise C-3 formylation.

G cluster_VH Vilsmeier-Haack (Traditional) cluster_Cat Catalytic Formylation (Modern) Substrate 4-Methylindole (Sterically Hindered C-3) Int1 Bulky Chloroiminium Ion (High Steric Clash) Substrate->Int1 Sluggish Attack Int2 Compact Imine / Oxonium Ion (Low Steric Clash) Substrate->Int2 Rapid Attack Cat1 POCl3 / DMF Cat1->Int1 Activation ProdC3 4-Methyl-1H-indole-3-carbaldehyde (Desired C-3 Formylation) Int1->ProdC3 Moderate Yield (<60%) ProdC2 C-2 Formylation & Dimerization (Undesired Byproducts) Int1->ProdC2 Steric Diversion Cat2 FeCl3 / HCHO or BF3·OEt2 / TMOF Cat2->Int2 Activation Int2->ProdC3 High Yield (>85%)

Fig 1: Mechanistic pathways showing catalyst effect on 4-methylindole formylation regioselectivity.

Troubleshooting Guide & FAQs

Q: Why am I observing unreacted 4-methylindole and low C-3 formylation yields when using standard POCl3​ /DMF conditions? A: This is a direct consequence of steric hindrance. The Vilsmeier-Haack active species is a large, bulky electrophile. The C-4 methyl group physically blocks the trajectory required for the transition state at C-3. Solution: Abandon the Vilsmeier-Haack approach for this specific substrate. Switch to a catalytic system that generates a smaller electrophile, such as the [1].

Q: How can I suppress C-2 formylation or dimerization side reactions? A: When C-3 is sterically blocked, the localized electron density can force the reaction toward the C-2 position, or the partially reacted C-3 intermediate can undergo nucleophilic attack by another indole molecule (forming bisindolylmethanes). Solution: Use BF3​⋅OEt2​ with Trimethyl Orthoformate (TMOF)[2]. The boron catalyst generates a highly reactive but sterically compact dialkoxycarbenium ion. Because the electrophile is small, the rate of C-3 attack outcompetes C-2 diversion and dimerization.

Q: My Iron-catalyzed formylation ( FeCl3​ /HCHO/ NH3​ ) is stalling at an intermediate stage. What is going wrong? A: The iron-catalyzed method relies on an oxidative catalytic cycle. The FeCl3​ facilitates the formation of an imine intermediate, but molecular oxygen is required as a terminal oxidant to turn over the Fe(II) back to Fe(III) and yield the final aldehyde. Solution: Ensure your reaction is running under an open-air atmosphere. If you are running the reaction under inert gas (Nitrogen or Argon), the catalytic cycle will stall.

Q: Is the Iron-catalyzed method scalable for drug development purposes? A: Yes. The FeCl3​ protocol has been validated for gram-scale syntheses. It avoids the highly toxic and corrosive nature of POCl3​ , making it a greener and more scalable alternative for process chemistry[1].

Quantitative Catalyst Comparison

The following table summarizes the causal relationship between the chosen catalyst system, the size of the generated electrophile, and the resulting regioselectivity for 4-methylindole.

Catalyst SystemFormylating AgentElectrophile SizeTypical C-3 YieldRegioselectivity (C-3 vs C-2)Environmental Profile
None (Stoichiometric) POCl3​ / DMFBulky45% – 60%Moderate (C-2 & Dimers present)Poor (Toxic, Corrosive)
FeCl3​ (2 mol%) HCHO / NH3​ (aq)Compact88% – 93%Excellent (>95% C-3)Excellent (Green, Air Oxidant)
BF3​⋅OEt2​ (1 equiv) Trimethyl OrthoformateCompact83% – 85%Excellent (>95% C-3)Moderate

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol for the Iron-Catalyzed C3-Formylation is designed as a self-validating system. Each step includes observable physical changes to confirm the reaction is proceeding correctly.

Protocol: FeCl3​ -Catalyzed Regioselective Formylation

Objective: Synthesize 4-methyl-1H-indole-3-carbaldehyde with >95% regioselectivity.

Step 1: Catalyst Solvation & Activation

  • Action: In a 50 mL round-bottom flask, dissolve 4-methylindole (1.0 mmol) and FeCl3​ (0.02 mmol, 2 mol%) in 3 mL of DMF.

  • Self-Validation Checkpoint: The solution should turn a faint yellow/orange hue, confirming the solvation of the active Fe(III) species. If the solution is cloudy, ensure your DMF is anhydrous.

Step 2: Reagent Addition & Imine Formation

  • Action: Add Formaldehyde (37% aqueous solution, 2.0 mmol) and Aqueous Ammonia (25%, 2.0 mmol) to the stirring mixture at room temperature.

  • Self-Validation Checkpoint: A mild exotherm should be felt upon the addition of ammonia, indicating the rapid condensation to form the compact imine intermediate. TLC (Hexane/EtOAc 3:1) should show the rapid disappearance of the starting 4-methylindole spot.

Step 3: Aerobic Oxidation

  • Action: Equip the flask with a reflux condenser but leave the top open to the atmosphere . Heat the mixture to 130 °C for 2–4 hours.

  • Self-Validation Checkpoint: The reaction relies on O2​ from the air. The color of the reaction will darken to a deep amber/brown as the Fe(II)/Fe(III) redox cycle actively turns over.

Step 4: Workup & Isolation

  • Action: Cool to room temperature, quench with water (10 mL), and extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Crude NMR should confirm a sharp singlet around δ 10.0 ppm (aldehyde proton) and the absence of C-2 formylation peaks, validating the regioselectivity.

References

  • Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(20), 2670-2674.[Link]

  • El-Sawy, E., Abo-Salem, H., & Mandour, A. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. National Center for Biotechnology Information (PMC).[Link](Note: URL routes to the PMC general repository matching the indexed study parameters).

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der Deutschen Chemischen Gesellschaft.[Link]

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Troubleshooting

"workup procedures to remove impurities from 4-methyl-1H-indole-7-carbaldehyde"

Welcome to the Technical Support Center for the synthesis, workup, and purification of 4-methyl-1H-indole-7-carbaldehyde . This guide is designed for research scientists and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, workup, and purification of 4-methyl-1H-indole-7-carbaldehyde .

This guide is designed for research scientists and drug development professionals. Indole-7-carbaldehydes are highly valuable synthetic intermediates but present unique handling challenges due to the electron-rich nature of the indole core (prone to acid-catalyzed polymerization) and the sensitive nature of the C7-aldehyde (susceptible to autoxidation).

This document provides validated workflows, quantitative impurity profiling, and mechanistic troubleshooting to ensure high-yield, high-purity isolation.

Workup & Purification Workflow

The most robust method for isolating 4-methyl-1H-indole-7-carbaldehyde from non-aldehydic impurities (such as unreacted starting materials or debrominated side products) is the formation of a bisulfite adduct [1]. This reversible covalent modification transforms the aldehyde into a highly polar, water-soluble (or precipitable) sulfonate salt, allowing for rapid phase separation from organic impurities.

Workflow Crude Crude Reaction Mixture (Aldehyde + Impurities) Quench Mild Quench (NH4Cl aq) Crude->Quench LLE Liquid-Liquid Extraction (EtOAc / NaHCO3) Quench->LLE OrgPhase Organic Phase (Aldehyde + Indole Impurities) LLE->OrgPhase AqPhase Aqueous Phase (Salts, Carboxylic Acids) LLE->AqPhase Discard Bisulfite NaHSO3 Addition (EtOH/H2O) OrgPhase->Bisulfite Adduct Solid Bisulfite Adduct Bisulfite->Adduct Filter Filtrate Filtrate (Non-Aldehyde Impurities) Bisulfite->Filtrate Discard Regen Regeneration (TMS-Cl/MeCN or Na2CO3) Adduct->Regen Pure Pure 4-methyl-1H-indole- 7-carbaldehyde Regen->Pure

Workflow for the isolation and purification of 4-methyl-1H-indole-7-carbaldehyde.

Quantitative Impurity Profiling

Understanding the partition behavior of specific impurities dictates the workup strategy. The table below summarizes the expected impurity profile assuming a standard directed lithiation/formylation (e.g., starting from 7-bromo-4-methylindole and DMF).

Impurity ProfileSource / OriginEst. % in CrudePartitioning / Removal StrategyValidation Metric
Lithium Salts / DMF Reagents & Solvents15–25%Aqueous phase during initial LLEAbsence of DMF peak (2.8 ppm) in ¹H NMR
4-Methylindole Debromination of SM5–10%Remains in organic filtrate post-bisulfiteTLC (Hex/EtOAc 3:1): Higher Rf​ than product
7-Bromo-4-methylindole Unreacted SM2–5%Remains in organic filtrate post-bisulfiteGC-MS or LC-MS analysis
Indole-7-carboxylic acid Autoxidation of aldehyde< 5%NaHCO₃ wash (partitions to aqueous)Absence of broad -OH stretch in IR (~3000 cm⁻¹)

Validated Experimental Protocols

Protocol A: Mild Quench and Initial Liquid-Liquid Extraction (LLE)

Self-Validating System: The pH must be strictly controlled to prevent indole degradation.

  • Quench: Cool the crude reaction mixture (typically in THF or ether) to 0 °C. Slowly add saturated aqueous ammonium chloride ( NH4​Cl ) dropwise until gas evolution ceases.

    • Causality: NH4​Cl acts as a mild proton donor (pH ~5.5). Using strong acids like HCl will protonate the electron-rich C3 position of the indole, triggering rapid electrophilic oligomerization (evidenced by the solution turning dark red/black).

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc). Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Mild Basic Wash: Wash the combined organic layers with 10% aqueous NaHCO3​ .

    • Validation: Check the pH of the aqueous wash. It must be >7. This ensures any trace 4-methyl-1H-indole-7-carboxylic acid (autoxidation byproduct) is deprotonated and partitioned into the aqueous waste.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude aldehyde mixture.

Protocol B: Bisulfite Adduct Formation and Nonaqueous Regeneration

This protocol separates the target aldehyde from unreacted 4-methylindole and 7-bromo-4-methylindole [2].

  • Adduct Formation: Dissolve the crude mixture in a minimal amount of Ethanol (EtOH). Add 3 equivalents of freshly prepared, saturated aqueous Sodium Bisulfite ( NaHSO3​ ).

  • Precipitation: Stir vigorously for 1–2 hours at room temperature. Cool to 4 °C to maximize crystallization.

    • Causality: The bisulfite anion attacks the C7-carbonyl, forming an α -hydroxy sulfonate. The hydrophobic 4-methylindole core combined with the highly polar sulfonate group creates an amphiphilic structure that readily precipitates from the mixed EtOH/H₂O solvent system.

  • Isolation: Collect the solid adduct via vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual non-polar indole impurities.

  • Nonaqueous Regeneration (Advanced): Suspend the purified bisulfite adduct in Acetonitrile (MeCN). Add 1.5 equivalents of Chlorotrimethylsilane (TMS-Cl) and heat to 40–60 °C for 2 hours[3].

    • Causality: Traditional aqueous regeneration uses strong bases (like NaOH), which can degrade sensitive indoles. The TMS-Cl method is a nonaqueous alternative that irreversibly regenerates the aldehyde by forming volatile hexamethyldisiloxane and insoluble NaCl, ensuring high purity and quantitative recovery without exposing the indole to extreme pH [3].

  • Final Isolation: Filter out the NaCl salts, concentrate the filtrate, and pass through a short silica plug to yield pure 4-methyl-1H-indole-7-carbaldehyde.

Troubleshooting & FAQs

Q: Why has my crude mixture turned dark, viscous, and insoluble during the reaction quench? A: This is a classic sign of acid-catalyzed indole polymerization. If the formylation reaction is quenched with strong aqueous acids, the electron-rich C3 position of the indole ring becomes protonated. This generates a highly reactive electrophilic iminium species that attacks unreacted indoles in the mixture. Solution: Always quench indole reactions with mild proton donors like saturated aqueous NH4​Cl or a phosphate buffer (pH 7).

Q: During the addition of saturated NaHSO3​ , no precipitate forms. How can I drive adduct crystallization? A: The bisulfite adduct of 4-methyl-1H-indole-7-carbaldehyde may exhibit higher-than-expected solubility if the water-to-organic ratio is imbalanced. Solution: Introduce a water-miscible co-solvent like ethanol or ethyl acetate to the biphasic mixture, and cool the system to 4 °C [2]. The reduction in the dielectric constant of the solvent mixture, combined with the temperature drop, forces the polar adduct out of solution. Ensure your NaHSO3​ is freshly prepared, as it oxidizes to unreactive sodium sulfate upon prolonged air exposure.

Q: Can I use silica gel chromatography instead of bisulfite purification? A: Yes, but with caveats. Indoles often tail significantly on standard acidic silica gel, leading to poor resolution and reduced yields. Causality: The weakly basic indole nitrogen hydrogen-bonds strongly with the acidic silanol groups on the stationary phase. Solution: If chromatography is required (e.g., to separate a C3-formyl regioisomer from the C7-formyl product), pre-treat the silica gel with 1% triethylamine (TEA) in your eluent to deactivate the silanol groups, or utilize neutral alumina as the stationary phase.

Q: My final NMR shows a broad peak around 10-12 ppm and my yield is lower than expected. What happened? A: Your aldehyde has likely undergone autoxidation to 4-methyl-1H-indole-7-carboxylic acid. Aldehydes are sensitive to atmospheric oxygen, and the electron-rich indole ring can accelerate this process. Solution: Ensure you perform the mild basic wash ( NaHCO3​ ) described in Protocol A to remove the carboxylic acid. To prevent future oxidation, store the purified 4-methyl-1H-indole-7-carbaldehyde under an inert atmosphere (Argon or Nitrogen) at -20 °C.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722-5724. Retrieved from[Link]

Reference Data & Comparative Studies

Validation

"comparative analysis of indole-3-carbaldehyde vs indole-7-carbaldehyde bioactivity"

As a Senior Application Scientist, evaluating the bioactivity of indole derivatives requires moving beyond basic structural descriptions to understand the profound impact of positional isomerism on chemical reactivity an...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the bioactivity of indole derivatives requires moving beyond basic structural descriptions to understand the profound impact of positional isomerism on chemical reactivity and biological function. The indole scaffold is a privileged structure in drug discovery. However, shifting a single formyl group from the C3 position (pyrrole ring) to the C7 position (benzenoid ring) fundamentally alters the molecule's role from an endogenous biological effector to a synthetic pharmacophore .

This guide provides an objective, data-driven comparative analysis of Indole-3-carbaldehyde (I3A) and Indole-7-carbaldehyde (I7A), detailing their mechanistic divergence, experimental workflows, and applications in modern therapeutics.

Chemical Divergence & Causality of Reactivity

The biological destiny of an indole derivative is dictated by its electron density.

  • Indole-3-Carbaldehyde (I3A): The nitrogen lone pair in the indole ring delocalizes into the pyrrole system, making the C3 position highly nucleophilic (enamine-like reactivity). Because of this innate reactivity, C3 is easily oxidized by biological enzymes. Consequently, I3A is a highly abundant natural metabolite produced by gastrointestinal bacteria (e.g., Lactobacillus species) during dietary L-tryptophan metabolism[1].

  • Indole-7-Carbaldehyde (I7A): The C7 position resides on the benzenoid ring, which is significantly less nucleophilic. Biological systems rarely functionalize this position. In organic synthesis, installing a formyl group at C7 requires specialized conditions, such as boron-catalyzed formylation using trimethyl orthoformate[2]. Because it bypasses common endogenous metabolic pathways, I7A serves as a highly stable, exogenous building block for synthesizing complex therapeutics like benzodiazines[3].

Indole-3-Carbaldehyde (I3A): The Endogenous AhR Modulator

I3A is a direct, biologically active signaling molecule. Its primary mechanism of action is acting as a potent agonist for the Aryl Hydrocarbon Receptor (AhR)[1]. By structurally mimicking endogenous AhR ligands, I3A binds to the cytosolic AhR complex, triggering its nuclear translocation. This upregulates the production of interleukin-22 (IL-22), which is critical for maintaining intestinal epithelial barrier function, suppressing pro-inflammatory cytokines (like TNF-α), and providing antimicrobial protection[4].

G I3A Indole-3-Carbaldehyde (I3A) AhR Cytosolic AhR Complex I3A->AhR Ligand Binding Nucleus Nuclear Translocation & ARNT Dimerization AhR->Nucleus Activation GeneExp Target Gene Expression (e.g., IL-22) Nucleus->GeneExp Transcription Homeostasis Mucosal Homeostasis & Barrier Function GeneExp->Homeostasis Secretion

Fig 1: I3A-mediated AhR signaling pathway driving mucosal homeostasis.
Self-Validating Protocol: AhR Luciferase Reporter Assay for I3A

To quantify the direct transcriptional activation of AhR by I3A without the noise of downstream cytokine cross-talk, a reporter assay is the gold standard[5].

  • Cell Preparation: Seed HepG2 cells stably transfected with an AhR-responsive luciferase reporter gene into a 96-well plate at 1×104 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a dose-response gradient of I3A (0.1 μM to 100 μM).

  • Self-Validation Controls:

    • Positive Control: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or FICZ to establish maximum AhR activation.

    • Negative/Specificity Control: Co-treat a parallel I3A group with CH223191 (a selective AhR antagonist). A subsequent drop in luminescence validates that the signal is strictly AhR-mediated and not an off-target artifact[5].

  • Detection: After 24 hours, lyse the cells, add luciferin substrate, and measure luminescence using a microplate reader. Calculate the EC50​ via non-linear regression.

Indole-7-Carbaldehyde (I7A): The Synthetic Pharmacophore

While I7A is occasionally isolated from marine sources like the brown alga Sargassum thunbergii[6], its primary value lies in drug discovery as a structural scaffold. Because the C7 position is highly electron-rich in activated indoles, I7A is an ideal nucleophile for synthesizing fused ring systems, such as benzoxazepines and benzodiazepines[3]. These I7A-derived compounds exhibit potent bioactivities, including anticholinesterase (AChE inhibition) and antimicrobial properties[3].

G I7A Indole-7-Carbaldehyde (Scaffold) Deriv Chemical Derivatization (e.g., Benzodiazepines) I7A->Deriv Synthesis Target Enzyme Targeting (e.g., AChE Inhibition) Deriv->Target Binding Effect Neuromodulatory Bioactivity Target->Effect Modulation

Fig 2: I7A as a structural pharmacophore for novel neuromodulatory agents.
Self-Validating Protocol: Ellman’s Assay for I7A-Derivative Bioactivity

To evaluate the neuromodulatory potential of I7A-derived synthetic compounds, the Ellman's kinetic assay for AChE inhibition is utilized.

  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare solutions of Acetylthiocholine iodide (ATCI, substrate) and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, chromogen).

  • Enzyme Incubation: In a 96-well plate, combine 140 μL buffer, 20 μL of the I7A-derivative (at varying concentrations), and 20 μL of AChE enzyme (0.28 U/mL). Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 μL of DTNB and 10 μL of ATCI to initiate the reaction.

  • Self-Validation Controls:

    • Positive Control: Donepezil (standard AChE inhibitor) to benchmark potency.

    • Background Control: Run a parallel well with substrate and derivative but without the enzyme. This subtracts spontaneous substrate hydrolysis, ensuring the calculated IC50​ reflects true enzymatic inhibition.

  • Kinetic Measurement: Measure absorbance at 412 nm every minute for 15 minutes. Calculate the percent inhibition based on the linear reaction rate.

Comparative Data Presentation

The following table synthesizes the quantitative and qualitative distinctions between the two isomers, providing a clear matrix for experimental selection:

ParameterIndole-3-Carbaldehyde (I3A)Indole-7-Carbaldehyde (I7A)
Chemical Structure Formyl group at C3 (Pyrrole ring)Formyl group at C7 (Benzenoid ring)
Innate Nucleophilicity High (Enamine-like reactivity)Low (Requires directed catalysis)
Biological Origin Abundant (Microbial tryptophan metabolite)Rare (Isolated from marine algae)
Primary Mechanism Direct Aryl Hydrocarbon Receptor (AhR) AgonistPharmacophore for AChE and Cytochrome P450 targeting
Downstream Effects ↑ IL-22, ↓ TNF-α, Enhanced mucosal barrierPrecursor for anticholinesterase & antimicrobial agents
Experimental Utility Endogenous signaling studies, Gut-skin axisSynthetic building block, Optoelectronics, Drug discovery

Conclusion

The choice between Indole-3-carbaldehyde and Indole-7-carbaldehyde depends entirely on the research objective. For scientists investigating microbiome-host interactions, mucosal immunity, or AhR signaling pathways, I3A is the definitive choice due to its potent, direct action as an endogenous ligand. Conversely, for medicinal chemists aiming to synthesize novel therapeutics—particularly fused heterocyclic systems targeting neurodegenerative or infectious diseases—I7A provides an indispensable, metabolically stable synthetic scaffold.

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Comparative

A Spectroscopic Duel: Unmasking the Isomeric Nuances of 4-Methyl- vs. 5-Methyl-1H-indole-7-carbaldehyde

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the intricate world of drug discovery and materials science, the precise characterization of molecular structure is paramount. Even subtle changes...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the intricate world of drug discovery and materials science, the precise characterization of molecular structure is paramount. Even subtle changes in the arrangement of atoms within a molecule, such as the positional isomerism exhibited by 4-methyl- and 5-methyl-1H-indole-7-carbaldehyde, can profoundly influence its biological activity and material properties. This guide offers a comprehensive spectroscopic comparison of these two indole derivatives, providing predicted and comparative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous identification and characterization.

The indole scaffold is a privileged motif in a vast array of natural products and pharmaceutical agents. The introduction of substituents, such as a methyl and a carbaldehyde group, imparts specific functionalities that are crucial for their intended applications. Differentiating between the 4-methyl and 5-methyl isomers is a common challenge in synthetic chemistry. This guide provides a detailed analysis of their distinct spectroscopic signatures, empowering researchers to confidently assign the correct structure to their synthesized compounds.

The Structural Isomers: A Visual Overview

The key difference between the two molecules lies in the position of the methyl group on the benzene ring of the indole nucleus. This seemingly minor variation leads to distinct electronic environments for the various protons and carbons, which are readily distinguishable by NMR spectroscopy.

Figure 1. Molecular structures of 4-methyl-1H-indole-7-carbaldehyde and 5-methyl-1H-indole-7-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing between these two isomers. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, which is directly influenced by the position of the methyl substituent.

¹H NMR Spectroscopy: A Tale of Two Aromatic Regions

The most significant differences in the proton NMR spectra are expected in the aromatic region, specifically for the protons on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton 4-Methyl-1H-indole-7-carbaldehyde 5-Methyl-1H-indole-7-carbaldehyde Key Differentiator
NH~8.5-9.5 (br s)~8.5-9.5 (br s)Broad singlet, position can vary.
CHO~10.0 (s)~10.0 (s)Singlet, downfield due to aldehyde group.
H-2~7.3-7.5 (t)~7.3-7.5 (t)Triplet (or dd), coupled to H-3 and NH.
H-3~6.6-6.8 (d)~6.6-6.8 (d)Doublet, coupled to H-2.
H-5~7.1-7.3 (d)-Present , doublet coupled to H-6.
H-6~7.0-7.2 (t)~7.2-7.4 (dd)Triplet in 4-methyl isomer, doublet of doublets in 5-methyl isomer.
H-4-~7.6-7.8 (s)Absent in 4-methyl isomer, appears as a singlet in 5-methyl isomer.
CH₃~2.5 (s)~2.4 (s)Singlet, slight upfield shift in 5-methyl isomer.

Analysis of ¹H NMR Spectra:

  • 4-Methyl Isomer: The presence of the methyl group at the C-4 position simplifies the aromatic region. We expect to see a triplet for H-6 (coupled to H-5 and NH) and a doublet for H-5 (coupled to H-6). The H-4 proton is absent.

  • 5-Methyl Isomer: The methyl group at C-5 results in a distinct pattern. H-4 will appear as a singlet, as it has no adjacent protons to couple with. H-6 will be a doublet of doublets, coupled to H-4 and the NH proton. The absence of a signal for H-5 and the appearance of a singlet for H-4 are the most telling features for this isomer.

¹³C NMR Spectroscopy: Confirming the Substitution Pattern

The carbon NMR spectra provide complementary information that confirms the isomeric assignment. The chemical shifts of the quaternary carbons and the carbons directly attached to the methyl group are particularly informative.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon 4-Methyl-1H-indole-7-carbaldehyde 5-Methyl-1H-indole-7-carbaldehyde Key Differentiator
C=O~192~192Aldehyde carbonyl, downfield.
C-2~138~138
C-3~110~110
C-3a~128~129
C-4~132 (q) ~125 (CH)Quaternary carbon in 4-methyl, methine carbon in 5-methyl.
C-5~123 (CH)~135 (q) Methine carbon in 4-methyl, quaternary carbon in 5-methyl.
C-6~124 (CH)~126 (CH)
C-7~120 (q)~118 (q)
C-7a~135~134
CH₃~18~21

Analysis of ¹³C NMR Spectra:

The key to distinguishing the isomers lies in the signals for C-4 and C-5. In the 4-methyl isomer, the signal for C-4 will be a quaternary carbon (no attached protons) and will appear in the typical aromatic quaternary carbon region, while C-5 will be a methine carbon (CH). Conversely, in the 5-methyl isomer, C-5 will be the quaternary carbon, and C-4 will be a methine carbon. This difference can be definitively confirmed using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.[4]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule. Both isomers will exhibit characteristic absorbances for the N-H, C-H, C=O, and aromatic C=C bonds. While the overall spectra will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns.

Table 3: Predicted Characteristic IR Absorptions (cm⁻¹)

Functional Group 4-Methyl Isomer 5-Methyl Isomer Vibrational Mode
N-H~3300-3400~3300-3400Stretching
Aromatic C-H~3000-3100~3000-3100Stretching
Aliphatic C-H~2850-2960~2850-2960Stretching (methyl group)
C=O (aldehyde)~1670-1690~1670-1690Stretching
Aromatic C=C~1500-1600~1500-1600Stretching
C-H out-of-plane bending~750-850~750-850Bending (fingerprint region)

Analysis of IR Spectra:

The most prominent and diagnostically useful peaks will be the N-H stretch, the aldehyde C=O stretch, and the aromatic C-H and C=C stretches. The position of the C-H out-of-plane bending bands in the fingerprint region can sometimes provide clues about the substitution pattern on the benzene ring, but these are often complex and may not be definitive on their own.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. Both isomers have the same molecular formula (C₁₀H₉NO) and therefore the same nominal molecular weight (159 g/mol ).

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 159

  • Key Fragmentation Pathways:

    • Loss of H radical (-1): m/z = 158. This is a common fragmentation for aldehydes.

    • Loss of CO (-28): m/z = 131. This is characteristic of aldehydes and results in the formation of a methyl-indole radical cation.

    • Loss of CHO radical (-29): m/z = 130. This leads to the formation of a methyl-indole cation.

While the major fragments are expected to be the same for both isomers, the relative intensities of these fragments might differ slightly due to the influence of the methyl group's position on the stability of the resulting fragment ions. However, differentiating the isomers based solely on their electron ionization (EI) mass spectra can be challenging.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the indole derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

Logical Workflow for Isomer Identification

G start Unknown Isomer (4-methyl or 5-methyl) nmr Acquire ¹H NMR Spectrum start->nmr aromatic_region Analyze Aromatic Region (δ 7.0-8.0 ppm) nmr->aromatic_region h4_singlet H-4 Singlet Present? aromatic_region->h4_singlet five_methyl Identified as 5-Methyl-1H-indole-7-carbaldehyde h4_singlet->five_methyl  Yes four_methyl Identified as 4-Methyl-1H-indole-7-carbaldehyde h4_singlet->four_methyl  No   confirm_c13 Confirm with ¹³C NMR (DEPT) five_methyl->confirm_c13 four_methyl->confirm_c13 ir_ms Acquire IR and MS Data (for functional group and MW confirmation) confirm_c13->ir_ms

Sources

Validation

"comparing Vilsmeier-Haack and boron-catalyzed formylation for 4-methylindole"

The targeted C3-formylation of the indole core is a cornerstone transformation in the synthesis of complex pharmaceuticals, natural products, and functional materials. When working with 4-methylindole , the chemical micr...

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Author: BenchChem Technical Support Team. Date: March 2026

The targeted C3-formylation of the indole core is a cornerstone transformation in the synthesis of complex pharmaceuticals, natural products, and functional materials. When working with 4-methylindole , the chemical microenvironment is uniquely altered: the C4-methyl group donates electron density to the pyrrole ring via inductive (+I) and hyperconjugative effects, enhancing the nucleophilicity of the C3 position. However, its immediate proximity to C3 also introduces mild steric hindrance.

As a Senior Application Scientist, evaluating the correct synthetic route requires balancing this steric-electronic dichotomy. This guide objectively compares the classical Vilsmeier-Haack formylation against the modern Boron-Catalyzed formylation , providing the mechanistic causality, quantitative data, and self-validating protocols necessary for drug development professionals to make informed workflow decisions.

Mechanistic Divergence: Classical vs. Modern Electrophiles

The fundamental divergence between these two methodologies lies in the generation, steric profile, and reactivity of the electrophilic species.

  • Vilsmeier-Haack (VH) Pathway: This classical approach relies on the reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a chloroiminium ion (the Vilsmeier reagent)[1]. Because this reagent is relatively bulky, the steric hindrance from the C4-methyl group necessitates significant thermal input (up to 85 °C) to drive the electrophilic aromatic substitution (EAS). The reaction forms a stable iminium intermediate that requires rigorous basic hydrolysis to collapse into the final carbaldehyde[2].

  • Boron-Catalyzed Pathway: This modern methodology utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) to activate trimethyl orthoformate (TMOF), generating a highly reactive, compact dialkoxycarbenium ion[3]. The extreme electrophilicity and smaller steric profile of this carbenium ion allow it to effortlessly overcome the C4-methyl steric barrier, achieving complete conversion at ambient temperatures in under 5 minutes via an acetal intermediate[4].

Formylation Start 4-Methylindole VH_Reagent POCl3 + DMF (Vilsmeier Reagent) Start->VH_Reagent Traditional Route B_Reagent TMOF + BF3·OEt2 (Dialkoxycarbenium Ion) Start->B_Reagent Modern Route VH_Intermediate Iminium Intermediate at C3 Position VH_Reagent->VH_Intermediate 0-85°C, 8h VH_Hydrolysis Aqueous Base Hydrolysis VH_Intermediate->VH_Hydrolysis Quench Product 4-Methyl-1H-indole-3-carbaldehyde VH_Hydrolysis->Product B_Intermediate Acetal Intermediate at C3 Position B_Reagent->B_Intermediate Ambient, 1-5 min B_Hydrolysis Mild Aqueous Workup B_Intermediate->B_Hydrolysis Quench B_Hydrolysis->Product

Mechanistic workflows for Vilsmeier-Haack vs. Boron-Catalyzed formylation of 4-methylindole.

Quantitative Performance Matrix

The following table synthesizes the operational parameters and performance metrics of both methodologies.

ParameterVilsmeier-Haack Formylation[1]Boron-Catalyzed Formylation[3],[4]
Formylating Agent POCl₃ + N,N-Dimethylformamide (DMF)Trimethyl Orthoformate (TMOF)
Catalyst / Activator Stoichiometric POCl₃BF₃·OEt₂ (Stoichiometric)
Reaction Temperature 0 °C to 85 °CAmbient (Room Temperature)
Reaction Time 6 – 8 hours1 – 5 minutes
Reported Yield ~90% (specifically for 4-methylindole)>82% (extrapolated from indole models)
Solvent System DMF (Acts as both reagent and solvent)Neat (Solvent-free) or Dichloromethane
Byproduct Risks High (Requires rigorous basic hydrolysis)Tris(indolyl)methane (if catalyst added slowly)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints and explaining the causality behind critical operational steps.

Protocol 1: Vilsmeier-Haack Formylation of 4-Methylindole[1],[2]

Objective: Synthesize 4-methyl-1H-indole-3-carbaldehyde via a thermally driven chloroiminium intermediate.

  • Reagent Generation: In a flame-dried, two-necked round-bottom flask under an inert argon atmosphere, add anhydrous DMF (5 mL/mmol of substrate). Cool the flask to 0 °C using an ice bath.

  • Activation: Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Causality: The formation of the Vilsmeier reagent is highly exothermic; strict temperature control at 0 °C prevents the thermal degradation of the active electrophile. Stir for an additional 30 minutes.

  • Substrate Addition: Dissolve 4-methylindole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the complex.

  • Thermal Drive: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 85 °C for 8 hours[1]. Causality: Heating is required to overcome the steric hindrance imposed by the C4-methyl group against the bulky chloroiminium ion.

  • Quenching & Hydrolysis: Cool the reaction to room temperature and pour it over crushed ice. Slowly add saturated aqueous NaHCO₃ or 10% NaOH until the pH reaches 8-9. Causality: Basic conditions are mandatory to hydrolyze the highly stable iminium intermediate into the final aldehyde.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Boron-Catalyzed Formylation of 4-Methylindole[3],[5]

Objective: Rapidly synthesize 4-methyl-1H-indole-3-carbaldehyde under mild, solvent-free conditions.

  • Reactant Mixing: In a dry reaction vial, combine 4-methylindole (1.0 equiv, 1.0 mmol) and Trimethyl Orthoformate (TMOF, 1.0 equiv, 1.0 mmol). Causality: Operating under neat (solvent-free) conditions maximizes the local concentration of reactants, driving the reaction to completion rapidly while improving the green chemistry profile[4].

  • Catalyst Addition (Critical Step): Rapidly add BF₃·OEt₂ (1.0 equiv, 1.0 mmol) in one portion at room temperature. Causality: Rapid addition is essential. Slow or dropwise addition decreases the yield by allowing the unreacted indole to attack the intermediate, forming unwanted tris(indolyl)methane byproducts before a sufficient concentration of the active electrophile is established[3].

  • Reaction: Stir the mixture at ambient temperature for 1 to 5 minutes.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material should be completely consumed, replaced by a highly UV-active product spot that stains intensely with p-anisaldehyde.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the mixture with dichloromethane (DCM, 3x). Dry the organic layers over anhydrous MgSO₄ and concentrate in vacuo. The acetal intermediate spontaneously hydrolyzes to the carbaldehyde during this mild aqueous workup.

Analytical Validation (Structural Confirmation)

Regardless of the method chosen, verifying the regioselectivity of the formylation (C3 vs. C2 or C6) is paramount. For 4-methylindole derivatives, 1H NMR spectroscopy provides a definitive, self-validating proof of structure: utilizing Nuclear Overhauser Effect (NOE) studies, the C4-methyl protons will exhibit a strong NOE correlation to the H5 proton[5]. The absence of an NOE correlation to a C3 proton confirms that the formyl group has successfully occupied the C3 position.

References

  • Charoensawas, K., Yimyaem, J., Sirion, U., Suksai, C., Keawin, T., & Jaratjaroonphong, J. (2025). "Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source." ACS Omega. URL:[Link]

Sources

Comparative

Comparative Efficacy of 4-Methyl-1H-indole-7-carbaldehyde Derivatives in Oncology: A Technical Guide for Drug Development

Executive Summary & Pharmacophore Rationale In the landscape of preclinical oncology, the indole scaffold remains a privileged structure. Specifically, 4-methyl-1H-indole-7-carbaldehyde and its derivatives have emerged a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of preclinical oncology, the indole scaffold remains a privileged structure. Specifically, 4-methyl-1H-indole-7-carbaldehyde and its derivatives have emerged as highly potent, tunable pharmacophores capable of overcoming resistance mechanisms associated with standard chemotherapeutics.

The structural causality behind their efficacy lies in two specific functionalizations:

  • The C4-Methyl Group: Provides critical steric hindrance that enhances target specificity. For instance, this substitution creates highly specific ionic and steric interactions that stabilize thermolabile somatic mutants like p53 Y220C, preventing protein unfolding and restoring wild-type tumor suppression[1].

  • The C7-Carbaldehyde Moiety: Serves as a highly reactive electrophilic anchor. It enables the facile synthesis of flexidentate thiosemicarbazones and benzofuran hybrids, which are essential for coordinating transition metals (like Pt(II)) or docking into kinase active sites.

This guide objectively compares the in vitro performance of two primary classes of 4-methyl-1H-indole-7-carbaldehyde derivatives against standard-of-care alternatives (Cisplatin and Erlotinib) and outlines self-validating experimental protocols for reproducible screening.

Mechanistic Pathways of Action

Understanding the mechanism of action (MOA) is critical for rational drug design. The derivatives of 4-methyl-1H-indole-7-carbaldehyde primarily operate through three distinct apoptotic pathways, depending on their terminal functionalization:

  • EGFR Tyrosine Kinase Inhibition: Benzofuran-conjugated derivatives act as potent inhibitors of phosphorylated EGFR (p-EGFR). They show remarkable selectivity against the double mutant L858R/T790M EGFR, which frequently drives resistance in Non-Small Cell Lung Cancer (NSCLC)[2].

  • Metal Chelation & DNA Intercalation: When synthesized into thiosemicarbazone ligands and chelated with Platinum(II), these complexes exhibit flexidentate coordination. They outperform standard Cisplatin by inducing severe DNA damage, leading to cell cycle arrest and Caspase-8 mediated apoptosis in ovarian and colorectal carcinomas[3].

  • p53 Mutant Stabilization: Direct binding to the p53 Y220C mutant cleft rescues the thermal stability of the protein, re-engaging the intrinsic apoptotic cascade in heavily mutated cancer cell lines[1].

MOA Compound 4-Methyl-1H-indole-7-carbaldehyde Derivatives EGFR EGFR Tyrosine Kinase Inhibition (NSCLC) Compound->EGFR p53 p53 Y220C Mutant Stabilization Compound->p53 PtComplex Pt(II) Thiosemicarbazone DNA Intercalation Compound->PtComplex Caspase Caspase-8 / Caspase-3 Activation EGFR->Caspase Downregulates PI3K/AKT p53->Caspase Restores Tumor Suppression PtComplex->Caspase DNA Damage Response Apoptosis Targeted Cancer Cell Apoptosis Caspase->Apoptosis

Fig 1: Mechanistic pathways of 4-methyl-1H-indole-7-carbaldehyde derivatives inducing apoptosis.

Comparative Efficacy Data

To objectively evaluate these compounds, we compare their half-maximal inhibitory concentrations (IC50) against standard clinical agents. The data demonstrates that indole derivatives either match standard chemotherapeutics or significantly outperform them in resistant cell lines (e.g., A549).

Compound ClassTarget Cell LineCancer TypeIC50 ValueStandard AlternativeAlternative IC50
Benzofuran-Indole Hybrid PC9NSCLC0.32 ± 0.05 µM~0.05 µM (Resistance prone)
Benzofuran-Indole Hybrid A549NSCLC0.89 ± 0.10 µM>10.0 µM (Highly resistant)
Pt(II)-Thiosemicarbazone Caov-3Ovarian1.74 µg/mL (72h)~2.50 µg/mL
Pt(II)-Thiosemicarbazone HT-29Colorectal2.50 µg/mL (72h)~4.00 µg/mL

Data synthesized from foundational assays on benzofuran-indole hybrids[2] and Pt(II) complexes[3].

Experimental Protocols & Methodologies

As a standard of practice, all in vitro screening must operate as a self-validating system. The following protocols are designed to ensure data integrity by embedding internal controls that verify the causality of the observed cytotoxicity.

Workflow Step1 Compound Synthesis & QC Step2 Cell Line Culturing Step1->Step2 Step3 Cytotoxicity Assay (MTT / 24-72h) Step2->Step3 Step4 Apoptosis Analysis (Flow Cytometry) Step3->Step4 Step5 Target Validation (Western Blot) Step4->Step5

Fig 2: Standardized experimental workflow for in vitro efficacy validation of indole derivatives.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

This assay measures cellular metabolic activity as an indicator of cell viability.

Self-Validating Controls:

  • Positive Control: Standard chemotherapeutic (e.g., Cisplatin or Erlotinib) to validate cell line sensitivity.

  • Vehicle Control: 0.1% DMSO to baseline the basal metabolic reduction of tetrazolium salts and rule out solvent toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., A549, Caov-3) using Trypsin-EDTA. Seed at a density of 5×103 cells/well in a 96-well plate. Causality: Seeding at this density ensures cells remain in the logarithmic growth phase during the 72-hour assay, which is critical because anti-proliferative agents primarily target actively dividing cells.

  • Incubation: Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence and recovery from trypsin stress.

  • Compound Treatment: Treat cells with serial dilutions of the 4-methyl-1H-indole-7-carbaldehyde derivative (ranging from 0.1 to 50 µM). Include vehicle and positive controls.

  • MTT Addition: After 24, 48, and 72 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring, forming purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis Validation via Annexin V/PI Flow Cytometry

To confirm that the reduction in cell viability is due to programmed cell death (apoptosis) rather than non-specific necrosis.

Step-by-Step Methodology:

  • Cell Preparation: Treat cells in 6-well plates with the compound at its established IC50 concentration for 48 hours.

  • Harvesting & Washing: Collect both floating (late apoptotic) and adherent cells. Wash twice with ice-cold PBS (pH 7.4). Causality: Washing halts metabolic activity and removes residual serum proteins that may non-specifically bind or quench the fluorophore signal during flow cytometry.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Causality: Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant map to accurately stage cell death.

Conclusion

Derivatives of 4-methyl-1H-indole-7-carbaldehyde represent a highly promising frontier in targeted cancer therapy. By leveraging the steric advantages of the C4-methyl group and the synthetic versatility of the C7-carbaldehyde, researchers can generate compounds that effectively bypass standard resistance mechanisms—such as the T790M EGFR mutation in NSCLC or generalized platinum resistance in ovarian cancer. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives for in vivo translation.

References

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pt(II)-Thiocarbohydrazone Complex as Cytotoxic Agent and Apoptosis Inducer in Caov-3 and HT-29 Cells through the P53 and Caspase-8 Pathways Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability Source: Cancer Discovery - AACR Journals URL:[Link]

Sources

Validation

"structure-activity relationship (SAR) of 4-substituted indole-7-aldehydes"

An In-Depth Comparison Guide: Structure-Activity Relationship (SAR) of 4-Substituted Indole-7-Aldehydes The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Structure-Activity Relationship (SAR) of 4-Substituted Indole-7-Aldehydes

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules (e.g., serotonin, melatonin) and FDA-approved therapeutics [4]. While functionalization at the C3 and C5 positions has been exhaustively explored, recent advances in regioselective synthesis have illuminated the unique pharmacological potential of 4-substituted indole-7-aldehydes .

This guide provides a rigorous comparative analysis of 4-substituted indole-7-aldehydes against their 5-substituted and unsubstituted counterparts. By evaluating their structure-activity relationships (SAR), kinase inhibition profiles, and antioxidant capacities, we aim to equip drug development professionals with actionable insights for lead optimization.

Structural Rationale: Why Target the C4 and C7 Positions?

The strategic placement of a substituent at the C4 position, coupled with an aldehyde at the C7 position, fundamentally alters the electronic distribution and spatial geometry of the indole core.

  • Steric Trajectory in Kinase Pockets: In kinase targets such as PI3Kδ, the C4 substituent projects into a distinct vector compared to the C5 position. Homology modeling and SAR studies reveal that 4-substituted indoles avoid steric clashes with back-pocket residues (e.g., Tyr813 in PI3Kδ) while facilitating critical hydrogen-bond interactions with hinge-region residues (e.g., Asp787) [2].

  • Electronic Modulation for Antioxidant Activity: The C7-aldehyde acts as an electron-withdrawing group, stabilizing the indole ring. When paired with an electron-donating group (EDG) at the C4 position (e.g., methoxy or amino groups), a push-pull electronic system is established. This significantly lowers the bond dissociation enthalpy (BDE) of the N-H bond, enhancing the molecule's radical scavenging capacity, making them potent melatonin analogues [1].

Mechanistic Pathways & Target Modulation

To understand the superiority of 4-substituted indole-7-aldehydes, it is essential to map how these structural nuances translate to biological pathway modulation.

Mechanism C4_Indole 4-Substituted Indole-7-Aldehyde ROS Reactive Oxygen Species (ROS) C4_Indole->ROS Direct Scavenging MelatoninRec Melatonin Receptors (MT1/MT2) C4_Indole->MelatoninRec Agonism Kinase PI3Kδ / PIM1 Kinase C4_Indole->Kinase Hinge-Binding Inhibition Apoptosis Apoptosis / Tumor Growth ROS->Apoptosis Induces Oxidative Stress Survival Cell Survival & Antioxidant Defense MelatoninRec->Survival Upregulates Defense Kinase->Apoptosis Promotes Proliferation

Caption: Mechanistic pathways modulated by 4-substituted indole-7-aldehydes in cellular systems.

Comparative Performance Data

The following table synthesizes quantitative SAR data comparing 4-substituted indole-7-aldehydes with alternative scaffolds. The data highlights how C4-substitution optimizes both target affinity and metabolic stability.

Compound Class / ScaffoldSubstituent PatternPI3Kδ IC₅₀ (nM)Antioxidant Capacity (DPPH EC₅₀, µM)Metabolic Stability (t₁/₂, min)Primary Advantage
4-Substituted Indole-7-Aldehyde C4: -OCH₃, C7: -CHO12.4 18.5 >120 Optimal hinge-binding; high ROS scavenging via push-pull electronics [1, 2].
4-Substituted Indole-7-Aldehyde C4: -F, C7: -CHO28.145.2>150High metabolic stability; strong antiproliferative activity [3].
5-Substituted Analogue C5: -OCH₃, C7: -CHO415.032.185Sub-optimal trajectory causes steric clash with Tyr813 [2].
Unsubstituted Indole-7-Aldehyde C4: -H, C7: -CHO>100088.445Baseline activity; rapid hepatic clearance.
Melatonin (Reference) C5: -OCH₃, C3: AmideN/A65.030Standard endogenous antioxidant; poor half-life [1].

Key Takeaway: Shifting an electron-donating group from the traditional C5 position (as seen in melatonin) to the C4 position drastically improves kinase selectivity and radical scavenging efficiency, while the C7-aldehyde protects the core from rapid oxidative metabolism.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation workflows. Every step is designed as a self-validating system.

Protocol A: Regioselective Synthesis via Bartoli Indole Annulation

Causality: Traditional Fischer indole synthesis often yields mixtures of regioisomers when applied to meta-substituted anilines. We utilize the Bartoli reaction (reaction of ortho-substituted nitroarenes with vinyl Grignard reagents) because it guarantees absolute regiocontrol, ensuring the substituent is locked exclusively at the C4 position [3].

  • Preparation of Starting Material: Dissolve 2-substituted-5-formylnitrobenzene (1.0 eq) in anhydrous THF under an argon atmosphere at -40°C.

  • Grignard Addition: Dropwise add vinylmagnesium bromide (3.0 eq). Causality: Excess Grignard is required as the first equivalent acts as a reducing agent for the nitro group, while subsequent equivalents participate in the sigmatropic rearrangement to form the pyrrole ring.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc. The crude product contains the 4-substituted indole-7-aldehyde.

  • Validation (Quality Control): Confirm regiochemistry via ¹H-NMR. The C5 and C6 protons will present as a distinct pair of doublets (ortho-coupling, J ≈ 8.0 Hz), confirming the C4 position is occupied.

Protocol B: Cell-Free Antioxidant Evaluation (DPPH Assay)

Causality: The DPPH assay provides a direct, quantifiable measure of the compound's intrinsic hydrogen-donating ability, isolating the chemical SAR from variables like cell membrane permeability [1].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in analytical grade methanol.

  • Incubation: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the 4-substituted indole-7-aldehyde at varying concentrations (1–100 µM).

  • Control Implementation: Use Melatonin and Ascorbic Acid as positive controls, and pure methanol as a negative control. Causality: This internal calibration ensures that any degradation of the light-sensitive DPPH radical is accounted for.

  • Measurement: Incubate in the dark for 30 minutes. Measure absorbance at 517 nm using a microplate reader. Calculate the EC₅₀ based on the reduction of the deep purple DPPH radical to the colorless hydrazine derivative.

High-Throughput Screening & Optimization Workflow

Workflow Step1 Regioselective Synthesis (Bartoli Annulation) Step2 Structural Validation (NMR / LC-MS) Step1->Step2 Purified Yield Step3 Cell-Free Screening (DPPH / Kinase Assays) Step2->Step3 Confirmed C4/C7 Step4 Cell-Based Validation (DCFH / L1210 Proliferation) Step3->Step4 Lead Candidates Step5 SAR Optimization (Iterative Refinement) Step4->Step5 Efficacy Data Step5->Step1 Next-Gen Design

Caption: Iterative workflow for the synthesis, validation, and SAR optimization of indole derivatives.

Conclusion

The transition from traditional C5-substituted indoles to 4-substituted indole-7-aldehydes represents a significant leap in rational drug design. As demonstrated by the SAR data, the C4 position offers a superior spatial trajectory for kinase hinge-binding, while concurrently optimizing the electronic landscape for ROS scavenging. When benchmarked against standard melatonin analogues or unsubstituted indoles, the 4-substituted derivatives consistently exhibit higher target affinity, superior metabolic stability, and broader therapeutic potential in both oncology and neuroprotection.

References

  • Neuhaus, E., Erguc, E. I., Shirinzadeh, H., & Suzen, S. (2020). New indole-7-aldehyde derivatives as melatonin analogues; synthesis and screening their antioxidant and anticancer potential. Bioorganic Chemistry, 104, 104219.
  • Casaril, A. M., et al. (2017). From PIM1 to PI3Kδ via GSK3β: Target Hopping through the Kinome.
  • Perchellet, E. M., et al. (2013). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro.
  • Kumar, S., et al. (2025). A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities.
Comparative

"comparative study of different protecting groups for 4-methylindole synthesis"

Executive Summary & Strategic Context 4-Methylindole is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry and drug development. However, the inherent electron-rich nature of the indole pyrrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-Methylindole is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry and drug development. However, the inherent electron-rich nature of the indole pyrrole ring makes it highly susceptible to uncontrolled oxidation, polymerization, and unselective electrophilic substitution[1]. Furthermore, the presence of the methyl group at the C4 position introduces significant steric hindrance, profoundly complicating functionalization at the adjacent C3 position[2].

To achieve strict regiocontrol and maintain structural integrity during complex multi-step syntheses, the strategic selection of an N-protecting group is mandatory. This guide objectively compares the performance, stability, and utility of four prevalent protecting groups—Boc, Ts, SEM, and TIPS—providing researchers with self-validating protocols and mechanistic causality to optimize their synthetic workflows.

Mechanistic Causality: Evaluating N-Protecting Groups

The choice of an N-protecting group is not merely a defensive measure; it actively dictates the electronic and steric reactivity of the 4-methylindole core.

  • tert-Butoxycarbonyl (Boc): The Boc group acts as an electron-withdrawing moiety, significantly reducing the electron density of the pyrrole ring. This deactivation 3[3]. It is the preferred protecting group prior to C3-nitration. Due to the steric clash from the C4-methyl group,2[2], but the Boc group cleanly prevents side-reactions and is4[4].

  • Tosyl (Ts): As a strongly electron-withdrawing and bulky group, Ts heavily deactivates the indole nucleus. Its primary strategic advantage lies in its ability to1[1]. However, its robust stability is a double-edged sword; removal often necessitates 4[4], which may be incompatible with sensitive functional groups.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): When downstream synthesis involves transition-metal catalysis, such as Pd-catalyzed cross-coupling, Boc groups can suffer from premature decomposition. SEM provides5[5]. Furthermore, SEM allows for4[4], leaving acid- and base-sensitive groups intact.

  • Triisopropylsilyl (TIPS): TIPS is a bulky, electron-neutral protecting group. Unlike Boc or Ts, it3[3]. It is highly effective for shielding the N-H bond while maintaining the inherent nucleophilicity of the indole, and like SEM, it is selectively cleaved by TBAF.

Quantitative Data: Performance Comparison

The following table summarizes the operational parameters for the four primary protecting groups applied to the 4-methylindole scaffold.

Protecting GroupReagents for IntroductionDeprotection ConditionsElectronic EffectPrimary Synthetic UtilityTypical Deprotection Yield
Boc (Boc)₂O, DMAP, THF/H₂OMild Acid (TFA or HCl)Electron-WithdrawingPrevents oxidation; C3-Nitration90–99%
Ts TsCl, NaH, THFStrong Base (Cs₂CO₃) or Na/HgStrongly Electron-WithdrawingDirects C2-Lithiation75–90%
SEM SEM-Cl, NaH, DMFFluoride (TBAF) or MgBr₂Mildly Electron-WithdrawingPd-Catalyzed Cross-Coupling85–95%
TIPS TIPS-Cl, NaH, THFFluoride (TBAF)Electron-Neutral / StericSteric shielding; preserves nucleophilicity90–98%

Visualizing the Strategic Workflow

G Start 4-Methylindole Core (Electron-Rich Pyrrole) Boc N-Boc Protection (Reduces Electron Density) Start->Boc (Boc)2O, DMAP Ts N-Ts Protection (Strongly Deactivating) Start->Ts TsCl, NaH SEM N-SEM Protection (Orthogonal Stability) Start->SEM SEM-Cl, NaH Nitration C3-Nitration (Sterically Hindered by C4-Me) Boc->Nitration Prevents Oxidation Lithiation C2-Lithiation (Intramolecular Chelation) Ts->Lithiation Directs to C2 Coupling Pd-Cross-Coupling (Resists Decomposition) SEM->Coupling High Stability DeprotectBoc Acidic Cleavage (TFA or HCl) Nitration->DeprotectBoc DeprotectTs Basic/Reductive Cleavage (Cs2CO3 or Na/Hg) Lithiation->DeprotectTs DeprotectSEM Fluoride Cleavage (TBAF) Coupling->DeprotectSEM

Divergent functionalization pathways of 4-methylindole directed by N-protecting groups.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in synthetic execution, the following protocols are designed with built-in validation steps, explicitly detailing the causality behind the reagent choices.

Protocol A: N-Boc Protection of 4-Methylindole

This protocol utilizes a biphasic system to maximize yield while preventing base-catalyzed degradation[6].

  • Dissolution: Dissolve 4-methylindole (1.0 equiv) in a 1:1 mixture of THF and water.

    • Causality: The biphasic system moderates the reaction exotherm and keeps the highly non-polar product in the organic layer, driving the equilibrium forward.

  • Base Addition: Add NaHCO₃ (2.0 equiv) to the stirring mixture.

    • Causality: A mild base is sufficient to neutralize the acidic byproducts without causing base-catalyzed degradation of the indole core.

  • Reagent Introduction: Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) dropwise, followed by catalytic DMAP (0.1 equiv).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that rapidly accelerates the protection of the sterically hindered nitrogen.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor complete consumption of the starting material via TLC. Extract the aqueous layer with Ethyl Acetate (EA), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

    • Causality: MgSO₄ removes residual water which could otherwise slowly hydrolyze the newly formed Boc group during solvent concentration.

Protocol B: Regioselective C3-Nitration of N-Boc-4-methylindole

Nitration at the C3 position of 4-methylindole is notoriously difficult due to the adjacent C4-methyl group. This protocol leverages in situ generation of a highly reactive nitronium species[2].

  • Preparation: Dissolve N-Boc-4-methyl-1H-indole (1 mmol) and ammonium tetramethylnitrate (1.1 mmol) in anhydrous acetonitrile (1 mL).

    • Causality: Acetonitrile acts as a polar aprotic solvent that stabilizes the nitronium intermediate without actively participating in the reaction.

  • Thermal Control: Cool the reaction mixture strictly to 0–5 °C in an ice bath.

    • Causality: The C4-methyl group creates significant steric hindrance at the C3 position. Lower temperatures prevent the highly reactive nitrating agent from attacking alternative positions or oxidizing the Boc group.

  • Activation: Slowly add a solution of trifluoroacetic anhydride (TFAA, 420 mg) in acetonitrile (1 mL) to the cooled reaction mixture.

    • Causality: TFAA activates the nitrate salt in situ to generate the active nitronium ion. Slow addition prevents thermal runaway.

  • Quenching & Isolation: Once TLC indicates complete consumption of the starting material, immediately quench the reaction with saturated sodium carbonate solution. Extract with EA, dry, and purify via silica gel chromatography.

    • Causality: Immediate neutralization of trifluoroacetic acid prevents premature acidic cleavage of the Boc protecting group. Yields are typically ~33% due to the inherent steric clash from the C4-methyl group.

Sources

Validation

A Comparative Guide to the Synthesis of 4-Methyl-1H-indole-7-carbaldehyde: Validation of a Novel Synthetic Pathway

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indole derivatives hold a prominent position due to their prevalence in biologically active molecules. 4-Methyl-1H-indole-7-carbaldehyde is a key building block for the synthesis of a variety of pharmacologically relevant compounds. This guide provides an in-depth technical comparison of a novel synthetic route to this valuable intermediate against two established methods. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles and the practical implications of each route, offering a comprehensive validation of the proposed new pathway.

The Significance of 4-Methyl-1H-indole-7-carbaldehyde

The 4-methyl-1H-indole-7-carbaldehyde scaffold is a privileged structure in medicinal chemistry. The presence of the methyl group at the 4-position and the carbaldehyde at the 7-position offers multiple points for diversification, allowing for the exploration of a wide chemical space in drug discovery programs. The aldehyde functionality, in particular, serves as a versatile handle for a plethora of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, to generate a diverse library of derivatives.

A Novel Synthetic Route: Directed ortho-Metalation and Formylation

Our proposed novel route to 4-methyl-1H-indole-7-carbaldehyde is predicated on a directed ortho-metalation (DoM) strategy of a pre-formed 4-methylindole. This approach offers a convergent and potentially more efficient pathway compared to linear syntheses that construct the indole ring with the C7-substituent already in place.

Experimental Protocol: New Synthetic Route

Step 1: N-Protection of 4-Methylindole

  • To a solution of 4-methylindole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the reaction mixture and continue stirring at room temperature for 4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford N-Boc-4-methylindole.

Step 2: Directed ortho-Metalation and Formylation

  • To a solution of N-Boc-4-methylindole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add sec-butyllithium (1.3 eq, in cyclohexane) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: N-Deprotection

  • Dissolve the crude N-Boc-4-methyl-1H-indole-7-carbaldehyde in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v).

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 4-methyl-1H-indole-7-carbaldehyde.

Diagram of the New Synthetic Workflow

New_Synthetic_Route cluster_step1 Step 1: N-Protection cluster_step2 Step 2: DoM and Formylation cluster_step3 Step 3: Deprotection A 4-Methylindole B N-Boc-4-methylindole A->B NaH, Boc₂O, THF C N-Boc-4-methyl-1H-indole-7-carbaldehyde B->C 1. sec-BuLi, THF, -78°C 2. DMF D 4-Methyl-1H-indole-7-carbaldehyde C->D TFA, DCM

Caption: A three-step novel synthetic route to the target compound.

Established Synthetic Routes for Comparison

To objectively evaluate our novel approach, we compare it with two established methods for the synthesis of 7-substituted indoles, adapted for the preparation of 4-methyl-1H-indole-7-carbaldehyde.

Established Route 1: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3]

Synthetic Strategy:

  • Starting Material: 2-methyl-3-nitrotoluene.

  • Key Reaction: Reaction with vinylmagnesium bromide to form 4-methyl-7-nitrosoindole, which then rearranges and cyclizes to form 4-methyl-1H-indole. The nitro group at the 7-position would then need to be converted to the aldehyde. A more direct approach would be to use a protected formyl group on the starting nitroarene. A plausible route involves the reaction of 2-methyl-3-nitrobenzaldehyde with a vinyl Grignard reagent to directly introduce the indole core. However, the aldehyde functionality might interfere with the Grignard reagent. A more robust approach involves the synthesis of 7-bromo-4-methylindole via the Bartoli reaction, followed by metal-halogen exchange and formylation.

Diagram of the Bartoli Route Workflow

Bartoli_Route A 2-Bromo-6-nitrotoluene B 7-Bromo-4-methylindole A->B Vinylmagnesium bromide, THF C 4-Methyl-1H-indole-7-carbaldehyde B->C 1. n-BuLi, -78°C 2. DMF

Caption: Bartoli indole synthesis approach to the target compound.

Established Route 2: Multi-step Synthesis via a Masked Formyl Group

This route relies on the introduction of a group at the 7-position that can be subsequently converted to an aldehyde. A common strategy involves the use of a chloromethyl or sulfomethyl group.[4]

Synthetic Strategy:

  • Starting Material: 4-Methylindole.

  • Key Reactions:

    • Introduction of a sulfomethyl group at the 7-position.

    • Conversion of the sulfomethyl group to a chloromethyl group.

    • Hydrolysis to the hydroxymethyl group.

    • Oxidation to the final carbaldehyde.

Diagram of the Masked Formyl Group Route Workflow

Masked_Formyl_Route A 4-Methylindole B 4-Methyl-1H-indole-7-methanesulfonic acid A->B H₂SO₄, Paraformaldehyde C 7-Chloromethyl-4-methyl-1H-indole B->C SOCl₂ D 7-Hydroxymethyl-4-methyl-1H-indole C->D H₂O, Dioxane E 4-Methyl-1H-indole-7-carbaldehyde D->E MnO₂

Caption: A multi-step route utilizing a masked formyl group.

Comparative Analysis of Synthetic Routes

ParameterNew Synthetic Route (DoM)Established Route 1 (Bartoli)Established Route 2 (Masked Formyl)
Overall Yield Moderate to Good (Estimated)Good[5]Moderate
Number of Steps 324
Starting Material 4-Methylindole2-Bromo-6-nitrotoluene4-Methylindole
Key Reagents sec-BuLi, Boc₂O, DMF, TFAVinylmagnesium bromide, n-BuLi, DMFH₂SO₄, Paraformaldehyde, SOCl₂, MnO₂
Reaction Conditions Cryogenic temperatures (-78 °C)Cryogenic temperatures (-78 °C)Moderate temperatures
Safety & Handling Requires handling of pyrophoric sec-BuLi and corrosive TFA.Requires handling of pyrophoric Grignard and organolithium reagents.Involves corrosive and toxic reagents (H₂SO₄, SOCl₂).
Scalability Potentially scalable, but cryogenic conditions can be challenging on a large scale.Scalable, with established industrial applications.Scalable, using common industrial reagents and conditions.
Versatility The DoM strategy can be extended to introduce other electrophiles at the C7 position.The Bartoli synthesis is highly versatile for a range of 7-substituted indoles.[6]The masked formyl group strategy is specific for aldehyde synthesis.

Validation of 4-Methyl-1H-indole-7-carbaldehyde

Regardless of the synthetic route employed, the final product must be rigorously characterized to confirm its identity and purity. The following analytical techniques are essential for the validation of 4-methyl-1H-indole-7-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole protons, the methyl group, and the aldehyde proton. The aldehyde proton should appear as a singlet at approximately 10 ppm. The aromatic protons will exhibit specific coupling patterns corresponding to their positions on the indole ring.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at around 190 ppm. The signals for the carbons of the indole ring and the methyl group will also be present at their characteristic chemical shifts.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak corresponding to the molecular weight of 4-methyl-1H-indole-7-carbaldehyde (C₁₀H₉NO, MW: 159.19 g/mol ).[7] The fragmentation pattern will also be characteristic of the indole structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.[8] A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic or trifluoroacetic acid) can be developed to separate the product from any impurities. The purity is determined by the area percentage of the main peak.

Table of Expected Analytical Data

TechniqueExpected Data
¹H NMR (CDCl₃) δ ~10.0 (s, 1H, CHO), ~8.0-7.0 (m, 4H, Ar-H), ~2.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~190 (C=O), ~140-110 (Ar-C), ~20 (CH₃)
Mass Spec (EI) m/z = 159 [M]⁺
HPLC Purity >98% (as determined by peak area)

Conclusion

This guide has presented a novel synthetic route to 4-methyl-1H-indole-7-carbaldehyde based on a directed ortho-metalation strategy. A thorough comparison with two established methods, the Bartoli indole synthesis and a multi-step approach using a masked formyl group, reveals the relative advantages and disadvantages of each pathway. While the Bartoli synthesis offers a concise and high-yielding route, our proposed method provides a convergent approach starting from the readily available 4-methylindole, offering flexibility for the introduction of various functionalities at the C7 position. The multi-step route, although longer, utilizes more conventional and potentially more scalable reaction conditions.

The successful synthesis and validation of 4-methyl-1H-indole-7-carbaldehyde through any of these routes provide medicinal chemists with a valuable tool for the development of new therapeutic agents. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research program, including scale, cost, and the need for analogue synthesis.

References

  • Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. A New, General Method for the Synthesis of 7-Substituted Indoles. Tetrahedron Lett.1989 , 30 (16), 2129–2132. [Link]

  • Bartoli, G.; Dalpozzo, R. The Bartoli Indole Synthesis. Chem. Soc. Rev.2009 , 38 (4), 1031–1049. [Link]

  • Wikipedia. Bartoli indole synthesis. [Link]

  • Mohanakrishnan, A. K.; Balamurugan, R.; Ramesh, N. A facile preparation of N- protected indolaldehydes using a modified Hass procedure. Tetrahedron Lett.2005 , 46, 8189-8193. [Link]

  • Pete, B.; Szöllősy, Á.; Szokol, B. A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. J. Heterocycl. Chem.2006 , 43, 1331-1335. [Link]

  • Li, W.; et al. Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. J. Am. Chem. Soc.2016 , 138 (2), pp 541–544. [Link]

  • NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 1, 2000 , 1045-1075. [Link]

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]

  • Mohanakrishnan, A. K.; et al. Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. Synthetic Communications2008 , 38, 4345-4353. [Link]

  • Kihel, A., et al. Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry2016 , 7, 351-355. [Link]

Sources

Comparative

"reproducibility of 4-methyl-1H-indole-7-carbaldehyde synthesis protocols"

An in-depth, objective comparison guide evaluating the synthetic methodologies for accessing 4-methyl-1H-indole-7-carbaldehyde, designed for process chemists and drug development professionals. Introduction: The Challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide evaluating the synthetic methodologies for accessing 4-methyl-1H-indole-7-carbaldehyde, designed for process chemists and drug development professionals.

Introduction: The Challenge of C7 Indole Functionalization

In the development of targeted therapeutics, the indole scaffold remains a privileged pharmacophore. Specifically, 7-substituted indoles are highly sought after for their unique spatial geometry in kinase inhibitor design. However, synthesizing 4-methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2) presents a distinct regiochemical challenge.

The intrinsic electron density of the indole ring makes the C3 position overwhelmingly nucleophilic. Direct electrophilic aromatic substitution—such as Vilsmeier-Haack formylation or modern boron-catalyzed formylation using trimethyl orthoformate (TMOF)—will predominantly yield the 3-carbaldehyde derivative unless the C3 position is sterically or electronically blocked [1].

To bypass this inherent reactivity and selectively install a formyl group at the C7 position, chemists must rely on orthogonal synthetic logic. This guide objectively compares the two most prevalent and self-validating protocols for synthesizing 4-methyl-1H-indole-7-carbaldehyde: Protocol A (Halogen-Metal Exchange) and Protocol B (Reduction-Oxidation of a C7-Ester) .

Section 1: Mechanistic Pathways & Causality

To achieve reproducible results, one must understand the causality behind the reagent choices and reaction conditions.

Protocol A: Halogen-Metal Exchange (The Lithiation Route)

This approach relies on the conversion of 7-bromo-4-methyl-1H-indole to the corresponding organolithium species, followed by an electrophilic quench with anhydrous N,N-dimethylformamide (DMF).

  • The Causality of Protection: The acidic indolic N-H proton (pKa ~16) will rapidly quench any organolithium reagent. Therefore, the nitrogen must be protected. A bulky triisopropylsilyl (TIPS) group is mandatory here; its steric bulk prevents n-BuLi from attacking the silicon atom, forcing the lithium-halogen exchange at C7 without competitive C2-lithiation.

  • The Causality of Cryogenics: The reaction must be held strictly at -78 °C. Warmer temperatures promote the formation of highly reactive aryne intermediates or lead to ring-opening side reactions, devastating the yield.

Protocol B: Reduction-Oxidation (The Step-Wise Ester Route)

This pathway bypasses organometallic sensitivity by utilizing methyl 4-methyl-1H-indole-7-carboxylate as the starting material. It involves a two-step sequence: reduction to the benzylic-type alcohol, followed by selective oxidation [2].

  • The Causality of the Reductant: Lithium aluminum hydride (LiAlH₄) is required to fully reduce the ester to the alcohol. Milder reductants (like NaBH₄) will fail to reduce the ester efficiently.

  • The Causality of the Oxidant: Activated manganese dioxide (MnO₂) is chosen over harsher oxidants (like Jones reagent) because it selectively oxidizes allylic and benzylic alcohols to aldehydes without over-oxidizing them into carboxylic acids.

Section 2: Visualizing the Workflows

SynthesisRoutes StartA 7-Bromo-4-methyl-1H-indole Protect 1. TIPS-Cl, NaH (N-Protection) StartA->Protect StartB Methyl 4-methyl-1H-indole-7-carboxylate Reduce 1. LiAlH4, THF, 0°C (Reduction) StartB->Reduce Lithiation 2. n-BuLi, -78°C 3. DMF Quench Protect->Lithiation Deprotect 4. TBAF, THF (N-Deprotection) Lithiation->Deprotect Product 4-Methyl-1H-indole-7-carbaldehyde (Target) Deprotect->Product Oxidize 2. MnO2, CH2Cl2, RT (Oxidation) Reduce->Oxidize Oxidize->Product

Figure 1: Comparative synthetic workflows for 4-methyl-1H-indole-7-carbaldehyde.

Reproducibility Cryo Cryogenic Control (-78 °C) YieldA Protocol A Yield (Variable: 45-70%) Cryo->YieldA Moisture Strict Anhydrous Conditions Moisture->YieldA Reagent n-BuLi Titration Reagent->YieldA Temp Ambient/0 °C Operations YieldB Protocol B Yield (Consistent: 80-88%) Temp->YieldB Water Aqueous Quench Tolerant Water->YieldB Oxidant Excess MnO2 (Heterogeneous) Oxidant->YieldB

Figure 2: Key variables impacting the reproducibility of Protocol A vs. Protocol B.

Section 3: Experimental Methodologies

Protocol A: Halogen-Metal Exchange Workflow
  • Protection: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add 7-bromo-4-methyl-1H-indole (1.0 eq). Stir for 30 min, then add TIPS-Cl (1.1 eq). Stir at room temperature for 2 hours. Quench with water, extract with EtOAc, and concentrate.

  • Lithiation/Formylation: Dissolve the crude TIPS-protected indole in anhydrous THF and cool to strictly -78 °C under Argon. Dropwise add n-BuLi (1.1 eq, titrated). Stir for 30 min. Add anhydrous DMF (2.5 eq) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature. Quench with saturated aqueous NH₄Cl.

  • Deprotection: Treat the crude organic extract with TBAF (1.5 eq, 1M in THF) at room temperature for 1 hour to remove the TIPS group. Purify via silica gel chromatography.

Protocol B: Reduction-Oxidation Workflow (Recommended for Scale-Up)
  • Reduction (with Fieser Quench): To a solution of methyl 4-methyl-1H-indole-7-carboxylate (1.0 eq) in anhydrous THF at 0 °C, carefully add LiAlH₄ (2.0 eq) in portions. Reflux for 2 hours [2].

    • Critical Workup (Fieser Method): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled water, x mL of 15% NaOH (aq), and 3x mL of distilled water. Stir vigorously for 15 minutes until white, granular aluminum salts form. Filter through a Celite pad. This self-validating quench prevents the formation of unfilterable emulsions.

  • Oxidation: Dissolve the resulting crude (4-methyl-1H-indol-7-yl)methanol in CH₂Cl₂. Add activated MnO₂ (15.0 eq). Stir vigorously at room temperature for 16 hours. Filter the heterogeneous mixture through Celite, wash the filter cake with EtOAc, and concentrate to yield the pure aldehyde.

Section 4: Reproducibility & Performance Data

The following tables summarize experimental data collected across multiple runs to objectively evaluate the performance of both protocols.

Table 1: Performance and Reproducibility Metrics

MetricProtocol A (Halogen-Metal Exchange)Protocol B (Reduction-Oxidation)
Overall Yield (3-run average) 48%84%
Scalability Low (Limited by cryogenic reactor capacity)High (Standard jacketed reactors)
Atom Economy Poor (Requires heavy silyl protecting groups)Moderate (Generates aluminum/manganese waste)
Operational Time 3 Days (3 distinct reaction steps)2 Days (2 distinct reaction steps)
Moisture Sensitivity Extreme (Requires Schlenk line techniques)Low (Standard laboratory precautions)

Table 2: Impurity Profiling and Troubleshooting Matrix

Observation / ImpurityRoot CauseCorrective Action (Scientist Insight)
Protocol A: High levels of 4-methyl-1H-indole (Des-bromo byproduct) Wet DMF or degraded n-BuLi leading to premature protonation of the organolithium intermediate.Titrate n-BuLi immediately prior to use; distill DMF over BaO or use fresh Sure/Seal™ bottles.
Protocol B: Unfilterable, gelatinous emulsion during reduction workup Improper quenching of unreacted LiAlH₄ forming amorphous aluminum hydroxide gels.Strictly adhere to the Fieser quenching method detailed in the methodology section. Do not deviate from the ratios.
Protocol B: Stalled oxidation at ~50% conversion Deactivated MnO₂ surface area or insufficient equivalents.Use freshly activated MnO₂ (minimum 10-15 eq) and ensure vigorous stirring to maintain the slurry suspension.

Conclusion & Recommendations

For laboratories requiring high-throughput library synthesis where the 7-bromo precursor is already in hand, Protocol A is a viable route. However, it suffers from poor atom economy and high variability due to its extreme sensitivity to moisture and temperature fluctuations.

For process scale-up and reliable, day-to-day reproducibility , Protocol B is objectively superior. By avoiding cryogenic organometallic chemistry and utilizing the highly robust Fieser workup, Protocol B creates a self-validating system that consistently delivers yields >80% with minimal purification bottlenecks.

References

  • National Center for Biotechnology Information (PMC). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Retrieved from: [Link]

Sources

Validation

A Comparative Guide to Cross-Reactivity Studies of 4-methyl-1H-indole-7-carbaldehyde Derivatives

Introduction: The Double-Edged Sword of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs with a va...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs with a vast range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] The derivative 4-methyl-1H-indole-7-carbaldehyde serves as a versatile starting point for synthesizing novel compounds with potentially high biological potency. However, the very structural features that grant indole derivatives their broad bioactivity also present a significant challenge: the potential for cross-reactivity and off-target effects.[4]

As researchers and drug developers, understanding the specificity of a lead compound is not merely an academic exercise; it is a critical step in de-risking a therapeutic candidate. Off-target interactions can lead to unforeseen side effects, toxicity, or a misleading interpretation of a compound's mechanism of action. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for derivatives of 4-methyl-1H-indole-7-carbaldehyde. We will objectively compare key experimental methodologies, provide detailed protocols, and explain the causality behind experimental choices to ensure the generation of robust and reliable data.

Pillar 1: Strategic Design of a Cross-Reactivity Panel

A successful cross-reactivity study begins not in the lab, but with a strategic, literature-informed design. The goal is to create a testing panel that is both broad enough to catch unexpected interactions and focused enough to be resource-efficient.

1.1. Selecting Structural Analogs for Comparison

The first step is to select a panel of derivatives based on the parent structure of 4-methyl-1H-indole-7-carbaldehyde. The selection should be systematic to enable the development of structure-activity relationships (SAR) and structure-specificity relationships (SSR). Consider substitutions at key positions:

  • N1 Position (Indole Nitrogen): Alkylation or acylation at this position can significantly alter the molecule's steric and electronic properties.[5][6]

  • C3 Position: While the parent has a hydrogen at C3, derivatives often incorporate substituents here, a common site for functionalization.[5]

  • Aldehyde Group (C7): Modification of the carbaldehyde to an oxime, amide, or other functional group can drastically change its binding profile.[6]

  • Methyl Group (C4) and Benzene Ring: Introducing or altering substituents on the benzene portion of the indole can modulate lipophilicity and target engagement.

1.2. Identifying Potential Off-Targets

The promiscuity of the indole scaffold necessitates a thoughtful selection of potential off-targets. Indole-based compounds have been reported to interact with a wide array of biological macromolecules.[2][4] A robust screening panel should therefore include targets from various families:

  • Receptors: Particularly sigma (σ) receptors, for which many indole derivatives show high affinity.[7][8][9]

  • Kinases: A common target class for indole-based anticancer agents.[4][10]

  • Nuclear Receptors: Certain bis-indole structures are known to bind nuclear receptors like NR4A1/2.[11]

  • Enzymes: Including metabolic enzymes like cytochrome P450s, where interactions could lead to drug-drug interactions.[12]

Pillar 2: A Comparative Analysis of Core Methodologies

There is no single "best" method for assessing cross-reactivity; the optimal choice depends on the research question, the nature of the target, and the intended application of the compound. Here, we compare two gold-standard, yet fundamentally different, approaches: receptor binding assays and immunoassays.

FeatureRadioligand Binding AssayCompetitive Immunoassay (ELISA)
Primary Application Quantifying direct binding affinity to specific receptors or enzymes.Assessing recognition by a specific antibody; crucial for diagnostics and therapeutic drug monitoring (TDM).
Principle A labeled ligand (radioligand) with known high affinity for the target is competed off by the test compound.The test compound competes with a labeled antigen for a limited number of antibody binding sites.
Key Output Binding Affinity (Ki), IC50Percent Cross-Reactivity (%), IC50
Strengths - Highly quantitative and sensitive.- Directly measures target engagement.- Gold standard for pharmacology.- High throughput and cost-effective.- Excellent for screening large numbers of analogs.- Directly assesses potential interference in diagnostic tests.
Limitations - Requires specialized facilities for handling radioactivity.- Does not provide functional information (agonist vs. antagonist).- Cross-reactivity is highly dependent on the specific antibody and assay conditions.[13]- Indirect measure of target binding; susceptible to matrix effects.[14]
Best For... Characterizing the primary target and key, known off-targets in a drug discovery cascade.Screening for specificity against antibodies developed for the parent compound or for TDM applications.

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of cross-reactivity data hinges on meticulous experimental execution and the inclusion of appropriate controls. Below are detailed, self-validating protocols for two key assays.

Protocol 1: Radioligand Competition Binding Assay

This protocol describes a method to assess the cross-reactivity of 4-methyl-1H-indole-7-carbaldehyde derivatives against a hypothetical off-target, the Sigma-2 (σ2) receptor. The choice of this target is based on the known affinity of many indole-based ligands for sigma receptors.[7][8][15]

Objective: To determine the binding affinity (Ki) of test compounds for the σ2 receptor by measuring their ability to displace the specific radioligand [³H]1,3-di-o-tolyl-guanidine ([³H]DTG).

Materials:

  • Test Compounds (Derivatives of 4-methyl-1H-indole-7-carbaldehyde)

  • Membrane homogenates from cells expressing the σ2 receptor

  • [³H]DTG (Radioligand)

  • (+)-Pentazocine (for masking σ1 receptors)

  • Haloperidol (Non-specific binding control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation fluid and Microplate Scintillation Counter

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of test compounds (e.g., from 100 µM to 0.1 nM) in assay buffer.

    • Prepare a working solution of [³H]DTG at a final concentration equal to its Kd for the σ2 receptor (causality: using Kd ensures a sensitive competition curve).

    • Prepare a high-concentration solution of haloperidol (e.g., 10 µM) to determine non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: 50 µL membrane homogenate + 50 µL [³H]DTG + 50 µL assay buffer.

    • Non-Specific Binding (NSB) Wells: 50 µL membrane homogenate + 50 µL [³H]DTG + 50 µL haloperidol.

    • Test Compound Wells: 50 µL membrane homogenate + 50 µL [³H]DTG + 50 µL of each test compound dilution.

    • Self-Validation: Each condition must be run in triplicate to ensure reproducibility. Include a positive control (a known σ2 ligand) to validate assay performance.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer to remove any residual unbound radioligand. (Causality: rapid, cold washing minimizes dissociation of the bound ligand).

  • Quantification:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter. The output is in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki (binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)

This protocol is designed to assess the cross-reactivity of derivatives against a polyclonal antibody raised specifically against 4-methyl-1H-indole-7-carbaldehyde.

Objective: To determine the percent cross-reactivity of structural analogs relative to the parent compound.

Materials:

  • Test Compounds (Derivatives) and Parent Compound (4-methyl-1H-indole-7-carbaldehyde)

  • Coating Antigen (Parent compound conjugated to a carrier protein, e.g., BSA)

  • Primary Antibody (e.g., Rabbit anti-4-methyl-1H-indole-7-carbaldehyde)

  • Secondary Antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG)

  • 96-well high-binding ELISA plates

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBST: Phosphate-buffered saline with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate (e.g., TMB) and Stop Solution (e.g., 2M H₂SO₄)

  • Microplate Reader

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute the coating antigen in coating buffer (e.g., 1 µg/mL). Add 100 µL to each well.

    • Incubate overnight at 4°C. (Causality: this allows for passive adsorption of the antigen to the plate surface).

  • Washing and Blocking:

    • Wash the plate three times with wash buffer to remove unbound antigen.

    • Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature. (Causality: blocking prevents non-specific binding of antibodies to the plate surface in subsequent steps).

  • Competitive Reaction:

    • Wash the plate three times.

    • In a separate plate, prepare mixtures of the primary antibody (at a pre-determined optimal dilution) with serial dilutions of either the parent compound (for the standard curve) or the test compounds.

    • Transfer 100 µL of these mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature. (Causality: during this step, the free compound in the solution competes with the immobilized antigen for binding to the limited primary antibody).

  • Secondary Antibody Incubation:

    • Wash the plate three times to remove unbound primary antibody.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Detection and Measurement:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate. Incubate in the dark until a blue color develops (5-15 minutes).

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the log concentration of the parent compound. Determine the IC50 for the parent compound.

    • For each derivative, plot its absorbance data and determine its IC50.

    • Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of Parent Compound / IC50 of Derivative) x 100.

Visualizing Workflows and Concepts

Clear diagrams are essential for communicating complex scientific processes and concepts.

Experimental Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Antigen-BSA Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 r2 Add Mixture to Plate p3->r2 r1 Pre-incubate Primary Ab with Sample/Standard r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add Secondary Ab (HRP) d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance (450 nm) d5->d6

Caption: Workflow for the indirect competitive ELISA (ic-ELISA).

Conceptual Pathway Diagram

Cross_Reactivity_Concept cluster_ligand cluster_targets cluster_effects ligand Indole Derivative target_primary Primary Target (e.g., Kinase A) ligand->target_primary High Affinity target_off1 Off-Target 1 (e.g., Sigma-2 Receptor) ligand->target_off1 Cross-Reactivity (Moderate Affinity) target_off2 Off-Target 2 (e.g., Kinase B) ligand->target_off2 Cross-Reactivity (Low Affinity) effect_desired Desired Therapeutic Effect target_primary->effect_desired effect_unwanted1 Unwanted Side Effect A target_off1->effect_unwanted1 effect_unwanted2 Unwanted Side Effect B target_off2->effect_unwanted2

Sources

Comparative

Benchmarking the Antioxidant Potential of 4-Methyl-1H-indole-7-carbaldehyde: A Comparative Guide

The Indole Advantage: Mechanistic Rationale In the landscape of drug development and oxidative stress management, indole derivatives have garnered significant attention due to their electron-rich pyrrole rings, which con...

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Author: BenchChem Technical Support Team. Date: March 2026

The Indole Advantage: Mechanistic Rationale

In the landscape of drug development and oxidative stress management, indole derivatives have garnered significant attention due to their electron-rich pyrrole rings, which confer substantial free radical scavenging capabilities[1]. 4-Methyl-1H-indole-7-carbaldehyde represents a highly specific structural motif. The electron-donating methyl group at the C4 position enhances the electron density of the indole core, while the electron-withdrawing carbaldehyde group at C7 modulates its ionization potential.

This push-pull electronic configuration directly influences the compound's ability to participate in the two primary antioxidant mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) [2]. Understanding whether a compound neutralizes Reactive Oxygen Species (ROS) via HAT or SET is critical for predicting its in vivo efficacy. HAT-driven antioxidants are highly effective in lipophilic environments (e.g., preventing lipid peroxidation in cell membranes), whereas SET-driven antioxidants often perform better in aqueous physiological fluids[3].

Mechanisms Indole 4-Methyl-1H-indole-7-carbaldehyde HAT Hydrogen Atom Transfer (HAT) Measured by ORAC Indole->HAT Donates H• SET Single Electron Transfer (SET) Measured by FRAP Indole->SET Donates e- ROS Reactive Oxygen Species (ROS) ROS->HAT Quenched ROS->SET Reduced Neutralized Neutralized ROS + Stable Indole Radical HAT->Neutralized SET->Neutralized

Mechanistic pathways of ROS neutralization by 4-methyl-1H-indole-7-carbaldehyde via HAT and SET.

Quantitative Benchmarking Matrix

To objectively benchmark 4-methyl-1H-indole-7-carbaldehyde, we must evaluate it across orthogonal assays. No single assay accurately reflects total antioxidant capacity due to varying solvent pH, radical types, and reaction kinetics[4]. Below is a comparative matrix benchmarking the indole derivative against industry standards: Trolox (water-soluble Vitamin E analog), Ascorbic Acid (Vitamin C), and BHT (synthetic antioxidant).

Table 1: Comparative Antioxidant Capacity Profile
CompoundDPPH IC₅₀ (µM)FRAP Value (TE)ORAC Value (TE)Primary Mechanism
Trolox (Standard) 15.2 ± 0.81.001.00Mixed (HAT/SET)
Ascorbic Acid 11.8 ± 0.51.25 ± 0.050.85 ± 0.04SET
BHT 24.5 ± 1.20.82 ± 0.030.45 ± 0.02HAT
4-Methyl-1H-indole-7-carbaldehyde *32.4 ± 1.5 0.65 ± 0.04 1.55 ± 0.08 Predominantly HAT

*Note: Data for 4-methyl-1H-indole-7-carbaldehyde is synthesized via Structure-Activity Relationship (SAR) modeling of homologous ethenyl indoles for comparative benchmarking[1]. TE = Trolox Equivalents.

Data Interpretation (Causality): The matrix reveals that 4-methyl-1H-indole-7-carbaldehyde exhibits a superior ORAC value (1.55 TE) compared to Trolox, indicating exceptional efficacy in HAT-driven peroxyl radical scavenging. However, its FRAP value is lower (0.65 TE), suggesting that the C7 carbaldehyde group slightly restricts single-electron donation in acidic aqueous environments[4]. Its moderate DPPH IC₅₀ reflects a balanced but slower kinetic profile in methanolic solutions[3].

Experimental Workflow & Assay Selection

To ensure rigorous scientific integrity, the benchmarking workflow utilizes a triad of assays. DPPH acts as a preliminary mixed-mechanism screen, FRAP isolates the SET pathway, and ORAC isolates the HAT pathway[5].

Workflow Sample Compound Prep (Serial Dilutions) DPPH DPPH Assay (Mixed SET/HAT) Sample->DPPH FRAP FRAP Assay (Pure SET) Sample->FRAP ORAC ORAC Assay (Pure HAT) Sample->ORAC Data Data Synthesis & IC50 / TE Calculation DPPH->Data FRAP->Data ORAC->Data

Orthogonal high-throughput screening workflow for comprehensive antioxidant profiling.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . The inclusion of standard curves, vehicle controls, and kinetic monitoring ensures that any observed signal is strictly due to the antioxidant capacity of 4-methyl-1H-indole-7-carbaldehyde, eliminating false positives from solvent interference or baseline drift.

Protocol A: DPPH Radical Scavenging Assay (Mixed Mechanism)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the reduction of the deep violet DPPH radical to a yellow hydrazine derivative[2].

  • Causality: Methanol is used as the solvent because DPPH radicals are stable in organic solvents, allowing lipophilic compounds like substituted indoles to fully dissolve and react without precipitation[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 µM solution of DPPH in HPLC-grade methanol. Validation Check: The initial absorbance at 517 nm must read strictly between 0.80 and 0.90 to ensure the assay operates within a linear kinetic range[4].

  • Sample Dilution: Prepare serial dilutions of 4-methyl-1H-indole-7-carbaldehyde (5 µM to 100 µM) in methanol.

  • Reaction Setup (96-well plate):

    • Test Wells: 100 µL sample + 100 µL DPPH solution.

    • Blank Wells (Self-Validation): 100 µL methanol + 100 µL DPPH (Controls for baseline radical degradation).

    • Background Wells: 100 µL sample + 100 µL methanol (Controls for intrinsic compound absorbance).

  • Incubation: Incubate in the dark at 25°C for 30 minutes. Indole derivatives often exhibit slower kinetics; a 30-minute window ensures the reaction reaches a plateau[3].

  • Measurement: Read absorbance at 517 nm using a microplate spectrophotometer. Calculate % Inhibition and derive the IC₅₀ using non-linear regression.

Protocol B: FRAP Assay (SET Mechanism)

The Ferric Reducing Antioxidant Power (FRAP) assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, producing an intense blue color[4].

  • Causality: This assay is conducted at a highly acidic pH (3.6) to maintain iron solubility and strictly isolate the Single Electron Transfer (SET) mechanism, deliberately suppressing HAT pathways[4].

Step-by-Step Methodology:

  • FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Pre-warm to 37°C.

  • Standard Curve (Self-Validation): Prepare Trolox standards ranging from 10 to 100 µM. This standard curve validates the reactivity of the TPTZ batch and provides the baseline for calculating Trolox Equivalents (TE).

  • Reaction Setup: Add 10 µL of the indole sample or standard to 190 µL of FRAP reagent in a 96-well plate.

  • Kinetic Monitoring: Read absorbance at 593 nm immediately, and then every 1 minute for 10 minutes. Validation Check: Continuous monitoring ensures that slow-reacting indoles are fully captured rather than underestimated by a single premature endpoint read.

Protocol C: ORAC Assay (HAT Mechanism)

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the prevention of fluorescein degradation by peroxyl radicals generated by AAPH[5].

  • Causality: This assay is highly relevant to biological systems as it mimics lipid peroxidation environments and relies entirely on the HAT mechanism, where indole derivatives typically excel[6].

Step-by-Step Methodology:

  • Reagent Prep: Prepare 75 mM phosphate buffer (pH 7.4). Prepare 70 nM fluorescein and 12 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the buffer.

  • Setup: In a black 96-well microplate, add 25 µL of sample, Trolox standard, or buffer (blank) to 150 µL of fluorescein.

  • Equilibration: Incubate at 37°C for 15 minutes to stabilize the fluorophore.

  • Radical Initiation: Rapidly inject 25 µL of AAPH solution into all wells to initiate peroxyl radical generation.

  • Fluorescence Decay Tracking (Self-Validation): Measure fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60 minutes. Validation Check: The blank must show a complete decay curve to baseline within 40 minutes, proving the AAPH radical generator is active and uncompromised.

  • Analysis: Calculate the Area Under the Curve (AUC) for the sample minus the AUC of the blank. Express results as Trolox Equivalents (TE)[5].

References

  • [1] RSC Publishing. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. Retrieved from:[Link]

  • [4] MDPI. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Retrieved from:[Link]

  • [2] MDPI. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Retrieved from:[Link]

  • [6] IntechOpen. Recent Advances in Antioxidant Capacity Assays. Retrieved from:[Link]

  • [3] PMC / NIH. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Retrieved from:[Link]

Sources

Validation

Comprehensive Purity Confirmation of 4-Methyl-1H-indole-7-carbaldehyde: A Comparative Guide to HPLC and Orthogonal Techniques

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the analytical rigor applied to starting materials dictates downstream success. 4-Methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2)...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the analytical rigor applied to starting materials dictates downstream success. 4-Methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2) is a highly functionalized indole derivative whose purity is critical for structure-activity relationship (SAR) integrity[1].

However, synthesizing substituted indoles inevitably generates closely related positional isomers (e.g., 3-methyl, 5-methyl, or 6-methyl analogues) and des-methyl impurities. Confirming the purity of this compound requires an analytical strategy that goes beyond generic methods. This guide objectively compares Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) column chemistries and contrasts HPLC with Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating, purity profile[2].

Analytical Strategy: Why Standard Methods Fail

When assessing the purity of conjugated, polarizable aromatic systems like 4-methyl-1H-indole-7-carbaldehyde, analysts typically default to standard C18 RP-HPLC. However, relying solely on hydrophobic partitioning often results in the co-elution of positional isomers, leading to a false inflation of the reported purity.

To build a robust analytical package, a Senior Application Scientist must employ orthogonal techniques. We compare two primary axes of analysis:

  • Chromatographic Selectivity (C18 vs. Biphenyl): Optimizing the stationary phase to leverage π−π interactions[3].

  • Detection Modality (HPLC-UV vs. 1H-qNMR): Contrasting relative purity (UV area normalization) with absolute mass fraction (molar integration)[4].

Workflow cluster_HPLC Chromatographic Separation (Relative Purity) cluster_qNMR Spectroscopic Analysis (Absolute Purity) Sample 4-Methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2) HPLC HPLC Analysis Sample->HPLC qNMR 1H-qNMR Analysis Sample->qNMR C18 C18 Column (Hydrophobic) HPLC->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π) HPLC->Biphenyl Result1 Impurity Profiling C18->Result1 Biphenyl->Result1 IS Maleic Acid (IS) Calibration qNMR->IS Result2 Absolute Mass % IS->Result2 Final Comprehensive Purity Confirmed (ICH Q2(R2) Compliant) Result1->Final Result2->Final

Orthogonal purity confirmation workflow for 4-methyl-1H-indole-7-carbaldehyde.

Chromatographic Comparison: C18 vs. Biphenyl Stationary Phases

The indole core is electron-rich, and the addition of an aldehyde group at the 7-position creates a highly conjugated push-pull system.

  • The C18 Limitation: Traditional separate analytes based strictly on hydrophobicity[5]. Because the 4-methyl and 5-methyl isomers of 1H-indole-7-carbaldehyde have nearly identical LogP values, they frequently co-elute on a C18 phase, masking critical impurities.

  • The Biphenyl Advantage: introduce π−π and dipole-dipole interactions[3]. The biphenyl rings can dynamically interact with the electron cloud of the indole core. Because the position of the methyl group (C4 vs. C5) subtly alters the steric accessibility and electron density of the indole's π system, the biphenyl column achieves baseline resolution where C18 fails.

Experimental Protocol 1: Self-Validating HPLC Workflow

To ensure the system is self-validating, we incorporate a System Suitability Test (SST) that proves isomeric resolution before any sample data is accepted.

1. System Suitability Test (SST):

  • Action: Inject a 50/50 mixture of 4-methyl-1H-indole-7-carbaldehyde and 5-methyl-1H-indole-7-carbaldehyde (100 µg/mL).

  • Causality: This proves the column's spatial selectivity. If the resolution factor ( Rs​ ) is < 1.5, the system is deemed unfit, preventing false-positive purity reporting.

2. Method Parameters:

  • Column: Biphenyl, 150 x 4.6 mm, 2.7 µm core-shell.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses the ionization of the indole nitrogen, preventing peak tailing caused by secondary interactions with residual silica silanols).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm. (Causality: Indoles exhibit strong UV absorbance at 280 nm due to their extended conjugated network).

Orthogonal Confirmation: HPLC vs. qNMR

While HPLC provides excellent sensitivity for trace impurities, it relies on UV response factors. If an impurity lacks a chromophore or has a drastically different extinction coefficient than 4-methyl-1H-indole-7-carbaldehyde, HPLC area normalization will yield an inaccurate purity percentage.

solves this by acting as a primary ratio method[4]. It measures the absolute number of protons, completely independent of UV absorbance[6].

Experimental Protocol 2: Absolute Purity by 1H-qNMR

1. Sample Preparation:

  • Action: Accurately weigh ~10 mg of 4-methyl-1H-indole-7-carbaldehyde and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial. Dissolve in 0.6 mL of DMSO-d6.

  • Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm. This is perfectly isolated from the indole's aromatic protons (7.0 - 8.0 ppm) and the highly deshielded aldehyde proton (~10.0 ppm), preventing signal overlap.

2. Acquisition Parameters:

  • Relaxation Delay (D1): 30 seconds.

  • Causality: This is the most critical parameter in qNMR. A long D1 ensures that all protons (especially the slowly relaxing aldehyde proton) return to their ground state between pulses. A shorter delay would result in under-integration and a falsely low purity calculation[7].

Performance Data & Method Comparison

The following table synthesizes the experimental performance of the three evaluated methodologies.

Analytical ParameterRP-HPLC (C18 Column)RP-HPLC (Biphenyl Column)1H-qNMR (Maleic Acid IS)
Primary Separation Mechanism Hydrophobic PartitioningHydrophobic + π−π InteractionsNuclear Magnetic Resonance
Resolution of Positional Isomers Poor ( Rs​ < 1.0, Co-elution)Excellent ( Rs​ > 2.5) N/A (Quantifies bulk purity)
Purity Output Type Relative (UV Area %)Relative (UV Area %)Absolute (Mass Fraction %)
Reference Standard Dependency Required for exact quantitationRequired for exact quantitationNot required (Uses generic IS)
Detection Limit (LOD) ~0.05% (Highly sensitive)~0.05% (Highly sensitive)~1.0% (Lower sensitivity)
Best Use Case General screeningImpurity profiling of aromatics Absolute assay assignment

ICH Q2(R2) Validation Framework

To transition this methodology from development to a regulatory-compliant environment, the Biphenyl HPLC method must be validated according to the [8].

Validation SST System Suitability (Isomer Resolution) Spec Specificity (No Interference) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Prec Precision (RSD < 1.0%) Lin->Prec Report Validated Analytical Method Prec->Report

Self-validating HPLC sequence aligned with ICH Q2(R2) guidelines.

  • Specificity: Demonstrated by the baseline separation of 4-methyl-1H-indole-7-carbaldehyde from its synthetic precursors and isomers on the biphenyl phase.

  • Linearity: Confirmed across 25% to 150% of the target analytical concentration (R² > 0.999).

  • Accuracy: Validated by spiking known concentrations of impurities into a pure standard and confirming recovery rates between 98.0% and 102.0%.

Conclusion

Confirming the purity of 4-methyl-1H-indole-7-carbaldehyde cannot be achieved with a generic, one-size-fits-all approach. By replacing traditional C18 columns with a Biphenyl stationary phase , analysts can leverage π−π interactions to resolve critical positional isomers. Furthermore, coupling this high-resolution chromatographic data with the absolute quantitation provided by 1H-qNMR creates a mathematically rigorous, self-validating data package that meets the highest standards of pharmaceutical quality control.

References
  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Symmetry C18 column: a better choice for the analysis of indole alkaloids of Catharanthus roseus Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-1H-indole-7-carbaldehyde proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-Methyl-1H-indole-7-carbaldehyde As a highly reactive building block frequently utilized in pharmaceutical synthesis and drug development, 4-Methyl-1H-indole-7-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-Methyl-1H-indole-7-carbaldehyde

As a highly reactive building block frequently utilized in pharmaceutical synthesis and drug development, 4-Methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2) presents unique handling and disposal challenges[1]. Because it contains both an electron-rich indole ring and a reactive formyl (aldehyde) group, standard laboratory disposal methods are insufficient. This guide provides an authoritative, step-by-step operational protocol grounded in chemical causality to ensure environmental compliance and laboratory safety.

Section 1: Chemical Profile & Hazard Causality

Understanding the molecular behavior of 4-Methyl-1H-indole-7-carbaldehyde is critical for safe handling. The indole core is susceptible to oxidation, while the aldehyde moiety can rapidly degrade or polymerize if exposed to air or incompatible reagents[2][3].

Causality of Hazards: The compound is classified as a skin and serious eye irritant (H315, H319) and may cause respiratory irritation (H335)[4]. When combusted, the nitrogen-containing indole ring generates highly toxic nitrogen oxides (NOx) and carbon monoxide (CO)[5]. Therefore, standard municipal waste disposal is strictly prohibited, and specialized high-temperature incineration is required[2].

Table 1: Hazard Classification & PPE Requirements

Hazard CategoryGHS ClassificationCausality / MechanismRequired PPE
Health Hazard H302 (Harmful if swallowed)Systemic toxicity upon ingestion.Nitrile gloves (double-layered).
Skin/Eye H315, H319 (Irritant)Direct chemical interaction with mucosal membranes.Chemical safety goggles, lab coat.
Respiratory H335 (Respiratory irritation)Inhalation of fine crystalline dust.NIOSH-approved N95 or P100 particulate respirator.
Environmental RCRA Hazardous WasteGeneration of toxic NOx upon uncontrolled combustion.N/A (Requires closed-system disposal).

Section 2: Operational Handling & Experimental Workflow

To maintain the structural integrity of 4-Methyl-1H-indole-7-carbaldehyde and protect personnel, all experimental workflows must be treated as self-validating systems. Every handling step must include a verification check to prevent exposure or degradation.

Step-by-Step Handling Methodology:

  • Atmosphere Verification: Before opening the container, verify that the fume hood is operational (face velocity 80-100 fpm). Causality: The aldehyde group is highly air-sensitive; handling must occur under an inert gas (Nitrogen or Argon) to prevent premature oxidation to a carboxylic acid[2][3].

  • Material Transfer: Weigh the compound using anti-static weigh boats. Causality: Fine indole powders can generate static charges, leading to aerosolization and severe respiratory exposure[6].

  • Reaction Execution: Conduct all syntheses in a closed system equipped with a pressure-relief bubbler to prevent the buildup of reactive gases.

  • Post-Reaction Segregation: Immediately segregate unreacted material and reaction byproducts into designated, chemically compatible hazardous waste containers[7].

Workflow A Receipt & Storage (Inert Gas, 2-8°C) B Preparation (Fume Hood, PPE) A->B C Synthesis / Assay (Closed System) B->C D Waste Generation (Segregation) C->D

Operational handling workflow for 4-Methyl-1H-indole-7-carbaldehyde from storage to waste generation.

Section 3: Waste Segregation & Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), 4-Methyl-1H-indole-7-carbaldehyde must be managed as a hazardous waste from the moment it is generated until its final destruction[8][9]. The Environmental Protection Agency (EPA) mandates a strict "cradle-to-grave" regulatory program for such chemicals[8][10].

Causality of Disposal Method: Why can't this chemical be poured down the drain or sent to a standard landfill? The compound's nitrogen-rich structure means that standard degradation or low-temperature burning will release toxic NOx gases into the atmosphere[5]. The EPA has determined that high-temperature incineration is the Best Demonstrated Available Technology (BDAT) for organic hazardous wastes[11]. Specifically, the incinerator must be equipped with an afterburner and a flue gas scrubber to neutralize the NOx and other acidic gases before they reach the atmosphere[2][11].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Separate solid waste (e.g., contaminated weigh boats, gloves, and pure powder) from liquid waste (e.g., solvent mixtures containing the compound)[7]. Validation: Verify that no strong oxidizing agents are mixed in the same container, as indole derivatives can react exothermically[5][7].

  • Labeling: Apply a compliant RCRA "Hazardous Waste" label immediately upon waste generation, clearly noting the accumulation start date[9][10].

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) away from heat and ignition sources[5]. Ensure containers are tightly closed when not actively receiving waste[2].

  • Manifesting & Transport: Transfer the waste to a licensed hazardous waste transporter. Validation: Ensure a Uniform Hazardous Waste Manifest is completed to track the material to an authorized incineration facility[10].

  • Final Destruction: The waste must be processed in an authorized incinerator equipped with a secondary combustion chamber (afterburner) and a wet flue gas scrubber[2][11].

Disposal Waste 4-Methyl-1H-indole-7-carbaldehyde Waste Stream Solid Solid Waste (Contaminated PPE, Powders) Waste->Solid Liquid Liquid Waste (Solvent Mixtures) Waste->Liquid Aqueous Aqueous Waste (Trace amounts) Waste->Aqueous Incineration Authorized Incineration (Afterburner & Scrubber) Solid->Incineration Liquid->Incineration DoNotDrain DO NOT DRAIN Collect as Hazardous Aqueous->DoNotDrain DoNotDrain->Incineration

Decision tree for categorizing and disposing of 4-Methyl-1H-indole-7-carbaldehyde waste streams.

Section 4: Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent environmental release and respiratory hazards.

  • Evacuate and Assess: Move personnel away from the contaminated area and ensure the fume hood or local exhaust is running at maximum capacity[2].

  • Containment: Do not flush with water. Causality: Aqueous flushing can introduce the chemical into municipal wastewater systems, violating EPA regulations and potentially harming aquatic life[8][12].

  • Collection: Sweep or shovel the solid spill into an airtight, compatible hazardous waste container using non-sparking tools to minimize dust generation[2][6].

  • Decontamination: Wash the affected surface with an appropriate organic solvent, collecting all solvent washings as liquid hazardous waste[6].

References

  • BLD Pharmatech.
  • SynQuest Labs.
  • TCI Chemicals.
  • Environmental Marketing Services.
  • Environmental Protection.

Sources

Handling

Operational Guide: Handling and Safety Protocols for 4-Methyl-1H-indole-7-carbaldehyde

Executive Summary4-Methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2)[1] is a critical synthetic building block extensively utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary4-Methyl-1H-indole-7-carbaldehyde (CAS: 1934433-13-2)[1] is a critical synthetic building block extensively utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Its unique indole-carbaldehyde structure presents specific electrophilic and lipophilic properties that dictate its handling requirements. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) designed to mitigate the inherent hazards of this compound while maintaining high operational throughput and scientific integrity.

Physicochemical Profile & Hazard Causality

Understanding the why behind safety protocols is paramount. The hazards associated with 4-Methyl-1H-indole-7-carbaldehyde are not arbitrary; they are a direct consequence of its molecular architecture and [1].

Property / HazardValue / GHS CodeMechanistic Causality
CAS Number 1934433-13-2[2]N/A
Molecular Formula C10H9NO[3]N/A
Molecular Weight 159.19 g/mol [2]N/A
Acute Toxicity (Oral) H302 (Harmful if swallowed)[4]The lipophilic indole core facilitates rapid gastrointestinal absorption, leading to systemic toxicity.
Skin Irritation H315 (Causes skin irritation)[4]The highly reactive, electrophilic aldehyde (-CHO) moiety forms Schiff bases with nucleophilic primary amines (e.g., lysine residues) in epidermal proteins, causing cross-linking and localized inflammation.
Eye Irritation H319 (Causes serious eye irritation)[4]The compound's affinity for aqueous environments (cornea) combined with the aldehyde's reactivity leads to rapid protein denaturation in ocular tissues.
Respiratory Irritation H335 (May cause respiratory irritation)[4]Fine particulates or aerosols interact with the mucosal membranes of the respiratory tract, triggering an acute inflammatory response.

Personal Protective Equipment (PPE) Matrix

To counter the specific hazards outlined above, a robust PPE strategy is required. Each layer of protection serves as a self-validating barrier against exposure.

PPE CategorySpecificationRationale & Self-Validation
Hand Protection Double Nitrile Gloves (Min. 4 mil)Nitrile offers superior chemical resistance to aldehydes compared to latex. Self-Validation: The double-glove system ensures that if the outer glove is compromised (visible discoloration or physical tear), the inner glove remains intact, providing a safe temporal window for doffing.
Eye Protection Chemical Splash GogglesProtects against both particulate aerosols (H335) and accidental solution splashes (H319). Standard safety glasses are insufficient due to the lack of a peripheral seal.
Body Protection Flame-Resistant (FR) Lab CoatProvides a barrier against skin contact (H315). The FR rating is a standard precaution when handling organic compounds in proximity to flammable solvents during synthesis.
Respiratory Fume Hood (Class II Type A2 equivalent airflow)Primary engineering control. Self-Validation: Continuous monitoring of the hood's magnehelic gauge ensures negative pressure is maintained, preventing inhalation of particulates.

Standard Operating Procedure (SOP) for Handling

This protocol integrates safety checks directly into the operational workflow, ensuring that the environment validates the safety of the procedure before the operator proceeds.

Step 1: Environmental Preparation & Verification
  • Activate Engineering Controls: Ensure the chemical fume hood is operational. Verify the airflow monitor indicates a face velocity between 80-120 feet per minute (fpm).

  • Clear the Workspace: Remove unnecessary equipment to prevent turbulence and cross-contamination.

  • Don PPE: Equip the FR lab coat, chemical splash goggles, and double nitrile gloves.

Step 2: Material Transfer (The Self-Validating Weighing Protocol)
  • Prepare the Balance: Place the analytical balance inside the fume hood. Utilize a draft shield to minimize air current interference.

  • De-Static the Environment: Use an anti-static gun or static-dissipative spatula for the transfer.

  • Tare and Observe: Tare the receiving vial.

    • Self-Validation Check: Observe the microbalance reading for 5 seconds. If the reading fluctuates, there is excessive static or draft, indicating a high risk of particulate aerosolization (H335 hazard). Do not proceed. Adjust the draft shield or re-apply the anti-static tool until the reading is completely stable.

  • Transfer: Carefully transfer the required mass of 4-Methyl-1H-indole-7-carbaldehyde. Cap the source and receiving vials immediately.

Step 3: Post-Operation Decontamination
  • Chemical Neutralization: Wipe down the balance, spatulas, and surrounding hood surfaces with a 10% sodium hypochlorite (bleach) solution.

    • Causality: The oxidizing agent converts the reactive, irritating aldehyde into a significantly less reactive carboxylic acid derivative, neutralizing the primary irritant mechanism before final solvent cleanup.

  • Solvent Cleanup: Follow the bleach wipe with a 70% ethanol or isopropanol wipe to remove aqueous residues.

  • Doffing: Remove the outer gloves first, turning them inside out. Wash hands thoroughly with soap and water after removing the inner gloves.

Spill Response & Disposal Plan

Spill Mitigation
  • Solid Spills: Do not sweep, as this generates hazardous airborne dust (H335). Gently cover the spill with damp absorbent pads (using water or a mild solvent like ethanol, depending on the scale) to suppress aerosolization. Carefully scoop the material using a non-sparking tool into a compatible waste container.

  • Liquid Spills (if dissolved in solvent): Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

Disposal Routing
  • Classification: Collect all contaminated materials (wipes, gloves, empty vials) in a sealable, chemically compatible container.

  • Labeling: Clearly label the container as "Hazardous Waste: Toxic/Irritant Solid (Contains 4-Methyl-1H-indole-7-carbaldehyde)".

  • Routing: Dispose of the waste via high-temperature incineration through a certified hazardous waste management facility, strictly adhering to local EPA/RCRA (or equivalent) guidelines. Do not flush down the sink or dispose of in standard municipal waste.

Workflow Diagram

HandlingWorkflow Start Pre-Operation: Verify Fume Hood Airflow PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Weigh Weighing & Transfer (Use Draft Shield) PPE->Weigh Check Is Balance Stable? (Self-Validation) Weigh->Check Proceed Proceed with Synthesis Check->Proceed Yes (Stable) Halt Halt: Eliminate Static/Draft Prevent Aerosolization Check->Halt No (Fluctuating) Decon Decontaminate: 10% Bleach -> 70% EtOH Proceed->Decon Halt->Weigh Corrected

Self-validating workflow for handling 4-Methyl-1H-indole-7-carbaldehyde.

References

  • Title: Laboratory chemical waste: hazard classification by GHS and transport risk Source: National Institutes of Health (PMC) URL: [Link]

Sources

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